molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B1678582 p-Cresol CAS No. 106-44-5

p-Cresol

Numéro de catalogue: B1678582
Numéro CAS: 106-44-5
Poids moléculaire: 108.14 g/mol
Clé InChI: IWDCLRJOBJJRNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999)
This compound is a cresol that consists of toluene substituted by a hydroxy group at position 4. It is a metabolite of aromatic amino acid metabolism produced by intestinal microflora in humans and animals. It has a role as a uremic toxin, a human metabolite and an Escherichia coli metabolite.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Artemisia macrocephala, Viburnum cylindricum, and other organisms with data available.
This compound (4-methylphenol), a 108.1 Da volatile low-molecular-weight compound, is a phenol. It is a partially lipophilic moiety which strongly binds to plasma protein (close to 100%) under normal conditions. This compound is metabolized through conjugation, mainly sulphation and glucuronization, but removal of the unconjugated this compound is, at least in part, via the urine. Therefore it is not surprising that this compound, together with several other phenoles, is retained when the kidneys fail. This compound is an end-product of protein breakdown, and an increase of the nutritional protein load in healthy individuals results in enhanced generation and urinary excretion. The serum this compound concentration in uremic patients can be decreased by changing to a low-protein diet. This compound is one of the metabolites of the amino acid tyrosine, and to a certain extent also of phenylalanine, which are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to this compound (putrefaction). The main contributing bacteria are aerobes (mainly enterobacteria), but to a certain extent also anaerobes play a role (mainly Clostridium perfringens). In uremia, modifications in the intestinal flora result in the specific overgrowth of bacteria that are specific this compound producers. The administration of antibiotics reduces urinary excretion of this compound, as a result of the liquidation of the producing bacteria. Environmental factors might also contribute. The liver cytochrome P450 metabolizes toluene to benzyl alcohol, but also to o-cresol and this compound. Toluene is not only used industrially, but it is also the most widely abusively inhaled solvent. Furthermore, this compound is a metabolite of menthofuran, one of the metabolites of R-(+)-pulegone, which is found in extracts from the plants Mentha pulegium and Hedeoma pulegioides, commonly known as pennyroyal oil and pennyroyal tea. These extracts are popular as unconventional herbal therapeutic agents and are applied as abortiva, diaphoretics, emmenagogues, and psychedelic drugs. Pennyroyal oil is extensively used for its pleasant mint-like smell in the flavoring industry. The toxicity of pennyroyal oil and menthofuran is well known. Another compound used in traditional medicine, especially in Japan, which is a precursor of this compound is wood tar creosote. This compound has been reported to affect several biochemical, biological and physiological functions: (i) it diminishes the oxygen uptake of rat cerebral cortex slices;  (ii) it increases the free active drug concentration of warfarin and diazepam;  (iii) it has been related to growth retardation in the weanling pig;  (iv) it alters cell membrane permeability, at least in bacteria;  (v) it induces LDH leakage from rat liver slices;  (vi) it induces susceptibility to auditive epileptic crises;  and (vii) it blocks cell K+ channels. (A7723). This compound is a uremic toxin that is at least partially removed by peritoneal dialysis in haemodialysis patients, and has been involved in the progression of renal failure. (MID: 11169029). At concentrations encountered during uremia, this compound inhibits phagocyte function and decreases leukocyte adhesion to cytokine-stimulated endothelial cells. (A3274).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-methylphenol
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InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3
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InChI Key

IWDCLRJOBJJRNH-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)O
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Molecular Formula

C7H8O, Array
Record name P-CRESOL
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Related CAS

27289-34-5, Array
Record name Phenol, 4-methyl-, homopolymer
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Record name p-Cresol
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DSSTOX Substance ID

DTXSID7021869
Record name p-Cresol
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Molecular Weight

108.14 g/mol
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Physical Description

P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.]
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Boiling Point

395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F
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Flash Point

187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2%
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Density

1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04
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Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00
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Vapor Pressure

0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg
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Color/Form

Crystalline solid [Note: A liquid above 95 degees F]

CAS No.

106-44-5, 1319-77-3, 2876-02-0
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Melting Point

94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F
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Foundational & Exploratory

Bacterial p-Cresol Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Pathway, Regulatory Mechanisms, and Experimental Methodologies

Introduction

p-Cresol (4-methylphenol), a terminal metabolite of tyrosine catabolism by the gut microbiota, has garnered significant attention in the scientific community. Its role as a uremic toxin, its impact on gut microbiome composition, and its contribution to the pathogenesis of Clostridioides difficile infection (CDI) underscore the importance of understanding its biosynthesis. This technical guide provides a comprehensive overview of the bacterial this compound biosynthesis pathway, detailing the enzymatic steps, regulatory networks, and key experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of host-microbe interactions, infectious diseases, and metabolic disorders.

Core Biosynthesis Pathway of this compound

Bacteria primarily synthesize this compound from the amino acid L-tyrosine through two main pathways. The most well-characterized pathway, particularly in Clostridioides difficile, involves the intermediate p-hydroxyphenylacetate (p-HPA). A second, less common pathway involves the direct cleavage of tyrosine.

Pathway 1: The p-Hydroxyphenylacetate (p-HPA) Dependent Pathway

This is the principal route for this compound production in many gut anaerobes. It is a multi-step enzymatic process that converts L-tyrosine to this compound.

  • Transamination of L-Tyrosine: The pathway is initiated by the conversion of L-tyrosine to 4-hydroxyphenylpyruvate. This reaction is catalyzed by a tyrosine aminotransferase (TAT) (EC 2.6.1.5), a pyridoxal phosphate (PLP)-dependent enzyme.[1][2]

  • Conversion of 4-Hydroxyphenylpyruvate to p-Hydroxyphenylacetate (p-HPA): 4-hydroxyphenylpyruvate is subsequently converted to p-HPA. This can occur via two principal routes:

    • Oxidative Decarboxylation: In some bacteria, 4-hydroxyphenylpyruvate is oxidatively decarboxylated to p-HPA by 4-hydroxyphenylpyruvate dioxygenase (HPPD) (EC 1.13.11.27).[3][4]

    • Reduction and Dehydration: Alternatively, 4-hydroxyphenylpyruvate can be reduced to 4-hydroxyphenyllactate by a hydroxyphenylpyruvate reductase (HPPR) , followed by dehydration to form an enol intermediate which then tautomerizes to p-HPA.

  • Decarboxylation of p-HPA to this compound: The final and committing step is the decarboxylation of p-HPA to this compound. This reaction is catalyzed by the enzyme p-hydroxyphenylacetate decarboxylase (HpdBCA) (EC 4.1.1.83).[5][6] This is a glycyl radical enzyme encoded by the hpdBCA operon.[6][7] The operon consists of three genes, hpdB, hpdC, and hpdA, encoding the three subunits of the enzyme complex.[7]

p_cresol_biosynthesis Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase (TAT) pHPA p-Hydroxyphenylacetate (p-HPA) HPP->pHPA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) / Reductase pCresol This compound pHPA->pCresol p-Hydroxyphenylacetate Decarboxylase (HpdBCA)

Fig 1. The p-HPA dependent this compound biosynthesis pathway.
Pathway 2: Direct Cleavage of Tyrosine

A less prevalent pathway involves the direct conversion of tyrosine to this compound, bypassing the p-HPA intermediate. This reaction is catalyzed by the enzyme tyrosine lyase . This pathway is also a part of the thiamine biosynthesis pathway in some bacteria, with this compound being a by-product.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in bacteria, primarily at the transcriptional level of the hpdBCA operon.

Induction by p-Hydroxyphenylacetate (p-HPA)

The expression of the hpdBCA operon is significantly upregulated in the presence of its substrate, p-HPA.[8] This substrate-inducible regulation allows bacteria to produce this compound in response to the availability of its immediate precursor, which can be sourced from host metabolism or other gut microbes.

Global Regulation by CodY

The global regulatory protein CodY plays a crucial role in integrating the nutritional status of the cell with the expression of virulence and metabolic genes, including those involved in amino acid catabolism. In C. difficile, CodY acts as a repressor of various genes, including those involved in amino acid fermentation pathways, in nutrient-rich conditions.[9][10] CodY senses the intracellular concentrations of branched-chain amino acids (BCAAs) and GTP.[9][11][12] When these molecules are abundant, CodY binds to specific DNA sequences (CodY boxes) in the promoter regions of target genes, repressing their transcription. Under nutrient-limiting conditions, the levels of BCAAs and GTP decrease, leading to the dissociation of CodY from DNA and the derepression of the target genes. While a direct binding of CodY to the hpdBCA promoter has not been definitively shown, it is known to regulate amino acid metabolism, which indirectly influences the availability of precursors for this compound synthesis.

p_cresol_regulation cluster_conditions Nutrient Status NutrientRich Nutrient Rich (High BCAAs, High GTP) CodY_active Active CodY NutrientRich->CodY_active activates NutrientPoor Nutrient Poor (Low BCAAs, Low GTP) CodY_inactive Inactive CodY NutrientPoor->CodY_inactive leads to AA_fermentation Amino Acid Fermentation Genes CodY_active->AA_fermentation represses CodY_inactive->AA_fermentation derepresses hpdBCA_operon hpdBCA operon pCresol_prod This compound Production hpdBCA_operon->pCresol_prod leads to pHPA_precursors Precursors for p-HPA Synthesis AA_fermentation->pHPA_precursors produces pHPA_precursors->hpdBCA_operon induces

Fig 2. Regulatory network of this compound biosynthesis involving CodY.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes of the this compound biosynthesis pathway and the production levels of this compound in various bacteria.

Table 1: Kinetic Parameters of Enzymes in the this compound Biosynthesis Pathway

EnzymeOrganismSubstrateKmReference(s)
Tyrosine Aminotransferase (TAT)Klebsiella pneumoniaeL-Tyrosine-[13]
Tyrosine Aminotransferase (TAT)Anthoceros agrestisL-Tyrosine0.53 mM[14]
Tyrosine Aminotransferase (TAT)MouseL-Tyrosine1.8 ± 0.5 mM[15]
4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Pseudomonas sp.4-Hydroxyphenylpyruvate-[16]
p-Hydroxyphenylacetate DecarboxylaseClostridium difficilep-Hydroxyphenylacetate2.8 mM[6]
p-Hydroxyphenylacetate DecarboxylaseClostridium difficile3,4-Dihydroxyphenylacetate0.5 mM[6]

Table 2: this compound Production by Different Bacterial Strains

Bacterial StrainConditionThis compound ConcentrationReference(s)
Clostridium difficile 630Δerm4 h growth0.0035 ± 0.0020 mg/mL[17]
Clostridium difficile R202914 h growth0.0025 ± 0.0017 mg/mL[17]
Clostridium difficile CD3054 h growth0.0046 ± 0.0015 mg/mL[17]
Clostridium difficile M684 h growth0.0014 ± 0.0001 mg/mL[17]
Clostridium difficile M1208 h growth0.0058 ± 0.0022 mg/mL[17]
Blautia hydrogenotrophicaRich media, 6 days>100 µM[17][18]
Olsenella uliRich media, 6 days>100 µM[17][18]
Romboutsia lituseburensisRich media, 6 days>100 µM[17][18]
Fecal Slurries (Healthy Adults)-1.2–173.4 µg/g[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the bacterial this compound biosynthesis pathway.

Protocol 1: Quantification of this compound in Bacterial Culture Supernatant by HPLC

This protocol describes a method for the quantification of this compound from bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[8][20][21][22][23]

1. Sample Preparation: a. Grow bacterial cultures under desired conditions. b. Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells. c. Filter the supernatant through a 0.2 µm syringe filter to remove any remaining cells and debris. d. For analysis of total this compound (including conjugated forms if applicable, though less common in bacterial cultures), an acid hydrolysis step can be included by adding an equal volume of concentrated hydrochloric acid and heating at 95°C for 30 minutes. This is more relevant for host samples. e. Perform a liquid-liquid extraction by adding 3 volumes of ethyl acetate to the supernatant. Vortex vigorously for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the phases. f. Carefully transfer the upper organic phase (ethyl acetate) to a new tube. g. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas. h. Reconstitute the dried extract in a known volume of mobile phase (e.g., 200 µL).

2. HPLC Analysis: a. HPLC System: A standard HPLC system equipped with a UV or fluorescence detector. b. Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). c. Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid. A typical starting condition is 30:70 (v/v) acetonitrile:water with 0.1% formic acid. d. Flow Rate: 1.0 mL/min. e. Detection:

  • UV Detection: 270 nm.
  • Fluorescence Detection: Excitation at 284 nm and emission at 310 nm for higher sensitivity.[8] f. Injection Volume: 20 µL. g. Standard Curve: Prepare a series of this compound standards of known concentrations in the mobile phase. Run the standards under the same HPLC conditions to generate a standard curve of peak area versus concentration. h. Quantification: Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: p-Hydroxyphenylacetate Decarboxylase (HpdBCA) Enzyme Activity Assay

This protocol outlines a method to measure the activity of HpdBCA in bacterial cell-free extracts. The assay is based on the conversion of p-HPA to this compound, which is then quantified.[24][25]

1. Preparation of Cell-Free Extract: a. Grow a bacterial culture to the desired growth phase (e.g., mid-logarithmic phase). b. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. c. Wash the cell pellet twice with an anaerobic buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 2 mM dithiothreitol). d. Resuspend the cell pellet in the same buffer. e. Lyse the cells by sonication or using a French press in an anaerobic environment. f. Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris. g. The resulting supernatant is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay: a. The assay should be performed under strictly anaerobic conditions. b. Prepare a reaction mixture in an anaerobic cuvette or vial containing:

  • 50 mM Potassium Phosphate Buffer (pH 7.0)
  • 2 mM Dithiothreitol
  • 10 mM p-Hydroxyphenylacetate (substrate) c. Pre-incubate the reaction mixture at 37°C for 5 minutes. d. Initiate the reaction by adding a known amount of the cell-free extract (e.g., 50-100 µg of total protein). e. Monitor the reaction by taking aliquots at different time points (e.g., 0, 5, 10, 15, 30 minutes). f. Stop the reaction in each aliquot by adding an equal volume of 0.1 M HCl. g. Quantify the amount of this compound produced in each aliquot using the HPLC method described in Protocol 1.

3. Calculation of Enzyme Activity: a. Plot the concentration of this compound produced over time. b. The initial linear rate of the reaction is used to calculate the enzyme activity. c. Enzyme activity is typically expressed as nmol of this compound produced per minute per mg of protein (nmol/min/mg).

Protocol 3: Construction of an hpdBCA Knockout Mutant in Clostridium difficile using CRISPR-Cas9

This protocol provides a general workflow for creating a deletion mutant of the hpdBCA operon in C. difficile using a CRISPR-Cas9-based genome editing system.[2][26][27][28][29]

1. Design of the CRISPR-Cas9 System: a. Guide RNA (gRNA) Design: Design two gRNAs targeting the upstream and downstream regions of the hpdBCA operon. Ensure the target sequences are adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the specific Cas9 nuclease being used (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9). b. Donor DNA Template Design: Construct a donor DNA template containing homologous arms (typically 500-1000 bp) corresponding to the regions upstream and downstream of the intended deletion site. The two homology arms will flank a selectable marker (e.g., an antibiotic resistance cassette).

2. Plasmid Construction: a. Clone the designed gRNAs into a CRISPR-Cas9 expression vector suitable for C. difficile. This vector will also express the Cas9 nuclease. b. Clone the donor DNA template into a separate suicide or conditionally replicative plasmid.

3. Transformation into C. difficile: a. Introduce the CRISPR-Cas9 and donor DNA plasmids into a suitable E. coli donor strain (e.g., HB101(pRK24)). b. Transfer the plasmids from the E. coli donor to the target C. difficile strain via conjugation. This is typically performed by mixing the donor and recipient strains on a non-selective agar plate and incubating under anaerobic conditions.

4. Selection of Mutants: a. Plate the conjugation mixture onto selective agar plates containing an antibiotic to select for C. difficile cells that have received the plasmids and another antibiotic to counter-select against the E. coli donor. b. Incubate the plates anaerobically until colonies appear. c. Screen the resulting colonies by PCR using primers that flank the hpdBCA operon. A successful deletion will result in a smaller PCR product compared to the wild-type.

5. Curing of Plasmids: a. To remove the CRISPR-Cas9 and donor plasmids, passage the confirmed mutant colonies on non-selective media. b. Screen for the loss of the plasmids by replica plating onto plates with and without the selection antibiotics.

6. Verification of the Mutant: a. Confirm the deletion of the hpdBCA operon by Sanger sequencing of the PCR product from the mutant strain. b. Phenotypically verify the loss of this compound production by growing the mutant strain in media supplemented with p-HPA and analyzing the supernatant by HPLC (as described in Protocol 1).

experimental_workflow cluster_quantification Quantification of this compound cluster_enzyme_assay Enzyme Activity Assay cluster_mutagenesis Genetic Manipulation (Knockout) q1 Bacterial Culture q2 Centrifugation & Filtration q1->q2 q3 Supernatant Extraction q2->q3 q4 HPLC Analysis q3->q4 q5 Data Analysis q4->q5 e1 Cell Lysis e2 Preparation of Cell-Free Extract e1->e2 e3 Enzymatic Reaction (with p-HPA) e2->e3 e4 Time-course Sampling e3->e4 e5 Quantification of Product e4->e5 m1 CRISPR-Cas9 System Design m2 Plasmid Construction m1->m2 m3 Conjugation into C. difficile m2->m3 m4 Selection & Screening of Mutants m3->m4 m5 Verification of Knockout m4->m5

References

mechanism of p-Cresol toxicity in renal cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of p-Cresol Toxicity in Renal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a phenolic compound produced by the gut microbial fermentation of tyrosine, is a well-documented protein-bound uremic toxin.[1][2] In individuals with healthy kidney function, this compound is efficiently conjugated in the liver to form p-cresyl sulfate (PCS) and p-cresyl glucuronide (p-CG), which are then excreted in urine.[1][3] However, in patients with Chronic Kidney Disease (CKD), impaired renal clearance leads to the systemic accumulation of these metabolites, particularly PCS.[4][5][6] Mounting evidence indicates that elevated levels of this compound and its conjugates are not merely markers of declining renal function but are active contributors to the pathophysiology of CKD and its associated complications.[7][8][9]

This technical guide provides a comprehensive overview of the core molecular and cellular mechanisms underlying this compound-induced toxicity in renal cells. It synthesizes current research findings, presents quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanisms of this compound Toxicity

The nephrotoxicity of this compound and its primary conjugate, PCS, is multifaceted, involving the induction of oxidative stress, inflammation, various forms of cell death, and the promotion of renal fibrosis. These processes collectively contribute to the progressive loss of renal function.

Oxidative Stress Induction

A primary mechanism of this compound/PCS toxicity is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress within renal tubular cells.[10][11][12]

  • NADPH Oxidase Activation : Studies have shown that PCS directly enhances the activity of NADPH oxidase, a key enzyme responsible for ROS production in renal cells.[11][13] This activation involves the upregulation of NADPH oxidase subunits, such as Nox4 and p22phox.[11] The resulting increase in superoxide anion production disrupts cellular redox balance and damages cellular components.[7]

  • Mitochondrial Dysfunction : this compound can impair mitochondrial function, leading to decreased oxygen consumption and reduced ATP production.[7][9] This disruption of the electron transport chain also results in increased production of mitochondrial ROS, further exacerbating cellular oxidative stress.[10]

Inflammatory Response

This compound and PCS act as pro-inflammatory stimuli on renal cells. The oxidative stress induced by these toxins is a key trigger for inflammatory signaling.

  • Cytokine Expression : PCS has been shown to upregulate the mRNA levels of pro-inflammatory cytokines and promote the secretion of active transforming growth factor-beta 1 (TGF-β1), a key mediator of renal fibrosis.[4][11]

  • Endothelial Activation : In renal endothelial cells, this compound can stimulate the expression of adhesion molecules like ICAM-1 and VCAM-1, facilitating the adhesion and infiltration of immune cells into the kidney tissue, thereby perpetuating the inflammatory cycle.[14][15]

Induction of Cell Death

This compound exerts direct cytotoxic effects on renal tubular cells, leading to cell death through multiple pathways, including necrosis, apoptosis, and autophagy.[7][9] The predominant pathway can depend on the concentration and duration of exposure.

  • Necrosis : At higher concentrations (10-40 mg/L), this compound is a potent inducer of necrosis in renal tubular cells.[14][16] This form of cell death is characterized by a loss of cell membrane integrity, leading to cell lysis and the release of intracellular contents, which can further promote inflammation.[9][14]

  • Apoptosis : this compound can also trigger programmed cell death, or apoptosis.[16][17] This is evidenced by qualitative markers such as DNA laddering.[14][16] Long-term exposure to PCS has also been shown to induce apoptosis in a concentration-dependent manner in human proximal tubular epithelial cells.[17]

  • Autophagic Cell Death : this compound has been found to mediate autophagic cell death in renal proximal tubular cells.[18][19] This process involves the activation of the JNK signaling pathway, leading to the accumulation of the p62/SQSTM1 protein.[18] The accumulation of p62 can then trigger the activation of caspase 8, creating a crosstalk between autophagy and apoptosis that culminates in cell death.[18][19]

Promotion of Renal Fibrosis

The chronic injury and inflammation caused by this compound/PCS contribute significantly to the development of renal fibrosis, the final common pathway for most progressive kidney diseases.

  • Epithelial-to-Mesenchymal Transition (EMT) : PCS can induce EMT, a process where renal tubular epithelial cells lose their characteristics and acquire a mesenchymal, fibroblast-like phenotype.[6][20] These transformed cells contribute to the excessive deposition of extracellular matrix proteins, leading to tissue scarring and fibrosis.

  • Profibrotic Factor Induction : As mentioned, PCS stimulates the production of TGF-β1, a potent profibrotic cytokine that drives the synthesis of collagen and other matrix components.[8][11]

Cellular Uptake of p-Cresyl Sulfate

The entry of the protein-bound toxin PCS into renal tubular cells is a critical step for its intracellular toxicity. This process is not passive but is mediated by specific transporters located on the basolateral membrane of the proximal tubule cells.

  • Organic Anion Transporters (OATs) : In vitro and in vivo studies have demonstrated that PCS is a substrate for Organic Anion Transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8).[21][22][23] These transporters mediate the active uptake of PCS from the blood into the tubular cells, a key step in its renal secretion pathway.[21] The accumulation of PCS within these cells, when excretory function is impaired, leads to the toxic effects described above.[11] Inhibition of these transporters with agents like probenecid can significantly suppress the uptake and toxicity of PCS.[11][21]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the cytotoxic effects of this compound and its metabolites on renal cells.

Table 1: Effect of this compound on Necrosis in Renal Tubular Cells (RTCs) Data extracted from Brocca et al. (2013).[14] Cells were incubated for 24 hours.

This compound ConcentrationNecrosis Rate (Median %)Necrosis Rate (Interquartile Range %)
Control (Untreated)13.787.09 - 18.47
2.5 mg/L17.775.74 - 23.40
5 mg/L15.549.17 - 29.07
10 mg/LSignificantly higher than controlNot specified
20 mg/L71.2251.34 - 76.08
40 mg/LStrongly induced (highest rate)Not specified

Table 2: Comparative Toxicity of this compound and its Metabolites in HepaRG Cells Data extracted from Lau et al. (2021).[24] Cells were exposed for 24 hours at a concentration of 1 mM.

CompoundDCF Formation (% Reduction vs. This compound)GSH Depletion (% Reduction vs. This compound)LDH Release (% Reduction vs. This compound)
This compoundBaselineBaselineBaseline
p-Cresyl Sulfate (PCS)31.9 ± 75.816.5 ± 22.123.4 ± 2.8
p-Cresyl Glucuronide (p-CG)71.8 ± 23.840.0 ± 19.824.3 ± 1.8

Key Experimental Protocols

Understanding the methodologies used to study this compound toxicity is crucial for interpreting data and designing future experiments.

In Vitro Cell Culture Model
  • Cell Lines : Human kidney proximal tubular epithelial cells (e.g., HK-2) or rat renal proximal tubular cells (e.g., NRK-52E) are commonly used.[17][18]

  • Culture Conditions : Cells are typically cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO₂).[14]

  • Toxin Treatment : this compound is dissolved in a suitable solvent and added to the cell culture medium at various concentrations (e.g., 2.5 to 40 mg/L) for a specified duration (e.g., 24 hours).[14] Untreated cells serve as a negative control.

Cytotoxicity and Cell Death Assays
  • Necrosis and Apoptosis Analysis (Flow Cytometry) :

    • Cell Preparation : After incubation with this compound, both adherent and floating cells are collected.

    • Staining : Cells are washed and resuspended in a binding buffer. Annexin V (typically conjugated to a fluorophore like FITC) and Propidium Iodide (PI) are added.

    • Analysis : The stained cells are analyzed by a flow cytometer.

      • Annexin V-negative / PI-negative: Live cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

      • Annexin V-negative / PI-positive: Necrotic cells.

    • This method allows for the quantitative distinction between different modes of cell death.[14][16]

  • DNA Fragmentation (Ladder) Assay for Apoptosis :

    • DNA Extraction : DNA is isolated from cells treated with this compound and control cells.

    • Electrophoresis : The extracted DNA is run on an agarose gel.

    • Visualization : The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

    • Interpretation : DNA from apoptotic cells is cleaved by endonucleases into fragments that are multiples of ~180 base pairs, creating a characteristic "ladder" pattern on the gel.[14][16]

Oxidative Stress Measurement
  • Intracellular ROS Detection :

    • Probe Loading : Cells are incubated with a ROS-sensitive fluorescent probe, such as 2′,7′-dichlorofluorescein diacetate (DCFH-DA).

    • Treatment : Cells are then exposed to this compound or PCS.

    • Measurement : Intracellular ROS oxidizes DCFH to the highly fluorescent dichlorofluorescein (DCF). The increase in fluorescence, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.[25]

Animal Models
  • 5/6 Nephrectomy Model : This is a widely used surgical model to induce CKD in rodents.[3][11]

    • Procedure : It involves the surgical removal of one kidney and the ligation or resection of two-thirds of the remaining kidney.

    • Outcome : This reduction in renal mass leads to hypertension, proteinuria, and progressive kidney damage, mimicking human CKD and allowing for the in vivo study of uremic toxins.[3]

    • Application : This model has been used to demonstrate that administration of PCS causes significant renal tubular damage and enhances oxidative stress in vivo.[11]

Visualizations: Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key mechanisms and experimental approaches discussed.

pCresol_Toxicity_Overview cluster_source Source cluster_mechanisms Core Cellular Mechanisms cluster_outcomes Cellular & Tissue Outcomes cluster_disease Pathophysiological Consequence PC This compound / p-Cresyl Sulfate (PCS) (Uremic Toxin) ROS Oxidative Stress (NADPH Oxidase, Mitochondria) PC->ROS Inflam Inflammation (Cytokine Release) PC->Inflam Mito Mitochondrial Dysfunction PC->Mito Death Cell Death (Necrosis, Apoptosis, Autophagy) ROS->Death Inflam->Death Fibrosis Renal Fibrosis (EMT, TGF-β1) Inflam->Fibrosis Mito->Death Death->Fibrosis Chronic Injury CKD CKD Progression Fibrosis->CKD

Caption: Overview of this compound/PCS-induced renal cell toxicity pathways.

Oxidative_Stress_Pathway PCS p-Cresyl Sulfate (PCS) OAT OAT1/OAT3 Transporter PCS->OAT Uptake NADPHox NADPH Oxidase Activation (↑ Nox4, p22phox) OAT->NADPHox Membrane Renal Tubular Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) NADPHox->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage

Caption: PCS-induced oxidative stress via NADPH oxidase activation.

Autophagy_Apoptosis_Pathway PC This compound JNK JNK Activation PC->JNK Autophagy Autophagy Activation (↑ LC3-II, Beclin-1) PC->Autophagy p62 ↑ p62/SQSTM1 Accumulation JNK->p62 Casp8 Caspase 8 Activation p62->Casp8 Interaction Apoptosis Apoptosis Casp8->Apoptosis CellDeath Autophagic Cell Death Autophagy->CellDeath Apoptosis->CellDeath Experimental_Workflow Start Start: Culture Renal Cells (e.g., HK-2) Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (e.g., 24 hours) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Assays Perform Assays: - Viability (Annexin V/PI) - Oxidative Stress (DCFH-DA) - Gene/Protein Expression Harvest->Assays Analyze Data Analysis & Interpretation Assays->Analyze

References

p-Cresol as a Signaling Molecule in Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Cresol (4-methylphenol) is a microbial metabolite derived from the fermentation of aromatic amino acids, primarily tyrosine, by specific members of the gut microbiota. Historically recognized for its toxic properties, particularly in the context of chronic kidney disease, emerging evidence highlights its crucial role as a signaling molecule that shapes microbial community structure and influences host-pathogen interactions. This technical guide provides an in-depth analysis of this compound's biosynthesis, its function as an interspecies signaling agent, its impact on host systems, and detailed protocols for its study.

Microbial Biosynthesis of this compound

The production of this compound in the gut is a multi-step process initiated by the microbial fermentation of dietary tyrosine and phenylalanine.[1][2] Several bacterial species, predominantly from the Firmicutes and Bacteroidetes phyla, are key producers.[2]

Key this compound Producing Bacteria

A number of gut commensals and pathogens have been identified as significant producers of this compound. Notable examples include:

  • Clostridioides difficile[2][3]

  • Clostridium butyricum[3]

  • Clostridium tyrobutyricum[3]

  • Eubacterium contortum[3]

  • Bacteroides thetaiotaomicron (collaboratively)[4]

  • Blautia hydrogenotrophica[5]

  • Olsenella uli[5]

  • Romboutsia lituseburensis[5]

Biosynthetic Pathways

Two primary pathways for microbial this compound production from tyrosine have been elucidated.[2]

  • Direct Cleavage Pathway: This pathway involves the direct conversion of tyrosine to this compound, catalyzed by the enzyme tyrosine lyase (ThiH).[2]

  • Decarboxylation Pathway: This is a more extensively studied pathway, particularly in Clostridioides difficile. It involves a two-step conversion where tyrosine is first metabolized to p-hydroxyphenylacetic acid (p-HPA). Subsequently, p-HPA is decarboxylated to this compound by the HpdBCA decarboxylase enzyme complex, which is encoded by the hpdBCA operon.[5][6] The presence of exogenous p-HPA, which can be produced by other bacteria or the host, significantly induces the expression of the hpdBCA operon, thereby enhancing this compound production.[5][6]

cluster_microbe Microbial Metabolism Tyrosine Tyrosine pHPA p-Hydroxyphenylacetic acid (p-HPA) Tyrosine->pHPA Multiple Steps (e.g., by B. thetaiotaomicron) pCresol This compound pHPA->pCresol hpdBCA Decarboxylase (e.g., in C. difficile) Host_Metabolism Host Sulfation/ Glucuronidation pCresol->Host_Metabolism

Biosynthesis of this compound from tyrosine by gut microbiota.

This compound as an Interspecies Signaling Molecule

This compound functions as a potent signaling molecule primarily through its selective antimicrobial properties, providing a competitive advantage to producing organisms. This bacteriostatic effect allows this compound producers to modulate their local environment and outcompete susceptible species.[2][7]

Mechanism of Action

The primary mechanism of this compound's antimicrobial activity is the disruption of the bacterial cell envelope. This is particularly effective against Gram-negative bacteria. The lipophilic nature of this compound allows it to intercalate into the cell membrane, leading to:

  • Increased Membrane Permeability: Causing leakage of intracellular components, such as phosphate ions.

  • Dissipation of Proton Motive Force: Uncoupling respiratory processes from ATP synthesis.

Gram-positive species, which lack an outer membrane, generally exhibit greater tolerance to this compound.[7]

Quantitative Effects on Microbial Growth

The concentration of this compound is a critical determinant of its biological activity, ranging from sub-lethal signaling effects to potent growth inhibition.

Bacterial Species This compound Concentration Observed Effect Reference
Escherichia coli0.05% (v/v) (~4.6 mM)Significant growth inhibition[7]
Klebsiella oxytoca4.8 mMDeleterious effect on growth[7]
Bacteroides thetaiotaomicron4.8 mMDeleterious effect on growth[7]
Lactobacillus fermentum0.05% (v/v) (~4.6 mM)No significant growth inhibition[7]
Enterococcus faecium0.05% (v/v) (~4.6 mM)No significant growth inhibition[7]
Bifidobacterium spp.0.2 mg/mL (~1.85 mM)Tolerated; some strains show enhanced growth[8][9]
Nitrosomonas eutropha C911 and 10 mg/L (9-92 µM)Repressed expression of N-metabolism proteins; stimulated TCA cycle and xenobiotic degradation proteins.[10][11]

Note: Concentrations are often reported in % (v/v) or mg/mL in literature. mM conversions are approximate (density of this compound ≈ 1.034 g/mL; Molar Mass = 108.14 g/mol ).

Regulation of Microbial Gene Expression

At sub-lethal concentrations, this compound can act as a signaling molecule that alters gene and protein expression. In the ammonia-oxidizing bacterium Nitrosomonas eutropha, exposure to this compound (at 1 and 10 mg/L) led to the repression of key proteins involved in nitrogen metabolism while stimulating the expression of proteins related to the TCA cycle and xenobiotic degradation, including a this compound dehydrogenase.[10][11] This indicates an adaptive response where the bacterium shifts its metabolism to potentially degrade the compound.

cluster_target Target Microbe (e.g., Gram-negative) pCresol This compound (Producer) Membrane Cell Membrane pCresol->Membrane Disrupts Integrity PMF Proton Motive Force Membrane->PMF Dissipates ATP_Synth ATP Synthesis PMF->ATP_Synth Growth Growth Inhibition ATP_Synth->Growth Leads to

Mechanism of this compound's antimicrobial signaling.

Host-Microbe Signaling and Impact

Once produced in the colon, this compound is absorbed into the host's circulation. It undergoes extensive phase II metabolism, primarily in the liver and intestinal wall, to form p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[12][13] These conjugated forms are the predominant circulating species and are themselves biologically active, often referred to as uremic toxins.

  • Genotoxicity: At high concentrations (e.g., >1.5 mM), this compound can induce DNA damage in colonocytes, potentially contributing to colorectal cancer risk.[14]

  • Host Cell Signaling: pCS has been shown to impair the integrity of the blood-brain barrier by activating Epidermal Growth Factor Receptor (EGFR) signaling.[13]

  • Immune Modulation: this compound can inhibit the production of IL-12 by macrophages and reduce cytokine-induced adhesion of monocytes to endothelial cells.[2]

  • Gut Hormone Regulation: In murine models and in vitro, this compound has been shown to inhibit the expression of proglucagon (Gcg) and reduce the secretion of glucagon-like peptide-1 (GLP-1).[12]

Experimental Protocols

Studying this compound as a signaling molecule requires robust methodologies for its quantification and for assessing its biological effects.

Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of this compound in bacterial culture supernatants.

Objective: To determine the concentration of this compound produced by a bacterial culture.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Bacterial culture supernatant.

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other appropriate mobile phase modifier.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation: a. Grow bacterial culture under desired conditions (e.g., in BHI broth supplemented with tyrosine or p-HPA). b. Centrifuge the culture at >10,000 x g for 10 minutes to pellet the cells. c. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Standard Curve Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. b. Create a series of dilutions from the stock solution in the sterile culture medium to generate a standard curve (e.g., ranging from 1 µg/mL to 200 µg/mL).

  • HPLC Analysis: a. Mobile Phase: Prepare a mobile phase, for example, Acetonitrile:Water with 0.05% Formic Acid (e.g., 10:90 v/v, adjusting gradient as needed).[15] b. Flow Rate: Set a flow rate of 1.0 mL/min.[15] c. Detection: Set the detector wavelength. For UV, 270-280 nm is common. For fluorescence detection, use excitation/emission wavelengths of 284/310 nm for higher sensitivity. d. Injection: Inject 10-20 µL of the prepared standards and samples. e. Analysis: Identify the this compound peak based on the retention time of the standard. Quantify the concentration in samples by comparing the peak area to the standard curve.

Bacterial Co-culture Assay

This protocol is designed to assess the competitive advantage conferred by this compound production.

Objective: To evaluate the effect of this compound produced by one species (e.g., C. difficile) on the growth of a competitor species (e.g., E. coli).

Materials:

  • Anaerobic chamber or conditions.

  • Brain Heart Infusion (BHI) broth, or other suitable growth medium.

  • p-HPA (precursor for induced this compound production).

  • Overnight cultures of the producer and competitor strains.

  • Selective agar plates to differentiate the two species (e.g., MacConkey agar for E. coli).

  • Spectrophotometer (for OD measurements).

  • Microplate reader and plates.

Procedure:

  • Prepare Inocula: Grow overnight cultures of both the this compound producer (C. difficile) and the competitor (E. coli) to a similar optical density (OD600).

  • Set up Co-cultures: In an anaerobic environment, prepare culture tubes or microplate wells with BHI broth. Supplement the media with a precursor like p-HPA (e.g., 0.2% v/v) to induce this compound production.[1]

  • Inoculation: Inoculate the prepared media with both bacterial species, typically at a 1:1 ratio. Include monoculture controls for each species.

  • Incubation: Incubate the cultures anaerobically at 37°C for 24-48 hours.

  • Quantification of Viable Cells: a. At various time points (e.g., 0, 8, 24, 48 hours), take aliquots from each culture. b. Perform serial dilutions of the aliquots in a suitable buffer (e.g., PBS). c. Plate the dilutions onto non-selective agar (to count total CFUs) and selective agar plates (to count competitor CFUs). d. Incubate the plates under appropriate conditions and count the colonies to determine the CFU/mL for each species.

  • Data Analysis: Compare the growth of the competitor species in co-culture with the this compound producer versus its growth in monoculture. A reduction in the competitor's CFU/mL in the co-culture indicates inhibition by this compound.

Transcriptomic Analysis (RNA-Seq) Workflow

This protocol provides a high-level workflow for investigating changes in bacterial gene expression in response to this compound.

Objective: To identify genes and pathways that are differentially regulated in a target bacterium upon exposure to sub-lethal concentrations of this compound.

Procedure:

  • Experimental Setup: Grow the target bacterium in liquid culture. Expose triplicate cultures to a pre-determined sub-lethal concentration of this compound. Grow triplicate control cultures without this compound. Harvest cells during the mid-logarithmic growth phase.

  • RNA Extraction: Immediately stabilize the RNA population (e.g., using RNAprotect Bacteria Reagent or flash-freezing in liquid nitrogen). Extract total RNA using a high-quality commercial kit that includes a DNase treatment step to remove contaminating genomic DNA.

  • Quality Control: Assess the integrity and purity of the extracted RNA using a bioanalyzer (e.g., Agilent 2100) and a spectrophotometer (e.g., NanoDrop).

  • rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the vast majority of total RNA, using a bacterial rRNA removal kit (e.g., Ribo-Zero).

  • Library Preparation: Construct a cDNA library from the rRNA-depleted RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. Use a strand-specific library preparation kit to retain information about the transcribed strand.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: a. Quality Control: Trim adapter sequences and low-quality reads from the raw sequencing data. b. Mapping: Align the cleaned reads to the reference genome of the target bacterium. c. Quantification: Count the number of reads mapping to each annotated gene. d. Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the controls. e. Functional Analysis: Perform pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify the biological processes affected by this compound.

A Bacterial Culture (+/- this compound) B Total RNA Extraction + DNase Treatment A->B C rRNA Depletion B->C D cDNA Library Preparation C->D E High-Throughput Sequencing D->E F Read Mapping & Quantification E->F G Differential Expression Analysis F->G H Pathway Enrichment Analysis G->H

Workflow for RNA-Seq analysis of this compound's effects.

Conclusion and Future Directions

This compound is a key chemical messenger in the gut ecosystem, wielding significant influence over microbial community dynamics and host physiology. Its production by specific bacteria like C. difficile provides a clear competitive advantage by inhibiting the growth of susceptible, often Gram-negative, neighbors. For drug development professionals, the this compound biosynthesis pathway, particularly the HpdBCA enzyme complex, represents a potential therapeutic target to attenuate the virulence of pathogens like C. difficile. Further research into the sub-lethal signaling effects of this compound on a wider range of commensal and pathogenic bacteria will undoubtedly uncover more nuanced roles for this multifaceted molecule in health and disease.

References

An In-depth Technical Guide to the Physical and Chemical Properties of p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Cresol (p-cresol), systematically named 4-methylphenol, is an aromatic organic compound with the chemical formula CH₃C₆H₄OH.[1] It is a phenolic compound and an isomer of both ortho-cresol and meta-cresol.[1] this compound is a significant metabolite produced by the gut microbiota from the breakdown of dietary amino acids, particularly tyrosine.[2][3][4] While it has industrial applications in the synthesis of antioxidants, disinfectants, and other chemicals, in the context of human health, it is primarily recognized as a uremic toxin that accumulates in patients with chronic kidney disease, contributing to the pathophysiology of the condition.[5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in biological signaling pathways.

Physical Properties of this compound

This compound is a colorless to yellowish crystalline solid at room temperature with a characteristic phenolic or tar-like odor.[7][8][9] It may exist as a liquid if impure or at temperatures above its melting point.[10] The key physical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₈O[1]
Molecular Weight 108.14 g/mol [7]
Appearance Colorless to yellowish crystalline solid[7][8][10]
Odor Phenolic, tar-like[7][8]
Melting Point 31.0 - 35.5 °C (94.6 - 95.9 °F; 304.1 - 308.6 K)[7][11][12][13]
Boiling Point 201.8 - 202.5 °C (395.2 - 396.5 °F; 474.9 - 475.6 K) at 760 mmHg[11][13][14]
Density 1.034 g/cm³ at 20 °C[11]
Solubility in Water Moderately soluble; ~20-24 g/L at 20-25 °C[10][15]
Solubility in Organic Solvents Miscible with ethanol and diethyl ether[1]
pKa 10.26[7]
Vapor Pressure 0.06 hPa at 20 °C[11]
Flash Point 86 °C (186.8 °F) - closed cup[11]
Autoignition Temperature 555 °C (1031 °F)[11]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the hydroxyl (-OH) and methyl (-CH₃) groups attached to the aromatic ring. The hydroxyl group is weakly acidic and can be deprotonated by strong bases. The aromatic ring can undergo electrophilic substitution reactions, and the hydroxyl group directs incoming electrophiles to the ortho positions. This compound is also susceptible to oxidation. It is incompatible with strong oxidizing agents.[9][13]

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this occurs over a narrow range.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an oil bath (Thiele tube) can be used.

  • Procedure:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

    • The melting point range is reported as T₁ - T₂. For pure this compound, this range should be narrow.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of molten this compound is placed in a small test tube or a fusion tube.

  • Apparatus: A heating block or an oil bath, a thermometer, and a sealed-end capillary tube are required.

  • Procedure:

    • The test tube containing the molten this compound is heated.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube.

    • The setup is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

    • The heating is then discontinued, and the liquid is allowed to cool.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Qualitative Assessment:

    • In Water: A small, accurately weighed amount of this compound (e.g., 100 mg) is added to a known volume of deionized water (e.g., 10 mL) in a test tube at a specific temperature (e.g., 25 °C). The mixture is agitated vigorously for a set period. The visual observation of whether the solid dissolves completely, partially, or not at all determines its qualitative solubility.

    • In Organic Solvents: The same procedure is repeated with various organic solvents such as ethanol, diethyl ether, and acetone.

  • Quantitative Assessment:

    • A saturated solution of this compound is prepared at a specific temperature by adding an excess amount of the solid to the solvent and allowing it to equilibrate.

    • A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated to dryness.

    • The mass of the remaining this compound is determined, and the solubility is calculated in grams per 100 mL or moles per liter.

Spectroscopic Analysis

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. This absorption corresponds to the excitation of electrons to higher energy levels.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent that does not absorb in the same wavelength range (e.g., ethanol or hexane). A typical concentration might be in the micromolar range.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Procedure:

    • The spectrophotometer is zeroed with a cuvette containing the pure solvent (the blank).

    • The cuvette is then filled with the this compound solution.

    • The absorbance is measured over a wavelength range of approximately 200-400 nm.

    • This compound exhibits characteristic absorption maxima (λmax) that can be used for identification and quantification. In a neutral solvent, this compound typically shows an absorption maximum around 277 nm.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to the molecule and provides information about its functional groups.

Methodology:

  • Sample Preparation:

    • Solid Phase (KBr pellet): A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Nujol Mull: A small amount of this compound is ground with a drop of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Procedure:

    • A background spectrum of the empty sample compartment (or the KBr pellet/salt plates with Nujol) is recorded.

    • The prepared sample is placed in the spectrometer's beam path.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and methyl, ~3100-2850 cm⁻¹), C=C aromatic ring stretches (~1600-1450 cm⁻¹), and C-O stretch (~1230 cm⁻¹) can be identified.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O) in an NMR tube.[16][17][18] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Procedure:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is "shimmed" to achieve homogeneity.

    • The NMR spectrum is acquired.

    • For ¹H NMR of this compound, characteristic signals are observed for the aromatic protons (a set of doublets), the methyl protons (a singlet), and the hydroxyl proton (a singlet, which may be broad and its position can vary depending on the solvent and concentration).

Biological Significance and Signaling Pathways

This compound is a product of tyrosine metabolism by gut bacteria.[2][3][4] It is absorbed into the bloodstream and can exert various biological effects, particularly when its concentration is elevated, as seen in chronic kidney disease.

Biosynthesis of this compound by Gut Microbiota

The primary pathway for this compound production in the gut involves the conversion of L-tyrosine by specific bacteria.

G Biosynthesis of this compound from L-Tyrosine by Gut Microbiota cluster_0 Gut Lumen Tyrosine L-Tyrosine (from dietary protein) p_Hydroxyphenylacetate p-Hydroxyphenylacetate Tyrosine->p_Hydroxyphenylacetate Tyrosine aminotransferase p_Cresol This compound p_Hydroxyphenylacetate->p_Cresol p-Hydroxyphenylacetate decarboxylase

Caption: Microbial conversion of L-tyrosine to this compound in the gut.

This compound-Induced Cellular Signaling

This compound has been shown to induce cellular stress and apoptosis through the activation of several signaling pathways.

This compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.[19][20] This process can involve the activation of mitogen-activated protein kinase (MAPK) pathways such as p38 and ERK1/2.[21][22][23]

G This compound Induced Oxidative Stress and Apoptosis pCresol This compound ROS Reactive Oxygen Species (ROS) Production pCresol->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK ERK12 ERK1/2 Activation ROS->ERK12 CellularDamage Cellular Damage ROS->CellularDamage Apoptosis Apoptosis p38_MAPK->Apoptosis ERK12->Apoptosis CellularDamage->Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis via oxidative stress.

This compound can also stimulate inflammatory responses, in part through the activation of the NF-κB signaling pathway.[24][25] This can lead to the production of pro-inflammatory cytokines.

G This compound and the NF-κB Inflammatory Pathway pCresol This compound NFkB NF-κB Activation pCresol->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's role in initiating an inflammatory response.

Conclusion

This compound is a molecule of significant interest due to its dual role as an industrial chemical and a biologically active uremic toxin. A thorough understanding of its physical and chemical properties is essential for its safe handling and for the development of strategies to mitigate its toxic effects in clinical settings. The experimental protocols provided in this guide offer a framework for the accurate characterization of this compound. Furthermore, elucidating the signaling pathways affected by this compound is crucial for understanding its mechanism of toxicity and for identifying potential therapeutic targets to counteract its detrimental effects in diseases such as chronic kidney disease.

References

natural sources and environmental fate of p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Environmental Fate of p-Cresol

Introduction

This compound (4-methylphenol) is a volatile phenolic organic compound that is both naturally occurring and synthetically produced.[1][2] It is a derivative of phenol and an isomer of o-cresol and m-cresol.[1] Due to its widespread presence, from industrial applications to biological systems, understanding its origins and environmental lifecycle is crucial.[3][4] In biological systems, it is recognized as a significant uremic toxin, accumulating in patients with chronic kidney disease (CKD) as a result of microbial metabolism in the gut.[5][6] Environmentally, it is considered a persistent organic pollutant and a possible human carcinogen.[7]

This technical guide provides a comprehensive overview of the natural sources of this compound and its subsequent fate in the environment, including its transport, partitioning, and degradation through both biological and abiotic pathways. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound.

Natural and Anthropogenic Sources of this compound

This compound enters the environment from a diverse range of natural and anthropogenic sources. Natural sources include microbial metabolism, plant essential oils, and animal excretions. Anthropogenic release is primarily linked to industrial processes and combustion.[1][8][9]

1.1 Biological Production

  • Gut Microbiota: The primary endogenous source in humans and animals is the fermentation of the amino acids tyrosine and phenylalanine by anaerobic bacteria in the large intestine.[1][5][10] Key producing bacteria include species from the Firmicutes and Bacteroidetes phyla, such as Clostridium difficile.[5][11]

  • Animal Waste: this compound is a major component of pig odor and is found in animal slurry.[1] It is also present in the urine of horses during estrus and in the temporal gland secretions of male elephants.[1]

  • Human Excretions: As a product of gut metabolism, this compound is regularly excreted in human feces and urine and is a component of sweat that attracts female mosquitoes.[1][12]

1.2 Botanical and Environmental Sources

  • Plants: The compound is found in various plant lipid constituents and essential oils, including those from jasmine, cassia, peppermint, eucalyptus, and conifers.[8][9]

  • Food and Beverages: this compound has been identified as a flavor component in fermented foods like cheese and beverages such as coffee, cocoa, and some liquors.[9][10]

  • Combustion: Natural fires, such as those from lightning or spontaneous combustion, release cresols into the atmosphere.[8]

1.3 Anthropogenic and Industrial Sources

  • Fossil Fuels: this compound is conventionally extracted from coal tar, a byproduct of roasting coal to produce coke.[1][9] It is also found in petroleum.[3][10]

  • Industrial Synthesis: Industrial production involves methods like the sulfonation of toluene or the cymene-cresol process.[1]

  • Industrial and Household Products: It is used in the production of antioxidants (e.g., butylated hydroxytoluene), disinfectants, preservatives, solvents, perfumes, and dyes.[2][4][9]

  • Combustion: The burning of coal, wood, and municipal solid waste, as well as automobile exhaust, are significant sources of atmospheric this compound.[8] It is also a constituent of tobacco smoke.[1]

G pCresol This compound Sources Natural Natural Sources pCresol->Natural Anthropogenic Anthropogenic Sources pCresol->Anthropogenic sub_bio Biological Natural->sub_bio sub_env Botanical & Environmental Natural->sub_env sub_ind Industrial Anthropogenic->sub_ind sub_comb Combustion Anthropogenic->sub_comb gut Gut Microbiota (Tyrosine Fermentation) sub_bio->gut animal Animal Waste & Secretions (Pig, Horse, Elephant) sub_bio->animal human Human Excretions (Feces, Urine, Sweat) sub_bio->human plants Plant Essential Oils (Peppermint, Eucalyptus) sub_env->plants food Food & Beverages (Cheese, Coffee) sub_env->food coaltar Coal Tar & Petroleum sub_ind->coaltar synthesis Chemical Synthesis sub_ind->synthesis products Household Products (Disinfectants, Perfumes) sub_ind->products fires Natural & Industrial Fires sub_comb->fires exhaust Vehicle Exhaust sub_comb->exhaust tobacco Tobacco Smoke sub_comb->tobacco

Caption: Overview of natural and anthropogenic sources of this compound.

Table 1: Concentrations of this compound in Various Natural Sources

Source CategorySpecific SourceReported Concentration/LevelReference(s)
Human Biological Feces (Healthy Adults)1.2 - 173.4 µg/g[6]
Urine (Daily Excretion)16 - 29 mg/day[12]
Food & Beverage Cheese≥100 ppb (to intensify flavor)[10]

Environmental Fate of this compound

The environmental fate of this compound is governed by its partitioning between air, water, and soil, and its degradation through biotic and abiotic processes. Biodegradation is considered the predominant removal mechanism in most soil and water environments.[8]

2.1 Environmental Transport and Partitioning

  • Sorption: With a measured soil organic carbon-water partitioning coefficient (Koc) range of 27-500, this compound is expected to have low to moderate mobility in soil and is not expected to adsorb significantly to suspended solids and sediment in water.[13]

  • Volatilization: Based on its Henry's Law constant (1.0 x 10⁻⁶ atm-m³/mole), this compound is expected to volatilize from water surfaces.[13] Estimated volatilization half-lives are approximately 38 days for a model river and 281 days for a model lake.[13]

  • Bioconcentration: The potential for bioconcentration in aquatic organisms is low, as suggested by an estimated bioconcentration factor (BCF) of 9.[13]

2.2 Biodegradation

Biodegradation is the most significant process for the removal of this compound from the environment.[8] It can be degraded by a wide variety of microorganisms under both aerobic and anaerobic conditions.

Aerobic Biodegradation

Under aerobic conditions, bacteria typically initiate the degradation of this compound by oxidizing the methyl group. The pathway often proceeds through the formation of 4-hydroxybenzoate (p-hydroxybenzoate) and protocatechuate, which then enters central metabolic pathways after aromatic ring cleavage.[14][15]

Key steps and enzymes include:

  • Methyl Group Oxidation: The process is often initiated by a flavocytochrome enzyme, this compound methylhydroxylase (PCMH), which hydroxylates the methyl group to form p-hydroxybenzyl alcohol.[16] The same enzyme can further oxidize the alcohol to p-hydroxybenzaldehyde.[16]

  • Aldehyde Oxidation: p-Hydroxybenzaldehyde is oxidized to 4-hydroxybenzoate by p-hydroxybenzaldehyde dehydrogenase.[16]

  • Hydroxylation and Ring Cleavage: 4-hydroxybenzoate is hydroxylated to form protocatechuate, which is then cleaved by dioxygenase enzymes, leading to intermediates that can enter the Krebs cycle.[14][15]

Several bacterial species are known to aerobically degrade this compound, including Pseudomonas putida and Serratia marcescens.[14][15][17]

G pCresol This compound pHB_Alcohol p-Hydroxybenzyl Alcohol pCresol->pHB_Alcohol PCMH PCMH_label This compound Methylhydroxylase pHB_Aldehyde p-Hydroxybenzaldehyde pHB_Alcohol->pHB_Aldehyde PCMH pHB_Acid 4-Hydroxybenzoate pHB_Aldehyde->pHB_Acid Aldehyde Dehydrogenase Protocatechuate Protocatechuate pHB_Acid->Protocatechuate Hydroxylase RingCleavage Ring Cleavage (Dioxygenases) Protocatechuate->RingCleavage TCA Central Metabolism (TCA Cycle) RingCleavage->TCA

Caption: Generalized aerobic biodegradation pathway of this compound.
Anaerobic Biodegradation

Anaerobic degradation of this compound can occur under denitrifying, sulfate-reducing, and methanogenic conditions.[18][19] Two primary initial activation mechanisms have been identified.

Pathway 1: Methyl Group Oxidation Similar to the aerobic pathway, this route is used by some denitrifying bacteria.[19] It involves the oxidation of the methyl group to form 4-hydroxybenzoate. This intermediate is then activated to 4-hydroxybenzoyl-CoA, which is subsequently dehydroxylated to benzoyl-CoA, a central intermediate in anaerobic aromatic degradation.[16][19][20]

Pathway 2: Fumarate Addition This pathway is utilized by sulfate-reducing bacteria like Desulfobacterium cetonicum.[4][18] The methyl group of this compound is activated by the addition of fumarate, catalyzed by 4-hydroxybenzylsuccinate synthase, to form 4-hydroxybenzylsuccinate.[16][18] This product then undergoes a series of reactions analogous to β-oxidation, ultimately yielding 4-hydroxybenzoyl-CoA, which is then converted to benzoyl-CoA.[18][21]

G cluster_path1 Pathway 1: Methyl Group Oxidation (e.g., Denitrifying Bacteria) cluster_path2 Pathway 2: Fumarate Addition (e.g., Sulfate-Reducing Bacteria) pCresol1 This compound pHBA 4-Hydroxybenzoate pCresol1->pHBA Oxidation pHBCoA 4-Hydroxybenzoyl-CoA pHBA->pHBCoA CoA Ligase BenzoylCoA Benzoyl-CoA (Central Intermediate) pHBCoA->BenzoylCoA Reductive Dehydroxylation pCresol2 This compound HBS 4-Hydroxybenzylsuccinate pCresol2->HBS + Fumarate HBSCoA 4-Hydroxybenzoyl-CoA HBS->HBSCoA β-Oxidation-like Pathway HBSCoA->BenzoylCoA Reductive Dehydroxylation FurtherDeg Further Degradation BenzoylCoA->FurtherDeg

Caption: Primary anaerobic biodegradation pathways of this compound.

2.3 Abiotic Degradation

While biodegradation is dominant, abiotic processes also contribute to the environmental breakdown of this compound.

  • Atmospheric Photooxidation: In the atmosphere, this compound degrades rapidly through reactions with photochemically produced hydroxyl (•OH) radicals.[8]

  • Aqueous Photolysis and Oxidation: In sunlit surface waters, this compound reacts with photo-oxidants such as hydroxyl radicals, peroxy radicals, and singlet oxygen, with a half-life estimated to be around 13 days.[13] Advanced oxidation processes (AOPs), such as ozonation or treatment with hydrogen peroxide, can also effectively degrade this compound in water, primarily through benzene ring oxidation.[7][22]

  • Hydrolysis: this compound lacks hydrolyzable functional groups, so hydrolysis is not an important environmental fate process.[8]

Quantitative Data on Environmental Degradation

The rate of this compound biodegradation is highly dependent on environmental conditions, microbial populations, and the initial substrate concentration. Several studies have quantified these rates under various laboratory conditions.

Table 2: Summary of this compound Biodegradation Rates and Efficiencies

System/OrganismConditionInitial Conc. (mg/L)Rate / EfficiencyReference(s)
Aerobic
Aerobic Granules (SBR)Aerobic400Specific degradation rate: 0.96 g this compound / (g VSS·day)[23]
Serratia marcescens ABHI001Aerobic, Batch8585% degradation in 18 hours[17]
50030% degradation in 18 hours (inhibition effect)[17]
Pseudomonas putida ATCC 17484Aerobic, Batch50 - 600Complete degradation in 48 - 56 hours[24]
Anaerobic
Phenol-degrading BiomassAnaerobic, SalineNot specifiedVolumetric uptake: 11.4 ± 2.4 mg/L·day[25]
Anaerobic Membrane BioreactorAnaerobic, Saline~200Max. conversion rate: 130 mg/L·day[25]
Marine Denitrifying ConsortiumDenitrifying45 (as C)92% removal (with 20-50 mg S²⁻/L)[26]
45 (as C)77% removal (with 100 mg S²⁻/L)[26]

Key Experimental Protocols

Studying the environmental fate of this compound requires robust analytical methods for its quantification and well-defined protocols for assessing its degradation.

G cluster_analysis Quantification & Analysis cluster_biodegradation Biodegradation Assay start Start: Environmental Sample (Water, Soil, Sludge) prep Sample Preparation (e.g., Centrifugation, Filtration, Extraction) start->prep setup Assay Setup (Inoculate media with this compound and microbial source) start->setup analysis Instrumental Analysis (HPLC, GC-MS) prep->analysis data Data Processing (Quantify this compound & Metabolites) analysis->data results Results: Degradation Rate, Pathway, Metabolite Identification data->results incubation Incubation (Controlled Temp, Shaking, Time-course) setup->incubation sampling Time-Point Sampling incubation->sampling sampling->prep Process Samples

Caption: General experimental workflow for a this compound biodegradation study.

4.1 Sample Preparation and Hydrolysis

For biological and environmental samples, this compound may exist in free and conjugated forms (e.g., p-cresyl sulfate). To measure total this compound, a hydrolysis step is required to liberate the free form.

  • Protocol: Acid Hydrolysis of Plasma/Urine Samples

    • To a known volume of sample (e.g., 100 µL plasma), add a strong acid (e.g., 25 µL of 6M HCl).[12][27]

    • Heat the mixture (e.g., at 80-90°C) for a defined period (e.g., 2-30 minutes) to hydrolyze the conjugates.[12][27]

    • Cool the sample to room temperature.

    • Proceed with protein precipitation (e.g., by adding acetonitrile) and liquid-liquid extraction to isolate the analyte from the matrix.[27]

4.2 Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the precise quantification of this compound.[28]

  • Protocol: HPLC with Fluorescence Detection

    • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.[28][29]

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).[24]

    • Detection: Set the fluorescence detector to an excitation wavelength of ~280-284 nm and an emission wavelength of ~310 nm for sensitive and selective detection of this compound.[27][29]

    • Quantification: Generate a standard curve using known concentrations of this compound to quantify the analyte in the prepared samples.

4.3 Biodegradation Batch Assays

Batch experiments are fundamental for determining the degradation kinetics and pathways by a specific microorganism or consortium.

  • Protocol: Aerobic Degradation by a Bacterial Isolate

    • Media Preparation: Prepare a minimal salts medium (MSM) containing all necessary nutrients for bacterial growth except a carbon source.[24]

    • Inoculum Preparation: Grow the bacterial strain (e.g., Serratia marcescens) in a nutrient-rich broth, then harvest and wash the cells to remove residual medium.[17]

    • Assay Setup: In sterile flasks, combine the MSM, a known initial concentration of this compound as the sole carbon source (e.g., 50-600 mg/L), and the prepared bacterial inoculum.[17][24] Include a sterile control flask (no inoculum) to check for abiotic degradation.

    • Incubation: Incubate the flasks at an optimal temperature (e.g., 30°C) with continuous shaking (e.g., 110-150 rpm) to ensure aerobic conditions.[17][24]

    • Sampling and Analysis: At regular time intervals (e.g., every 2 hours), withdraw aliquots from each flask.[17] Centrifuge the samples to pellet the cells. Analyze the supernatant for residual this compound concentration using HPLC or GC-MS. Cell growth can be monitored by measuring the optical density (OD) of the culture at 600 nm.[24]

    • Data Analysis: Plot the concentration of this compound and cell density over time to determine the degradation rate and cell growth kinetics.[24]

Conclusion

This compound is a ubiquitous compound with significant natural and anthropogenic sources. Its environmental presence is primarily controlled by rapid biodegradation in soil and water under both aerobic and anaerobic conditions. The degradation pathways are well-characterized, typically converging on central intermediates like benzoyl-CoA or protocatechuate. While abiotic processes like photooxidation contribute to its removal, biological degradation remains the predominant fate. A thorough understanding of these sources, pathways, and the experimental methods used to study them is essential for assessing the environmental risk of this compound and for developing effective bioremediation strategies.

References

A Historical Perspective on p-Cresol Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol (4-methylphenol), a phenolic compound originating from the gut microbial metabolism of tyrosine, has a long and complex history in biomedical research. Initially identified as a simple organic molecule, its role has evolved from a compound associated with the putrefaction of proteins to a key uremic toxin implicated in the pathophysiology of chronic kidney disease (CKD) and a modulator of various cellular signaling pathways. This technical guide provides a historical perspective on this compound research, detailing the evolution of its analytical detection, our understanding of its metabolism and toxicity, and the elucidation of its impact on cellular functions.

Early History: Discovery and Initial Characterization

This compound, along with its isomers ortho- and meta-cresol, was traditionally extracted from coal tar, a byproduct of coke production from coal.[1][2] Its synthesis can also be achieved from toluene through sulfonation followed by hydrolysis.[1] In the early 20th century, this compound was recognized as a product of protein decomposition in the human large intestine.[1]

The Uremic Toxin Connection: A Story of Analytical Evolution

The association of this compound with uremia, the clinical syndrome resulting from severe kidney failure, dates back to early investigations into retained waste products in the blood of patients with renal disease. For a significant period, this compound was considered a prototypical protein-bound uremic toxin.[3][4] However, a critical historical artifact shaped this understanding. Early analytical methods for quantifying this compound in serum and urine involved a deproteinization step using strong acidification.[3][5] This process inadvertently caused the hydrolysis of this compound's major circulating conjugates, p-cresyl sulfate (p-CS) and p-cresyl glucuronide (p-CG), leading to an overestimation of the free, unconjugated this compound concentration.[5][6]

It was not until the development of more sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) without harsh acidic hydrolysis, that it became evident that unconjugated this compound exists at very low concentrations in the serum of both healthy individuals and uremic patients.[5][6] The vast majority circulates as p-CS and, to a lesser extent, p-CG.[5] This realization shifted the focus of research towards understanding the biological activities of these conjugated metabolites.

Analytical Methodologies: A Historical Overview

The methods for detecting and quantifying this compound have evolved significantly over the past century, reflecting broader advancements in analytical chemistry.

Early Colorimetric Methods (Early to Mid-20th Century)

Early methods for the determination of phenolic compounds, including this compound, in biological samples like urine relied on colorimetric reactions.

Experimental Protocol: Colorimetric Determination of Phenolic Compounds in Urine (Generalized from historical methods)

  • Sample Preparation: An aliquot of a 24-hour urine sample is collected.

  • Hydrolysis: To measure total phenolic compounds (including those conjugated), the urine sample is subjected to acid hydrolysis (e.g., with hydrochloric acid) and heating to liberate the free phenols.

  • Colorimetric Reaction: A colorimetric reagent is added to the hydrolyzed sample. A common historical method involved the diazotization of p-nitroaniline and its subsequent coupling with phenolic compounds to form a colored diazo compound.[7] Other reagents, such as 4-aminoantipyrine, were also used in later automated methods.[8]

  • Quantification: The intensity of the resulting color is measured using a spectrophotometer or colorimeter at a specific wavelength (e.g., 400 nm for the diazo method).[7] The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of a standard phenolic compound.

Gas Chromatography (Mid-20th Century to Present)

The advent of gas chromatography (GC) provided a more specific and sensitive method for separating and quantifying volatile compounds like this compound.

Experimental Protocol: Gas Chromatographic Determination of this compound in Urine (Generalized from historical methods)

  • Sample Preparation and Hydrolysis: A urine sample is acidified (e.g., with hydrochloric or perchloric acid) and heated (e.g., at 95°C for 1.5 hours) to hydrolyze the conjugated forms of this compound.[9]

  • Internal Standard Addition: An internal standard (e.g., nitrobenzene or m-chlorophenol) is added to the sample to correct for variations in extraction and injection.[9][10]

  • Extraction: The hydrolyzed sample is extracted with an organic solvent such as diethyl ether or ethyl acetate.[9][10]

  • Derivatization (Optional but common in early methods): The extracted phenols may be derivatized to increase their volatility and improve chromatographic separation.

  • GC Analysis: The extract is injected into a gas chromatograph equipped with a flame ionization detector (FID). The separation of this compound from other compounds is achieved on a packed or capillary column (e.g., 0.1% SP 1000 on Carbopack C).[10]

  • Quantification: The peak area of this compound is compared to the peak area of the internal standard, and the concentration is determined from a calibration curve.

High-Performance Liquid Chromatography (Late 20th Century to Present)

HPLC, particularly with fluorescence detection, became a widely used method for this compound analysis, offering high sensitivity and the ability to measure both free and total forms with appropriate sample preparation.

Experimental Protocol: HPLC Determination of Total this compound in Uremic Serum (Generalized from historical methods)

  • Sample Preparation and Deproteinization: Serum samples are deproteinized, often through acidification, which also serves to hydrolyze the conjugates for total this compound measurement.[11][12]

  • Extraction: The deproteinized sample is extracted with a solvent like ethyl acetate.[11][12]

  • HPLC Analysis: The extracted sample is injected into an HPLC system. Separation is typically achieved on a reversed-phase column.

  • Fluorescence Detection: this compound is detected by a fluorescence detector, with excitation and emission wavelengths around 284 nm and 310 nm, respectively, providing high sensitivity.[13]

  • Quantification: The concentration is determined by comparing the peak area to that of a standard curve.

Quantitative Toxicology of this compound

The toxicity of this compound has been investigated in numerous studies, primarily in animal models. The following tables summarize key quantitative data from this historical research.

Acute Toxicity of this compound
Species LD50 (Oral)
Rat450 mg/kg (mortality observed with repeated dosing during gestation)[14]
Rabbit50-100 mg/kg (dose-related increase in mortality with repeated dosing during gestation)[14]
Subchronic and Chronic Oral Toxicity of this compound and m/p-Cresol Mixture in Rodents
Study Duration Species Compound NOAEL (mg/kg/day) LOAEL (mg/kg/day) and Observed Effects
28 daysRatThis compound-≥770 (nasal respiratory epithelium lesions)[15]
28 daysMouseThis compound50-60163-207 (nasal respiratory epithelium lesions)[15]
13 weeksRatm/p-Cresol mixture131 (females)>123 (males, nasal respiratory epithelium lesions), 254 (females, nasal respiratory epithelium lesions)[15]
13 weeksMousem/p-Cresol mixture-≥472 (nasal respiratory epithelium lesions)[15]
2 yearsRat (male)m/p-Cresol mixture230720 (15% lower final body weight)[14]
2 yearsMouse (female)m/p-Cresol mixture-300 (11% lower final body weight), 1040 (24% lower final body weight)[14]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Metabolism and Biosynthesis

This compound is not an endogenous human metabolite but is a product of gut microbial activity. The primary precursor is the amino acid tyrosine, which is fermented by various intestinal bacteria.

Biosynthesis of this compound

The biosynthesis of this compound in the gut primarily follows two pathways involving the microbial metabolism of tyrosine.[16]

p_cresol_biosynthesis cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 (Direct) Tyrosine Tyrosine p_HPA p-Hydroxyphenylacetic acid Tyrosine->p_HPA Microbial Enzymes p_Cresol This compound Tyrosine->p_Cresol Tyrosine Lyase p_HPA->p_Cresol Decarboxylation

Biosynthesis of this compound from Tyrosine by Gut Microbiota.
Hepatic Metabolism of this compound

Once absorbed from the colon, this compound undergoes extensive phase II metabolism in the liver, where it is conjugated to form p-cresyl sulfate (p-CS) and p-cresyl glucuronide (p-CG).[5] These water-soluble conjugates are then excreted by the kidneys. In cases of renal failure, their clearance is impaired, leading to their accumulation in the blood.

p_cresol_metabolism p_Cresol This compound (from gut) Liver Liver p_Cresol->Liver p_CS p-Cresyl Sulfate Liver->p_CS Sulfation p_CG p-Cresyl Glucuronide Liver->p_CG Glucuronidation Kidney Kidney p_CS->Kidney p_CG->Kidney Excretion Urinary Excretion Kidney->Excretion

Hepatic Metabolism and Renal Excretion of this compound.

Cellular Signaling Pathways Affected by this compound

More recent research has focused on the molecular mechanisms underlying the toxicity of this compound and its metabolites, revealing their impact on key cellular signaling pathways.

Calcium (Ca2+) Signaling

This compound has been shown to induce an increase in intracellular calcium concentration ([Ca2+]i) in certain cell types, such as human glioblastoma cells.[17][18] This effect is mediated by both the release of Ca2+ from intracellular stores and the influx of extracellular Ca2+.[17][18]

p_cresol_calcium_signaling p_Cresol This compound PLC Phospholipase C (PLC) p_Cresol->PLC PKC Protein Kinase C (PKC) p_Cresol->PKC ER Endoplasmic Reticulum (ER) PLC->ER activates Ca_release Ca2+ Release ER->Ca_release Ca_increase ↑ [Ca2+]i Ca_release->Ca_increase SOC Store-Operated Ca2+ Channels PKC->SOC activates Ca_influx Ca2+ Influx SOC->Ca_influx Ca_influx->Ca_increase

This compound-Induced Intracellular Calcium Signaling.
Rho/Rho-Kinase (ROCK) Signaling

The Rho/Rho-kinase (ROCK) signaling pathway, a key regulator of the actin cytoskeleton, has also been identified as a target of this compound. This pathway is implicated in this compound-induced endothelial dysfunction.

p_cresol_rho_rock_signaling p_Cresol This compound RhoA RhoA p_Cresol->RhoA activates ROCK Rho-Kinase (ROCK) RhoA->ROCK activates Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton Endothelial_Permeability ↑ Endothelial Permeability Cytoskeleton->Endothelial_Permeability

This compound and the Rho/Rho-Kinase (ROCK) Signaling Pathway.

Conclusion

The historical journey of this compound research illustrates a fascinating progression from its initial identification as a microbial metabolite to its complex role as a uremic toxin and signaling molecule. The evolution of analytical techniques has been pivotal in refining our understanding, particularly in distinguishing the effects of unconjugated this compound from its more abundant conjugated metabolites. For researchers and drug development professionals, this historical perspective underscores the importance of precise analytical methods and a nuanced understanding of a molecule's metabolism and distribution when investigating its biological effects. Future research will likely continue to unravel the intricate interactions of this compound and its metabolites with cellular pathways, offering new insights into the pathophysiology of kidney disease and other conditions.

References

p-Cresol metabolism in the human liver

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to p-Cresol Metabolism in the Human Liver

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (4-methylphenol) is a phenolic compound predominantly produced by the anaerobic fermentation of tyrosine and phenylalanine by the gut microbiota[1][2]. As a significant uremic toxin, elevated levels of this compound are associated with the pathogenesis of chronic kidney disease (CKD) and cardiovascular complications[3][4]. The human liver is the principal organ responsible for the detoxification and metabolism of systemically absorbed this compound. This process involves a coordinated series of Phase I and Phase II enzymatic reactions that modify its chemical structure to facilitate excretion. Understanding the intricacies of these metabolic pathways, the enzymes involved, and their kinetics is critical for assessing the toxicological impact of this compound and for developing therapeutic strategies to mitigate its adverse effects. This guide provides a comprehensive overview of this compound metabolism in the human liver, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core metabolic pathways.

Metabolic Pathways of this compound in the Human Liver

The hepatic metabolism of this compound is bifurcated into two main pathways: Phase I oxidation, which generates reactive intermediates, and Phase II conjugation, the primary detoxification route, which produces water-soluble sulfates and glucuronides.

Phase I Metabolism: Oxidation by Cytochrome P450

A minor but toxicologically significant pathway for this compound metabolism involves oxidation by Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes[5][6]. This bioactivation process leads to the formation of highly reactive intermediates.

  • Aromatic Oxidation: Oxidation of the aromatic ring of this compound leads to the formation of 4-methyl-ortho-hydroquinone[5]. This intermediate can be further oxidized to a reactive 4-methyl-ortho-benzoquinone.

  • Methyl Group Oxidation: Alternatively, oxidation of the methyl group can produce a reactive quinone methide[5][7].

  • Enzymes Involved: In vitro studies using human liver microsomes have identified CYP2E1, CYP2D6, and CYP1A2 as the primary enzymes responsible for these oxidative transformations[5].

  • Detoxification of Intermediates: These reactive electrophilic intermediates can covalently bind to cellular macromolecules, leading to cytotoxicity[7]. A key detoxification mechanism is the conjugation with glutathione (GSH), which results in the formation of stable GSH adducts[5][8]. Depletion of intracellular GSH stores enhances this compound's toxicity[8].

Phase II Metabolism: Conjugation Pathways

Conjugation is the predominant metabolic fate of this compound in the liver, converting it into more polar, readily excretable metabolites.

  • Sulfation: The primary conjugation pathway for this compound is sulfation, leading to the formation of p-cresyl sulfate (p-CS). This reaction is catalyzed by sulfotransferase (SULT) enzymes in the liver cytosol. Human recombinant SULT1A1 has been identified as the main enzyme responsible for this compound sulfonation[9][10].

  • Glucuronidation: The second major conjugation pathway is glucuronidation, which forms p-cresyl glucuronide (p-CG). This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. In the human liver, UGT1A6 is the predominant enzyme, contributing to approximately 78-81% of p-CG formation, with a minor contribution from UGT1A9 (around 3-6%)[4][11][12].

The final conjugated products, p-cresyl sulfate and p-cresyl glucuronide, are released into the bloodstream and subsequently eliminated by the kidneys[13].

Visualization of Metabolic and Experimental Pathways

This compound Metabolic Pathway in the Human Liver

pCresol_Metabolism cluster_phase1 Phase I: Oxidation cluster_phase2 Phase II: Conjugation (Major Pathway) pCresol This compound (4-methylphenol) Reactive_Intermediates Reactive Intermediates (Quinone Methide, 4-methyl-ortho-benzoquinone) pCresol->Reactive_Intermediates CYP2E1, CYP2D6, CYP1A2 pCS p-Cresyl Sulfate (p-CS) pCresol->pCS SULT1A1 pCG p-Cresyl Glucuronide (p-CG) pCresol->pCG UGT1A6 (major) UGT1A9 (minor) GSH_Adducts Glutathione Adducts Reactive_Intermediates->GSH_Adducts GSH cluster_phase1 cluster_phase1

Caption: Metabolic pathways of this compound in the human liver.

Experimental Workflow for In Vitro this compound Metabolism

Experimental_Workflow prep 1. Preparation - Human Liver Microsomes/Cytosol - this compound Stock Solution - Cofactors (NADPH, UDPGA, PAPS) - Buffer (e.g., Phosphate pH 7.4) pre_incubate 2. Pre-incubation Pre-warm components (except cofactors) at 37°C for ~5 minutes. prep->pre_incubate initiate 3. Reaction Initiation Add cofactor (e.g., NADPH, UDPGA) to start the reaction. pre_incubate->initiate incubate 4. Incubation Incubate at 37°C with agitation. Collect aliquots at various time points. initiate->incubate terminate 5. Reaction Termination Stop reaction by adding cold organic solvent (e.g., Acetonitrile). incubate->terminate process 6. Sample Processing Centrifuge to pellet protein. terminate->process analyze 7. Analysis Analyze supernatant using LC-MS/MS. process->analyze data 8. Data Interpretation Determine rate of metabolite formation, calculate kinetic parameters. analyze->data

Caption: Generalized workflow for studying this compound metabolism in vitro.

Quantitative Data Summary

The following table summarizes key kinetic and toxicity parameters for this compound metabolism and its effects in human liver-derived experimental systems.

ParameterEnzyme/SystemValueUnitReference
Sulfation Kinetics
KmRecombinant Human SULT1A10.19 ± 0.02µM[9][10]
VmaxRecombinant Human SULT1A1789.5 ± 101.7nmol/mg/min[9][10]
Ksi (Substrate Inhibition)Recombinant Human SULT1A12458.0 ± 332.8µM[9][10]
KmPooled Human Liver Cytosols14.8 ± 3.4µM[9][10]
VmaxPooled Human Liver Cytosols1.5 ± 0.2nmol/mg/min[9][10]
Glucuronidation Kinetics
Enzyme Contribution (Liver)UGT1A678.4 - 81.3%[4][11]
Enzyme Contribution (Liver)UGT1A92.8 - 5.7%[4][11]
Enzyme Inhibition
Ki (this compound vs. MPAG formation)UGT1A9 in Human Liver Microsomes5.2µM[14]
Ki (Mefenamic Acid vs. p-CS formation)Human Liver Cytosols2.4 ± 0.1nM[9][10]
Hepatotoxicity (HepaRG Cells, 24h)
EC50 (Oxidative Stress - DCF)HepaRG Cells0.64 ± 0.37mM[15]
EC50 (GSH Depletion)HepaRG Cells1.00 ± 0.07mM[15]
EC50 (Necrosis - LDH Release)HepaRG Cells0.85 ± 0.14mM[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound metabolism. The following protocols are based on standard practices described in the literature.

Protocol: this compound Glucuronidation Assay using Human Liver Microsomes

This protocol determines the rate of p-cresyl glucuronide formation.

1. Reagent Preparation:

  • 100 mM Phosphate Buffer (pH 7.4): Standard laboratory preparation.

  • Human Liver Microsomes (HLM): Thaw on ice immediately before use. Dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer.

  • This compound Stock: Prepare a concentrated stock (e.g., 100 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions for the desired final concentrations.

  • UDPGA (Cofactor): Prepare a concentrated stock (e.g., 50 mM) in buffer.

  • Alamethicin: Prepare a stock solution (e.g., 5 mg/mL in ethanol) to permeabilize the microsomal membrane[16][17].

  • MgCl₂: Prepare a stock solution (e.g., 1 M).

  • Termination Solution: Cold acetonitrile (ACN) containing an internal standard.

2. Incubation Procedure: [16][17]

  • In a microcentrifuge tube, combine phosphate buffer, MgCl₂, alamethicin, HLM, and this compound solution. The final protein concentration is typically 0.25-0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

  • Initiate the reaction by adding a pre-warmed UDPGA solution. The final reaction volume is typically 100-200 µL.

  • Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) to ensure linear reaction kinetics.

  • Terminate the reaction by adding 2-3 volumes of the cold ACN termination solution.

  • Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

3. Analysis:

  • Quantify the formation of p-cresyl glucuronide using a validated LC-MS/MS method against a standard curve.

  • Calculate the rate of formation (e.g., pmol/min/mg protein) and determine kinetic parameters (Km, Vmax) by fitting the data to appropriate enzyme kinetic models[4].

Protocol: this compound Sulfation Assay using Human Liver Cytosol

This protocol determines the rate of p-cresyl sulfate formation.

1. Reagent Preparation:

  • 100 mM Phosphate Buffer (pH 7.4): As above.

  • Human Liver Cytosol (HLC): Thaw on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in buffer.

  • This compound Stock: As above.

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate): Prepare a fresh, concentrated stock of this essential cofactor for sulfation.

  • MgCl₂: As above.

  • Termination Solution: Cold acetonitrile (ACN) with an internal standard.

2. Incubation Procedure: [9][18]

  • In a microcentrifuge tube, combine phosphate buffer, MgCl₂, HLC, and this compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the PAPS solution.

  • Incubate at 37°C for a time within the linear range of formation.

  • Terminate the reaction with cold ACN.

  • Process the sample by vortexing and centrifugation as described in Protocol 5.1.

  • Transfer the supernatant for analysis.

3. Analysis:

  • Quantify p-cresyl sulfate formation via LC-MS/MS.

  • Calculate reaction rates and kinetic parameters (Km, Vmax)[9].

Protocol: Hepatotoxicity Assay in HepaRG Cells

This protocol assesses this compound-induced cellular injury in a human-derived liver cell line.

1. Cell Culture and Differentiation:

  • Culture and maintain HepaRG cells according to the supplier's recommendations[19]. This typically involves a two-step process: seeding and growth for two weeks, followed by differentiation for two weeks in a medium containing DMSO to induce a hepatocyte-like phenotype[19].

2. This compound Exposure:

  • Plate differentiated HepaRG cells in multi-well plates (e.g., 96-well).

  • Prepare various concentrations of this compound in the cell culture medium.

  • Expose the cells to this compound for a specified duration (e.g., 24 hours)[15]. Include a vehicle control (medium without this compound).

3. Toxicity Endpoint Measurement: [15][20]

  • Cell Viability/Necrosis (LDH Assay): After incubation, collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available colorimetric assay kit.

  • Oxidative Stress (DCF Assay): Wash the cells with buffer and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA). This non-fluorescent probe is oxidized by intracellular reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF). Measure fluorescence using a plate reader.

  • Glutathione Depletion (GSH Assay): Lyse the cells and measure the total cellular glutathione content using a commercially available kit, often based on the reaction with Ellman's reagent (DTNB).

4. Data Analysis:

  • Normalize the results to the vehicle control.

  • Plot the dose-response curves and calculate EC₅₀ values for each toxicity endpoint[15].

Conclusion

The metabolism of this compound in the human liver is a complex process dominated by highly efficient Phase II conjugation reactions, primarily sulfation by SULT1A1 and glucuronidation by UGT1A6. A secondary Phase I oxidative pathway, mediated by CYP enzymes, can lead to the formation of toxic reactive intermediates, contributing to cellular damage, particularly when detoxification pathways like GSH conjugation are overwhelmed. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the toxicokinetics of this compound, study its interaction with xenobiotics, and explore potential therapeutic interventions aimed at reducing the burden of this uremic toxin.

References

The Toxicological Profile of p-Cresol and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Cresol, a phenolic compound originating from both environmental sources and endogenous gut microbiota metabolism of tyrosine, presents a complex toxicological profile. While playing a role in normal biological processes, its accumulation, particularly in conditions such as chronic kidney disease (CKD), is associated with a wide range of adverse health effects. This technical guide provides a comprehensive overview of the toxicology of this compound and its primary derivatives, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG). It summarizes key toxicological data, details experimental methodologies from pivotal studies, and visualizes the intricate signaling pathways implicated in its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Introduction

This compound (4-methylphenol) is a volatile organic compound that humans are exposed to through various environmental routes, including contaminated air and water, and as a product of industrial processes.[1][2] Crucially, it is also an endogenous product of protein fermentation by the gut microbiota, primarily from the amino acid tyrosine.[1][3][4] Following its absorption, this compound undergoes extensive metabolism in the liver and intestinal wall to form its main circulating derivatives, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), which are then excreted by the kidneys.[3][5] In states of renal dysfunction, the accumulation of these protein-bound uremic toxins is linked to the pathophysiology of numerous diseases.[3][6] This guide delves into the toxicological characteristics of this compound and its derivatives, providing a detailed examination of their effects on various organ systems and the underlying molecular mechanisms.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological impact of this compound is largely dictated by its ADME properties.

  • Absorption: this compound is readily absorbed from the gastrointestinal tract following ingestion and through the lungs upon inhalation.[7]

  • Distribution: Once absorbed, this compound and its metabolites are distributed throughout the body. A significant fraction of circulating this compound and its conjugates are bound to plasma proteins, primarily albumin.[3][8] This high degree of protein binding limits their clearance through conventional hemodialysis.[8]

  • Metabolism: The primary metabolic pathway for this compound involves conjugation with glucuronic acid and inorganic sulfate in the liver to form pCG and pCS, respectively.[7][9] A secondary, more toxic pathway involves the oxidation of the methyl group by cytochrome P450 enzymes to form a reactive quinone methide intermediate.[8][10][11] This reactive intermediate can covalently bind to cellular macromolecules, leading to cytotoxicity.[8][10]

  • Excretion: The conjugated metabolites, pCS and pCG, are primarily excreted in the urine.[4][7]

Toxicological Data

The toxicity of this compound has been evaluated in various animal models and in vitro systems. The following tables summarize key quantitative toxicological data.

Parameter Species Route Value Reference
LD50RatOral (undiluted)207 mg/kg[9][12]
LD50RatOral (10% in olive oil)1,800 mg/kg[13]
LD50RabbitDermal301 mg/kg[12]
LC50RatInhalation (1 hr)> 710 mg/m³[12]
LC50 (aerosol)RatInhalation29 mg/m³[9]

Table 1: Acute Toxicity of this compound

Parameter Species Exposure Duration Effect Value (mg/kg/day) Reference
NOAELRat (female)13 weeks (dietary)Nasal respiratory epithelium hyperplasia131[13]
LOAELRat (male)13 weeks (dietary)Nasal respiratory epithelium hyperplasia123[13]
NOAELRat28 days (dietary)Increased relative liver weight260-270[14]
LOAELRat28 days (dietary)Increased relative liver weight700-800[14]
NOAELRabbitDevelopmentalMaternal and developmental toxicity175[9]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) of this compound and its Derivatives

Mechanisms of Toxicity

The toxicity of this compound is multifaceted, involving several key mechanisms:

  • Formation of Reactive Intermediates: As previously mentioned, the oxidation of this compound's methyl group leads to the formation of a reactive quinone methide.[8][10] This intermediate can deplete cellular glutathione and bind to proteins and DNA, leading to cellular damage.[8][10][12]

  • Oxidative Stress: this compound and its metabolites have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[3][15] This can damage cellular components, including lipids, proteins, and DNA, and activate pro-inflammatory signaling pathways.[3][6][15]

  • Mitochondrial Dysfunction: this compound can impair mitochondrial function by inhibiting the Krebs cycle and causing structural damage, leading to an energy imbalance within the cell.[3][11]

  • Inflammation: this compound and its derivatives can activate pro-inflammatory signaling pathways such as NF-κB and JNK, leading to the production of inflammatory cytokines like IL-1β.[3][16]

  • Enzyme Inhibition: this compound is known to inhibit dopamine β-hydroxylase, an enzyme responsible for converting dopamine to norepinephrine.[10][17] This can lead to an accumulation of dopamine and alterations in neurotransmitter balance.[3][10][17]

Organ-Specific Toxicity

The accumulation of this compound and its derivatives can lead to toxic effects in a variety of organ systems.

Renal Toxicity

The kidneys are a primary target for this compound toxicity, particularly in the context of CKD. High concentrations of this compound and its conjugates can lead to:

  • Tubular Cell Damage: Direct toxicity to renal tubular cells, inducing apoptosis and necrosis.[11][18]

  • Fibrosis: Promotion of epithelial-to-mesenchymal transition, a key process in the development of renal fibrosis.[8]

  • Glomerular Sclerosis: Contribution to the hardening and scarring of the glomeruli.[6]

Hepatotoxicity

The liver, being the primary site of this compound metabolism, is also susceptible to its toxic effects.

  • Hepatocyte Necrosis: High concentrations of this compound can cause liver cell death.[13][14]

  • Mitochondrial Damage: Inhibition of mitochondrial respiration in hepatocytes.[11]

  • Promotion of Liver Cancer: Studies suggest that this compound may promote the migration and invasion of liver cancer cells.[11][19]

Neurotoxicity

This compound can cross the blood-brain barrier and exert neurotoxic effects.[20][21]

  • Dopamine Metabolism Disruption: Inhibition of dopamine β-hydroxylase leads to an accumulation of dopamine, which can be neurotoxic.[3][10][17]

  • Neuroinflammation: Activation of inflammatory pathways in the brain.[3]

  • Synaptic Alterations: Reduction in synaptic density and impairment of synaptic protein expression.[3]

  • Behavioral Changes: Association with anxiety-like behaviors and hyperactivity in animal models.[3][22]

Cardiovascular Toxicity

Accumulation of this compound and its derivatives is a significant risk factor for cardiovascular disease in CKD patients.[8][18]

  • Endothelial Dysfunction: Increased vascular permeability and leakage, and decreased endothelial cell viability.[10]

  • Vascular Calcification: Induction of calcification in the aorta and peripheral arteries through the activation of inflammation and coagulation pathways.[1][8][23]

  • Atherosclerosis: Contribution to the development of atherosclerotic plaques.

Genotoxicity

This compound has demonstrated genotoxic potential.

  • DNA Damage: Induction of DNA damage in colonocytes in a dose-dependent manner.[11][24]

  • Cell Cycle Arrest: Causing colonocytes to accumulate in the S-phase of the cell cycle.[11]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the toxicity of this compound.

In Vivo Rodent Feed Studies (e.g., NTP/TR-550)
  • Objective: To assess the systemic toxicity of this compound and its isomers following dietary exposure.

  • Animal Model: F344/N rats and B6C3F1 mice.[20][25][26]

  • Experimental Design:

    • Groups of animals (typically 10-20 per sex per group) are fed diets containing varying concentrations of this compound or a mixture of its isomers for a specified duration (e.g., 28 days, 13 weeks, or 2 years).[9][20][25]

    • A control group receives the basal diet without the test compound.

    • Parameters monitored include: clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry, and organ weights.[11][25]

    • At the end of the study, a complete necropsy is performed, and tissues are collected for histopathological examination.[25]

  • Endpoint Analysis: Determination of NOAEL and LOAEL values based on the observed toxicological endpoints, such as organ lesions (e.g., nasal respiratory epithelium hyperplasia).[20][25]

In Vitro Hepatotoxicity Assessment using HepaRG Cells
  • Objective: To investigate the mechanisms of this compound-induced hepatotoxicity.

  • Cell Model: HepaRG cells, a human-derived hepatic cell line that maintains metabolic competence.[21][27][28]

  • Experimental Design:

    • HepaRG cells are exposed to various concentrations of this compound for different time points (e.g., 24 hours).[21][27]

    • Markers of cellular toxicity are measured.

  • Endpoint Analysis:

    • Oxidative Stress: Measured by the formation of 2′,7′-dichlorofluorescein (DCF).[21][27]

    • Glutathione Depletion: Quantification of total cellular glutathione (GSH) levels.[21][27]

    • Cellular Necrosis: Assessed by the release of lactate dehydrogenase (LDH) into the culture medium.[21][27]

In Vitro Neurotoxicity Assessment using PC-12 Cells
  • Objective: To study the effects of this compound on neuronal cells.

  • Cell Model: PC-12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).[2][13][24]

  • Experimental Design:

    • PC-12 cells are treated with NGF to induce differentiation.

    • Differentiated cells are then exposed to different concentrations of this compound.[24]

  • Endpoint Analysis:

    • Neurite Outgrowth: Quantification of neurite length and number.[24]

    • Neurofilament Expression: Western blot analysis of neurofilament subunits.[13]

    • Brain-Derived Neurotrophic Factor (BDNF) Secretion: Measurement of BDNF levels in the cell culture medium.[13]

Genotoxicity Assessment using the Comet Assay
  • Objective: To evaluate the DNA-damaging potential of this compound.

  • Methodology: The Comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[15][29][30]

  • Experimental Protocol:

    • Cells (e.g., colonocytes, lymphocytes) are embedded in a thin layer of agarose on a microscope slide.[30]

    • The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).[30]

    • The slides are subjected to electrophoresis under alkaline conditions, which causes the negatively charged DNA to migrate towards the anode.[30]

    • Damaged DNA, containing strand breaks, relaxes and migrates further, forming a "comet tail," while undamaged DNA remains in the nucleoid ("comet head").[29]

    • The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[29]

Signaling Pathways and Visualizations

This compound and its derivatives exert their toxic effects by modulating several key intracellular signaling pathways.

Pro-inflammatory and Apoptotic Signaling

This compound and pCS can activate the Ask1-p38/JNK MAPK and NF-κB signaling pathways, leading to inflammation and apoptosis.

G pCresol This compound / pCS ROS ROS Production pCresol->ROS NFkB NF-κB pCresol->NFkB Ask1 Ask1 ROS->Ask1 p38 p38 MAPK Ask1->p38 JNK JNK Ask1->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis NFkB->Inflammation

Caption: this compound/pCS-induced pro-inflammatory and apoptotic signaling cascade.

Cell Growth and Proliferation Signaling

The Ras-ERK and PI3K-mTOR pathways, which are central to cell growth and proliferation, can be influenced by the cellular stress induced by this compound.

G pCresol This compound-induced Cellular Stress Ras Ras pCresol->Ras PI3K PI3K pCresol->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellGrowth Cell Growth & Proliferation ERK->CellGrowth AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellGrowth

Caption: Modulation of Ras-ERK and PI3K-mTOR pathways by this compound-induced stress.

Dopaminergic Neurotoxicity

This compound's inhibition of dopamine β-hydroxylase disrupts the normal metabolism of dopamine, leading to its accumulation and subsequent neurotoxicity.

G Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH DopamineAccumulation Dopamine Accumulation Dopamine->DopamineAccumulation pCresol This compound pCresol->DBH Norepinephrine Norepinephrine DBH->Norepinephrine Neurotoxicity Neurotoxicity DopamineAccumulation->Neurotoxicity

References

An In-depth Technical Guide to the Enzymatic Degradation of p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic degradation of p-cresol, a toxic phenolic compound. The document details the key metabolic pathways in various microorganisms, provides explicit experimental protocols for studying its degradation, and presents quantitative data to support further research and development.

Introduction

This compound (4-methylphenol) is an aromatic organic compound that poses environmental and health concerns due to its toxicity. It is a metabolite of tyrosine and phenylalanine produced by intestinal microbiota and is also found in industrial wastewater.[1] The enzymatic degradation of this compound by microorganisms is a critical process for bioremediation and has implications for human health, particularly in conditions like chronic kidney disease where uremic toxins accumulate.[2] This guide explores the diverse enzymatic strategies employed by bacteria and fungi to break down this compound.

Enzymatic Degradation Pathways

Microorganisms have evolved distinct aerobic and anaerobic pathways to degrade this compound. These pathways converge on central intermediates that are further metabolized through ring-cleavage mechanisms.

Aerobic Degradation

In aerobic bacteria, such as Pseudomonas species, and fungi, like Aspergillus fumigatus, the degradation of this compound is typically initiated by the oxidation of the methyl group.[3][4]

The initial and key enzyme in this pathway is the This compound methylhydroxylase (PCMH) , a flavocytochrome c that catalyzes the hydroxylation of this compound to p-hydroxybenzyl alcohol. This intermediate is then sequentially oxidized to p-hydroxybenzaldehyde and p-hydroxybenzoate by p-hydroxybenzyl alcohol dehydrogenase and p-hydroxybenzaldehyde dehydrogenase , respectively.[3][5]

From p-hydroxybenzoate, the pathway can proceed via two main routes for aromatic ring cleavage:

  • Protocatechuate Pathway: p-Hydroxybenzoate is hydroxylated to form protocatechuate, which then undergoes ortho- or meta-ring cleavage.[6][7]

  • Gentisate Pathway: In some organisms, p-hydroxybenzoate is converted to gentisate before ring fission.[6]

A visual representation of the aerobic degradation pathway is provided below.

Aerobic_pCresol_Degradation pCresol This compound pHB_alcohol p-Hydroxybenzyl alcohol pCresol->pHB_alcohol This compound Methylhydroxylase (PCMH) pHB_aldehyde p-Hydroxybenzaldehyde pHB_alcohol->pHB_aldehyde p-Hydroxybenzyl alcohol Dehydrogenase pHB_acid p-Hydroxybenzoate pHB_aldehyde->pHB_acid p-Hydroxybenzaldehyde Dehydrogenase Protocatechuate Protocatechuate pHB_acid->Protocatechuate p-Hydroxybenzoate Hydroxylase RingCleavage Ring Cleavage Products Protocatechuate->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA

Aerobic degradation pathway of this compound.
Anaerobic Degradation

Anaerobic degradation of this compound has been observed in various bacteria, including denitrifying, sulfate-reducing, and iron-reducing species like Geobacter metallireducens and Desulfobacterium cetonicum.[8][9] Two primary initial activation mechanisms have been identified:

  • Methyl Group Oxidation: Similar to the aerobic pathway, some anaerobic bacteria utilize a PCMH-like enzyme to hydroxylate the methyl group, leading to the formation of p-hydroxybenzoate.[6][10] This is then converted to benzoyl-CoA, a central intermediate in anaerobic aromatic degradation.[11]

  • Fumarate Addition: A distinct anaerobic mechanism involves the addition of the methyl group of this compound to fumarate, forming 4-hydroxybenzylsuccinate. This reaction is catalyzed by 4-hydroxybenzylsuccinate synthase . The resulting intermediate is then metabolized via a series of reactions analogous to β-oxidation to yield p-hydroxybenzoyl-CoA, which is subsequently reduced to benzoyl-CoA.[8][9]

The anaerobic pathways are illustrated in the following diagram.

Anaerobic_pCresol_Degradation cluster_oxidation Methyl Group Oxidation Pathway cluster_fumarate Fumarate Addition Pathway pCresol_ox This compound pHB_alcohol_ox p-Hydroxybenzyl alcohol pCresol_ox->pHB_alcohol_ox PCMH-like enzyme pHB_aldehyde_ox p-Hydroxybenzaldehyde pHB_alcohol_ox->pHB_aldehyde_ox Dehydrogenase pHB_acid_ox p-Hydroxybenzoate pHB_aldehyde_ox->pHB_acid_ox Dehydrogenase pHB_CoA p-Hydroxybenzoyl-CoA pHB_acid_ox->pHB_CoA CoA Ligase BenzoylCoA_ox Benzoyl-CoA pHB_CoA->BenzoylCoA_ox Reductase pCresol_fum This compound HBS 4-Hydroxybenzylsuccinate pCresol_fum->HBS 4-Hydroxybenzylsuccinate Synthase Fumarate Fumarate Fumarate->HBS HBS_CoA 4-Hydroxybenzylsuccinyl-CoA HBS->HBS_CoA CoA Transferase pHB_CoA_fum p-Hydroxybenzoyl-CoA HBS_CoA->pHB_CoA_fum β-Oxidation-like steps BenzoylCoA_fum Benzoyl-CoA pHB_CoA_fum->BenzoylCoA_fum Reductase

Anaerobic degradation pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound degradation.

Microbial Cultivation

3.1.1. Aerobic Bacteria (e.g., Pseudomonas putida)

  • Medium Preparation: Prepare a minimal salts medium (MSM) containing essential minerals. A typical composition per liter is: 4.33 g Na2HPO4, 2.65 g KH2PO4, 2.0 g NH4Cl, 0.1 g nitrilotriacetic acid, and 4.0 ml of a trace salts solution.

  • Carbon Source: Add this compound as the sole carbon source at a desired concentration (e.g., 50-600 mg/L).[3]

  • Inoculation and Incubation: Inoculate the medium with a pre-culture of Pseudomonas putida. Incubate at 30°C with shaking (e.g., 150 rpm) to ensure adequate aeration.[6]

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

3.1.2. Anaerobic Bacteria (e.g., Geobacter metallireducens)

  • Medium Preparation: Prepare a defined mineral salt medium under strictly anaerobic conditions.[10] The medium for G. metallireducens typically contains Fe(III)-citrate (e.g., 60 mM) as the electron acceptor.

  • Carbon and Energy Source: Add this compound (e.g., 1 mM) as the electron donor.[10]

  • Inoculation and Incubation: Inoculate with a culture of G. metallireducens inside an anaerobic chamber or using anaerobic gassing techniques. Incubate at 30°C in the dark.[12]

  • Growth Monitoring: Monitor growth by cell counting using a Neubauer counting chamber or by measuring the reduction of Fe(III) to Fe(II).[10]

3.1.3. Fungi (e.g., Aspergillus fumigatus)

  • Medium Preparation: Use a minimal salt medium as described for aerobic bacteria.[13]

  • Carbon Source: Supplement the medium with this compound as the sole carbon source.

  • Inoculation and Incubation: Inoculate with spores or mycelia of Aspergillus fumigatus. Incubate at 25-30°C with shaking.[13][14]

  • Growth Monitoring: Monitor fungal growth by measuring the dry weight of the mycelium.

Analysis of this compound and its Metabolites

3.2.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying this compound and its primary metabolites.

  • Sample Preparation: Centrifuge the culture sample to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) for better peak shape. For example, a gradient from 10% to 90% acetonitrile over 20 minutes can be used.[13]

  • Detection: Use a UV detector set at a wavelength of 270-280 nm for this compound and its hydroxylated metabolites.[13]

  • Quantification: Create a standard curve using known concentrations of this compound, p-hydroxybenzyl alcohol, p-hydroxybenzaldehyde, and p-hydroxybenzoate to quantify the concentrations in the samples.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of this compound and its metabolites.

  • Sample Preparation and Derivatization: Acidify the cell-free supernatant to pH 2 with HCl. Extract the compounds with an organic solvent like ethyl acetate. Evaporate the solvent and derivatize the residue to increase volatility (e.g., using silylation reagents).

  • GC-MS System: Use a capillary column suitable for aromatic compound analysis (e.g., DB-5ms).

  • Temperature Program: A typical temperature program starts at 50°C, holds for 2 minutes, then ramps up to 280°C at a rate of 10°C/min.

  • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode and scan a mass range of 50-500 amu.

  • Identification and Quantification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and library data. Quantify using a standard curve.[8]

Enzyme Assays

3.3.1. This compound Methylhydroxylase (PCMH) Assay (Spectrophotometric)

This assay measures the reduction of an artificial electron acceptor coupled to the oxidation of this compound.

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing phosphate buffer (pH 7.5), an artificial electron acceptor such as phenazine methosulfate (PMS) or 2,6-dichlorophenolindophenol (DCPIP), and the enzyme extract.

  • Initiation: Start the reaction by adding this compound.

  • Measurement: Monitor the decrease in absorbance of the electron acceptor at its specific wavelength (e.g., 600 nm for DCPIP) using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

3.3.2. p-Hydroxybenzaldehyde Dehydrogenase Assay (Spectrophotometric)

This assay measures the NAD(P)+-dependent oxidation of p-hydroxybenzaldehyde.[10]

  • Reaction Mixture: In a cuvette, combine buffer (e.g., phosphate buffer, pH 8.0), NAD+ or NADP+, and the enzyme extract.[10]

  • Initiation: Start the reaction by adding p-hydroxybenzaldehyde.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.[15][16]

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H (6.22 mM⁻¹cm⁻¹).

A generalized experimental workflow is depicted below.

Experimental_Workflow cluster_cultivation Microbial Cultivation cluster_analysis Analysis cluster_data Data Interpretation Culture Inoculate Microorganism in Minimal Medium with this compound Incubate Incubate under Optimal Conditions Culture->Incubate Sampling Collect Samples at Time Intervals Incubate->Sampling Centrifuge Centrifuge to Separate Cells Sampling->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant CellPellet Collect Cell Pellet Centrifuge->CellPellet HPLC_GCMS Analyze Supernatant (HPLC/GC-MS) Supernatant->HPLC_GCMS EnzymeAssay Prepare Cell Extract & Perform Enzyme Assays CellPellet->EnzymeAssay DegradationCurve Plot Degradation Curve HPLC_GCMS->DegradationCurve EnzymeActivity Calculate Enzyme Activity EnzymeAssay->EnzymeActivity

General experimental workflow for studying this compound degradation.

Quantitative Data

The following tables summarize key quantitative data on the enzymatic degradation of this compound by various microorganisms.

Table 1: Degradation Rates of this compound by Whole-Cell Cultures

MicroorganismConditionsInitial this compound (mg/L)Degradation RateReference
Pseudomonas putidaAerobic, Batch2006.60 mg/L/h[17]
Pseudomonas putidaAerobic, Continuous50062.8 mg/L/h[17]
Serratia marcescensAerobic, Batch8585% in 18 h[4]
Anaerobic ConsortiumAnaerobic, Saline50-50011.4 mg/L/day[9]
Aspergillus fumigatusAerobic, Batch150 (o-cresol)80.41% removal[18]

Table 2: Kinetic Parameters of this compound Degrading Enzymes and Whole Cells

Enzyme / OrganismSubstrateKmVmax / kcatReference
PCMH (Achromobacter sp.)This compound21 µM112 s-1 (kcat)[19]
PCMH (Pseudomonas putida)This compound7.3 µM-
PCMH (Pseudomonas putida)p-Hydroxybenzyl alcohol47.6 µM-[3]
Pseudomonas putida (whole cell)This compound110.96 mg/L (Ks)0.34 h-1 (µmax)[17]
Pseudomonas putida (whole cell)This compound65.1 mg/L (Ks)0.185 h-1 (µmax)

Note: Ks and µmax for whole cells are parameters from the Haldane model for substrate inhibition kinetics, which are analogous to Km and Vmax in Michaelis-Menten kinetics.[12][17][20]

Conclusion

The enzymatic degradation of this compound is a multifaceted process involving a range of microorganisms and enzymatic pathways. This guide provides a foundational understanding of these processes, along with detailed experimental protocols and quantitative data to facilitate further research. A thorough understanding of these degradation mechanisms is essential for developing effective bioremediation strategies and for understanding the role of microbial metabolism in human health and disease. The provided methodologies and data serve as a valuable resource for scientists and professionals working in the fields of environmental science, microbiology, and drug development.

References

Methodological & Application

Quantitative Analysis of p-Cresol in Serum using LC-MS/MS: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol, a phenolic compound produced by intestinal microbial metabolism of tyrosine, is a significant uremic toxin. In healthy individuals, it is detoxified in the liver and colon into conjugates, primarily p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), which are subsequently excreted by the kidneys.[1] However, in patients with chronic kidney disease (CKD), the accumulation of this compound and its conjugates is observed and has been associated with cardiovascular complications and overall mortality.[1][2] Consequently, the accurate and sensitive quantification of this compound and its metabolites in serum is crucial for clinical research into uremic toxicity and the development of novel therapeutic interventions.

This application note provides a detailed protocol for the quantification of this compound in human serum using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method utilizes a straightforward protein precipitation step for sample preparation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Metabolic Pathway of this compound

This compound is generated from the dietary amino acid tyrosine by intestinal bacteria. It is then absorbed and undergoes conjugation in the enterocytes and hepatocytes, primarily forming p-cresyl sulfate and p-cresyl glucuronide.[1]

G Tyrosine Tyrosine (in food) Intestinal_Microbiota Intestinal Microbiota Tyrosine->Intestinal_Microbiota Metabolism p_Cresol This compound Intestinal_Microbiota->p_Cresol Enterocytes_Hepatocytes Enterocytes & Hepatocytes (Conjugation) p_Cresol->Enterocytes_Hepatocytes Absorption pCS p-Cresyl Sulfate (pCS) Enterocytes_Hepatocytes->pCS pCG p-Cresyl Glucuronide (pCG) Enterocytes_Hepatocytes->pCG Excretion Renal Excretion pCS->Excretion pCG->Excretion G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Serum_Sample Serum Sample (50 µL) Add_IS_PPT Add Acetonitrile with IS (150 µL) Serum_Sample->Add_IS_PPT Vortex Vortex (1 min) Add_IS_PPT->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant (100 µL) Centrifuge->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Results Reporting Quantification->Results

References

Application Note: Protocol for p-Cresol Extraction from Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Cresol (4-methylphenol) is a phenolic compound produced by the gut microbiota through the fermentation of the amino acid tyrosine.[1] It is a significant biomarker associated with various physiological and pathological conditions. Elevated levels of this compound and its derivatives, such as p-cresyl sulfate, are linked to chronic kidney disease, cardiovascular complications, and gut dysbiosis.[1][2] In fecal samples, this compound concentration can serve as an indicator of intestinal proteolytic metabolism and microbial activity.[3][4] Therefore, accurate and reproducible quantification of this compound in feces is crucial for clinical research and drug development.

This document provides a detailed protocol for the extraction and quantification of this compound from human fecal samples, covering sample preparation, extraction methodologies, and analytical techniques.

Principle of the Method

The overall workflow involves the homogenization of a fecal sample, extraction of metabolites using an appropriate organic solvent, and subsequent analysis by chromatographic methods. The choice of extraction solvent and analytical instrument depends on the specific research goals, such as targeted this compound quantification or broader metabolomic profiling. For accurate quantification, an internal standard, such as a deuterated version of this compound, is typically added during the sample preparation process.[5]

Biosynthesis of this compound

The production of this compound in the human colon is primarily a result of microbial metabolism. Certain gut bacteria, including species from the genera Clostridium, possess the enzymes necessary to convert dietary tyrosine into this compound.[1]

Tyrosine Tyrosine (from diet) Microbiota Gut Microbiota (e.g., Clostridium sp.) Tyrosine->Microbiota pCresol This compound Microbiota->pCresol Fermentation

Caption: Microbial production of this compound from tyrosine in the gut.

Materials and Reagents

Equipment
  • Homogenizer (e.g., bead beater, vortexer)

  • Centrifuge (refrigerated)

  • Analytical balance

  • Fume hood

  • Autosampler vials

  • Pipettes and tips

  • -80°C freezer

  • Lyophilizer (optional)

  • Analytical instrument:

    • High-Performance Liquid Chromatography (HPLC) system with a Fluorescence or Diode Array Detector[3][6]

    • Gas Chromatography-Mass Spectrometry (GC-MS) system with Solid-Phase Microextraction (SPME) setup[3][7]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[5]

Chemicals and Reagents
  • This compound analytical standard

  • This compound-d7 (or other suitable deuterated internal standard)[5]

  • Solvents (HPLC or MS grade): Methanol, Acetonitrile, Isopropanol, Water[8][9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl)[3][7]

  • Formic acid or Ammonium Acetate (for LC-MS mobile phase)[5]

  • Nitrogen gas for evaporation

  • Homogenization beads (e.g., ceramic or stainless steel)

Experimental Protocols

Overall Experimental Workflow

The procedure follows a logical sequence from sample collection to final data analysis. Proper handling and storage are critical to preserve metabolite stability.[10]

cluster_prep Sample Preparation cluster_extract Extraction & Analysis A 1. Fecal Sample Collection B 2. Storage at -80°C A->B C 3. Weigh Frozen Aliquot (50-100 mg) B->C D 4. Add Extraction Solvent & Internal Standard C->D E 5. Homogenization (e.g., Bead Beating) D->E F 6. Centrifugation (14,000 x g, 10 min, 4°C) E->F G 7. Collect Supernatant F->G H 8. Filtration / Evaporation (Optional) G->H I 9. Transfer to Vial H->I J 10. Instrumental Analysis (LC-MS, GC-MS, HPLC) I->J K 11. Data Quantification J->K

Caption: General workflow for this compound extraction and analysis.

Sample Collection and Storage
  • Collect fresh fecal samples in sterile collection tubes.[11]

  • Immediately freeze the samples and store them at -80°C until analysis to ensure metabolite stability.[10][12]

Extraction Protocol (General Purpose - LC-MS/HPLC)

This protocol is adapted from general metabolomics procedures that show good recovery for a broad range of metabolites, including phenolics.[8][9]

  • Work on dry ice to keep the fecal sample frozen. Aliquot approximately 50-100 mg of the frozen sample into a pre-weighed 2 mL tube containing homogenization beads.

  • Record the exact weight of the fecal aliquot.

  • Prepare an extraction solvent. A methanol/water (1:1, v/v) mixture is recommended for good reproducibility and broad metabolite coverage.[9]

  • Add 1 mL of ice-cold extraction solvent to the tube.

  • Add the internal standard (e.g., this compound-d7) to a final concentration of approximately 5 µg/mL.[5]

  • Homogenize the sample using a bead beater for 5 minutes.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a new tube. For increased yield, the pellet can be re-extracted with another 0.5 mL of solvent, centrifuged, and the supernatants pooled.

  • (Optional) For concentration, the supernatant can be dried under a stream of nitrogen gas and then reconstituted in a smaller volume (e.g., 100-200 µL) of the initial mobile phase.

  • Filter the final extract through a 0.22 µm filter into an autosampler vial.

  • Proceed with instrumental analysis.

Alternative Extraction Protocol (Volatiles - GC-MS)

This method is specific for volatile compounds like this compound and uses headspace solid-phase microextraction (SPME).[3][7]

  • Prepare a water suspension of the fecal sample.

  • In a 10 mL vial, add 2 mL of the fecal suspension and acidify with 10 µL of 10 M HCl.[7]

  • Seal the vial and place it in a heating block at 60°C.

  • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 1 hour.[7]

  • Desorb the extracted volatiles in the GC-MS injector for analysis.

Instrumental Analysis

HPLC with Fluorescence Detection

This method offers good sensitivity and is suitable for targeted quantification.[6][13]

  • Column: C18 reverse-phase column (e.g., Kinetex C18)[3]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: Fluorescence detector set to an excitation wavelength of 284 nm and an emission wavelength of 310 nm.[6][13]

LC-MS/MS Analysis

LC-MS/MS provides high selectivity and is the gold standard for quantification in complex matrices.[5]

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A suitable gradient to separate this compound from isomers.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • This compound Transition: Monitor the specific transition from the precursor ion to a product ion.

    • Internal Standard Transition: Monitor the corresponding transition for the deuterated standard (e.g., this compound-d7).[5]

Data Presentation

Quantitative data from the literature provides a baseline for expected concentrations and method performance.

Table 1: Reported Concentrations of this compound in Healthy Human Fecal Samples

ParameterValueReference
Concentration Range1.2 – 173.4 µg/g (wet weight)[3][4]
Approximate Mean Value~50 µg/g (wet weight)[6][13]

Table 2: Example Method Performance for this compound Analysis

Analytical MethodLimit of Detection (LOD)Key AdvantagesReference
HPLC-Fluorescence100 ng/gHigh sensitivity, cost-effective[6][13]
LC-MS/MSNot specified in sources, but typically low ng/gHigh selectivity and accuracy[5]
GC-MS (SPME)Not specified in sourcesExcellent for volatile profile analysis[3][7]

Method Considerations and Troubleshooting

  • Sample Heterogeneity: Fecal samples are inherently heterogeneous. It is crucial to homogenize the entire sample before aliquoting or to use a sufficiently large aliquot to be representative.

  • Matrix Effects: Co-extracted substances can interfere with analysis, especially in LC-MS (ion suppression or enhancement). The use of a stable isotope-labeled internal standard is the best way to correct for these effects.[5]

  • Conjugated Forms: In biological fluids, this compound can exist in conjugated forms (e.g., p-cresyl sulfate). The protocols described here measure free this compound. To measure total this compound, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) would be required before extraction.[5]

  • Standard Curve: For accurate quantification, a calibration curve should be prepared using a blank matrix (e.g., extracted solvent or a substitute fecal matrix) spiked with known concentrations of this compound standard and a fixed concentration of the internal standard.

References

Application Notes and Protocols: p-Cresol as a Biomarker for Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol, a phenolic compound produced by the gut microbiota from the metabolism of dietary amino acids tyrosine and phenylalanine, has emerged as a significant uremic toxin and biomarker in the context of chronic kidney disease (CKD).[1][2][3][4] In healthy individuals, this compound is efficiently metabolized in the liver, primarily into p-cresyl sulfate (pCS) and to a lesser extent, p-cresyl glucuronide (pCG), which are then excreted by the kidneys.[1][2][5] However, in patients with CKD, impaired renal function leads to the accumulation of this compound and its conjugates in the bloodstream.[2][3] This accumulation is associated with a range of toxic effects, including the induction of oxidative stress, inflammation, and endothelial dysfunction, contributing to the progression of renal damage and the high incidence of cardiovascular disease in this patient population.[6][7][8][9][10] Consequently, monitoring the levels of this compound and its metabolites serves as a valuable tool in assessing CKD progression, predicting adverse outcomes, and evaluating the efficacy of therapeutic interventions.[11][12][13]

Generation and Metabolism of this compound

The generation and metabolism of this compound is a multi-step process involving both the gut microbiota and host metabolism. The following diagram illustrates this pathway.

G cluster_gut Intestinal Lumen cluster_liver Liver (Hepatocytes) cluster_circulation Systemic Circulation cluster_kidney Kidney Tyrosine Dietary Tyrosine & Phenylalanine pCresol_gut This compound Tyrosine->pCresol_gut Gut Microbiota (e.g., Clostridium difficile) pCresol_liver This compound pCresol_gut->pCresol_liver Portal Circulation pCS p-Cresyl Sulfate (pCS) pCresol_liver->pCS Sulfotransferase (SULT) pCG p-Cresyl Glucuronide (pCG) pCresol_liver->pCG UDP-glucuronosyltransferase (UGT) pCS_bound Albumin-bound pCS pCS->pCS_bound >90% Protein Bound pCS->pCS_bound Excretion Renal Excretion (Tubular Secretion) pCG->Excretion To a lesser extent pCS_bound->Excretion

Caption: Generation and metabolism of this compound.

Pathophysiological Role of this compound in CKD

The accumulation of p-cresyl sulfate (pCS) in CKD is implicated in several pathological processes that contribute to disease progression and associated comorbidities. A key mechanism of pCS toxicity is the induction of oxidative stress through the activation of NADPH oxidase in renal tubular cells.[9] This leads to an increase in reactive oxygen species (ROS), which in turn triggers inflammatory pathways and promotes renal fibrosis.[9] Furthermore, pCS has been shown to contribute to the cardiovascular complications prevalent in CKD patients by promoting endothelial dysfunction, vascular damage, and cardiomyocyte apoptosis.[12][14][15][16] Studies have also linked elevated pCS levels to insulin resistance, a common metabolic disturbance in CKD.[1]

G cluster_renal Renal Effects cluster_cardiovascular Cardiovascular Effects cluster_metabolic Metabolic Effects pCS Elevated p-Cresyl Sulfate (pCS) in CKD NADPH NADPH Oxidase Activation pCS->NADPH pCS->NADPH EndoDys Endothelial Dysfunction pCS->EndoDys pCS->EndoDys CardioApop Cardiomyocyte Apoptosis pCS->CardioApop pCS->CardioApop InsulinRes Insulin Resistance pCS->InsulinRes pCS->InsulinRes ROS ↑ Reactive Oxygen Species (ROS) NADPH->ROS Inflammation ↑ Inflammatory Cytokines ROS->Inflammation Fibrosis ↑ TGF-β1 & Renal Fibrosis ROS->Fibrosis CVD ↑ Cardiovascular Disease Risk EndoDys->CVD CardioApop->CVD

Caption: Pathophysiological effects of elevated p-Cresyl Sulfate in CKD.

Quantitative Data Summary

The following tables summarize the concentrations of this compound and p-cresyl sulfate in healthy individuals and patients with varying stages of chronic kidney disease, as reported in several studies.

Table 1: Serum/Plasma Concentrations of this compound and p-Cresyl Sulfate (pCS) in CKD

AnalyteCKD StageConcentration (µg/mL)Reference
pCSHealthy Controls6.6 ± 3.7[17]
pCSStage 320.0 ± 7.3[17]
pCSStage 5 (pre-dialysis)26.5 ± 9.8[17]
Total this compoundCKD Stage 3-4 (Synbiotic treatment, baseline)3.05 (median)[18]
Total this compoundCKD Stage 3-4 (Synbiotic treatment, 30 days)0.78 (median)[18]
Total this compoundTransplant recipients (GFR ≥ 60 mL/min/1.73 m²)< 1.28 µmol/L (cut-off)[19]
Total this compoundTransplant recipients (GFR < 60 mL/min/1.73 m²)> 1.28 µmol/L (cut-off)[19]

Table 2: Linearity and Limits of Quantification for pCS by LC-MS/MS

Linearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
50 - 10,00050[20][21]
1 - 12,4701 - 24[17]
100 - 40,000100[22]

Experimental Protocols

Quantification of this compound and p-Cresyl Sulfate

Accurate quantification of this compound and its conjugates is crucial for research and clinical applications. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. ELISA for this compound

ELISA offers a relatively high-throughput and cost-effective method for the quantification of total this compound in various biological samples.

  • Principle: The sandwich ELISA technique is commonly used.[23] Microwells are pre-coated with a monoclonal antibody specific for this compound.[23] Samples and standards are added, and the this compound present binds to the antibody. A second biotin-labeled antibody is then added, followed by streptavidin-horseradish peroxidase (HRP).[23] A substrate solution is added, and the color development is proportional to the amount of this compound, which is measured spectrophotometrically.[23][24]

  • Sample Types: Serum, plasma (EDTA or heparin), tissue homogenates, cell culture supernatants, and other biological fluids.[24][25][26][27]

  • General Protocol Outline:

    • Sample Preparation:

      • Serum: Collect blood in a serum separator tube and allow it to clot. Centrifuge to separate the serum.[24][27]

      • Plasma: Collect blood using EDTA or heparin as an anticoagulant and centrifuge to separate the plasma.[24][27]

      • Acid Hydrolysis (for total this compound): To measure total this compound (free and conjugated), samples are first subjected to acid hydrolysis to convert pCS and pCG back to free this compound.[28]

    • Assay Procedure (based on a typical kit):

      • Prepare standards and samples.

      • Add standards and samples to the pre-coated microplate wells and incubate.

      • Wash the wells.

      • Add biotin-conjugated antibody and incubate.

      • Wash the wells.

      • Add HRP-conjugated avidin and incubate.

      • Wash the wells.

      • Add TMB substrate and incubate for color development.

      • Add stop solution.

      • Measure absorbance at 450 nm.[23][24]

    • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.[24][26]

Caption: General workflow for a sandwich ELISA.

2. LC-MS/MS for p-Cresyl Sulfate (pCS)

LC-MS/MS is the gold standard for the quantification of pCS due to its high sensitivity and specificity.[17][29]

  • Principle: This technique involves the separation of pCS from other components in a sample using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), followed by detection and quantification using tandem mass spectrometry.[17][20]

  • Sample Types: Primarily serum and plasma.[17]

  • General Protocol Outline:

    • Sample Preparation (Protein Precipitation):

      • To a small volume of serum or plasma (e.g., 50 µL), add a protein precipitation agent such as acetonitrile or methanol, often containing a deuterated internal standard (e.g., pCS-d7) for accurate quantification.[17][20][22]

      • Vortex and centrifuge to pellet the precipitated proteins.

      • The resulting supernatant containing pCS is used for analysis.[29]

    • Liquid Chromatography:

      • Inject the supernatant onto a reverse-phase column (e.g., C18).[17][20]

      • Elute pCS using a mobile phase gradient, typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[17][20]

    • Tandem Mass Spectrometry:

      • The eluent from the LC column is introduced into the mass spectrometer.

      • Negative electrospray ionization (ESI) is commonly used.[17]

      • Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for pCS and the internal standard are monitored for high selectivity and sensitivity.[17]

    • Data Analysis: Quantify pCS by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of pCS.[22]

G start Serum/Plasma Sample + Internal Standard precip Protein Precipitation (e.g., Acetonitrile) start->precip centri Centrifugation precip->centri supernatant Collect Supernatant centri->supernatant lc Liquid Chromatography (e.g., C18 column) supernatant->lc ms Tandem Mass Spectrometry (Negative ESI, MRM) lc->ms quant Quantification ms->quant

Caption: General workflow for LC-MS/MS analysis of pCS.

Conclusion

This compound and its major metabolite, p-cresyl sulfate, are clinically relevant biomarkers for chronic kidney disease. Their accumulation in CKD is associated with disease progression and the development of cardiovascular and metabolic complications. The quantification of these uremic toxins using methods such as ELISA and LC-MS/MS provides valuable information for patient stratification, risk assessment, and monitoring therapeutic interventions aimed at reducing the uremic load. The protocols and data presented in these application notes offer a foundation for researchers and clinicians working in the field of nephrology and drug development.

References

Application of p-Cresol in the Synthesis of Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol, or 4-methylphenol, is a versatile aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of polymeric materials. Its phenolic hydroxyl group and activated aromatic ring allow it to undergo various polymerization reactions, leading to polymers with diverse properties and applications. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of polymers derived from this compound, including phenolic resins, benzoxazines, and enzymatically synthesized oligomers. The information is intended to guide researchers, scientists, and professionals in drug development in the practical application of this compound in polymer chemistry.

I. Phenolic Resins: Novolac and Resol Types

Phenolic resins are a class of thermosetting polymers synthesized through the reaction of a phenol or substituted phenol with an aldehyde, typically formaldehyde. Depending on the catalyst and the molar ratio of the reactants, two main types of phenolic resins can be produced from this compound: novolacs (acid-catalyzed, excess phenol) and resols (base-catalyzed, excess formaldehyde).

Application Notes

This compound based phenolic resins are utilized in various industrial applications, including as curing agents for epoxy resins, as components in molding compounds, and in the formulation of coatings and adhesives. The methyl group in the para position influences the reactivity of the phenol and the properties of the resulting polymer, such as its thermal stability and solubility.

Experimental Protocols

1. Synthesis of this compound Novolac Resin

This protocol describes the synthesis of a this compound novolac resin using an acid catalyst.

Materials:

  • This compound

  • Formaldehyde (37-41% solution)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (10%)

  • Toluene

  • Deionized water

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Liebig condenser

  • Dropping funnel

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Charge the three-necked flask with 108 g of this compound and 11 mL of deionized water.

  • Adjust the pH of the solution to 1.5 with p-toluenesulfonic acid.

  • Heat the mixture to 80°C with constant stirring.

  • Add 55.3 mL of formaldehyde solution dropwise over a period of 3 hours using the dropping funnel.

  • After the addition is complete, maintain the reaction at 80°C for an additional hour.

  • Neutralize the reaction mixture by adding 40 mL of 10% sodium bicarbonate solution to stop the reaction.

  • Perform 3-4 washings with warm deionized water to bring the pH to neutral.

  • Dry the resulting resin at 80°C under reduced pressure (35 ± 5 mm Hg) to remove water and any unreacted monomers.[1]

2. Synthesis of this compound Resol Resin

This protocol outlines the synthesis of a resol-type this compound/formaldehyde resin using a basic catalyst.[2]

Materials:

  • This compound (108 g, 1 mole)

  • 37% Formalin (162 g, 2 moles as HCHO)

  • Sodium hydroxide (4 g, 0.1 mole)

  • 2 N Hydrochloric acid

  • Deionized water

Equipment:

  • Reaction vessel with stirrer and temperature control

  • Heating mantle

Procedure:

  • Charge the reaction vessel with 108 g of this compound, 162 g of 37% formalin, and 4 g of sodium hydroxide.[2]

  • Heat the reaction mixture to 80°C and maintain for 4 hours with stirring.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Neutralize the mixture with 2 N hydrochloric acid.[2]

  • Wash the product with water to obtain the resol type this compound/formaldehyde resin.[2]

  • The yield of the resin is approximately 98 g.[2]

Quantitative Data
ParameterThis compound Novolac ResinThis compound Resol Resin
This compound:Formaldehyde Molar Ratio 1 : 0.7[1]1 : 2[2]
Catalyst p-Toluenesulfonic acid[1]Sodium hydroxide[2]
Reaction Temperature 80°C[1]80°C[2]
Reaction Time 4 hours[1]4 hours[2]
Yield Not specified98 g[2]
Number Average Molecular Weight (Mn) Not specified330 g/mol [2]

Reaction Workflow

G Synthesis of this compound Phenolic Resins cluster_0 Novolac Synthesis (Acid-Catalyzed) cluster_1 Resol Synthesis (Base-Catalyzed) pCresol_N This compound Reaction_N Reaction at 80°C pCresol_N->Reaction_N Formaldehyde_N Formaldehyde Formaldehyde_N->Reaction_N pTSA p-Toluenesulfonic acid pTSA->Reaction_N Catalyst Neutralization_N Neutralization (NaHCO3) Reaction_N->Neutralization_N Washing_N Washing Neutralization_N->Washing_N Drying_N Drying Washing_N->Drying_N NovolacResin This compound Novolac Resin Drying_N->NovolacResin pCresol_R This compound Reaction_R Reaction at 80°C pCresol_R->Reaction_R Formaldehyde_R Formaldehyde Formaldehyde_R->Reaction_R NaOH Sodium Hydroxide NaOH->Reaction_R Catalyst Neutralization_R Neutralization (HCl) Reaction_R->Neutralization_R Washing_R Washing Neutralization_R->Washing_R ResolResin This compound Resol Resin Washing_R->ResolResin

Caption: Workflow for the synthesis of this compound based novolac and resol resins.

II. Benzoxazine Resins

Benzoxazine resins are a class of high-performance phenolic-type thermosets that polymerize via a ring-opening polymerization mechanism upon heating, without the release of any volatile byproducts. They are known for their excellent thermal stability, low water absorption, and good mechanical properties.

Application Notes

This compound is a suitable phenolic component for the synthesis of benzoxazine monomers. These monomers can be used to produce polybenzoxazines, which are of interest in the aerospace, electronics, and automotive industries as matrix resins for composites, as high-performance adhesives, and for encapsulation applications. The properties of the resulting polybenzoxazine can be tailored by the choice of the amine component used in the synthesis.

Experimental Protocol: Synthesis of this compound-Aniline Benzoxazine (pC-a)

This protocol details a two-step Mannich reaction for the synthesis of a benzoxazine monomer from this compound, aniline, and formaldehyde.[3]

Materials:

  • Aniline (16.7 mL)

  • Formaldehyde solution (34 mass %, 27.2 mL)

  • Toluene (10.0 mL + 20 mL)

  • This compound (19.2 g)

  • Ice bath

Equipment:

  • Three-neck reaction flask

  • Mechanical stirrer (500 rpm)

  • Heating mantle with temperature control

  • Apparatus for azeotropic distillation

Procedure:

  • Place 16.7 mL of aniline, 27.2 mL of formaldehyde solution, and 10.0 mL of toluene in the three-neck reaction flask.[3]

  • Cool the mixture to approximately 1–5 °C in an ice bath and stir at 500 rpm for 30 minutes.[3]

  • Dissolve 19.2 g of this compound in 20 mL of toluene and add this solution to the reaction mixture. Continue stirring at the reduced temperature for about 20 minutes.[3]

  • Gradually heat the mixture to approximately 84 °C to initiate the azeotropic removal of water.[3]

  • Continue the reaction until the theoretical amount of water has been collected.

  • The product is the non-crosslinked benzoxazine monomer. The reaction yield is approximately 75–80%.[3]

Quantitative Data
ParameterThis compound-Aniline Benzoxazine
Amine:Formaldehyde:this compound Molar Ratio 1 : 2 : 1[3]
Reaction Temperature 1-5°C (initial), then heated to ~84°C[3]
Reaction Yield ~75-80%[3]
Polymerization Enthalpy 143.2 J/g to 287.8 J/g[4]
Residual Mass (TGA) 8.4% to 21.2%[4]

Ring-Opening Polymerization of Benzoxazine

G Ring-Opening Polymerization of pC-A Benzoxazine pCA_Monomer pC-A Benzoxazine Monomer Heating Heating (>200°C) pCA_Monomer->Heating Thermal Initiation Polybenzoxazine Polybenzoxazine Network Heating->Polybenzoxazine Ring-Opening Polymerization

Caption: Thermal ring-opening polymerization of this compound based benzoxazine monomer.

III. Enzymatic Polymerization of this compound

Enzymatic polymerization offers a green and sustainable alternative to traditional chemical synthesis methods. Horseradish peroxidase (HRP) can be used to catalyze the oxidative polymerization of this compound, leading to the formation of oligomers with interesting properties, such as antioxidant activity.[5]

Application Notes

The enzymatic polymerization of this compound produces oligomers composed of phenylene and oxyphenylene units.[5] These oligomers are soluble in common organic solvents and have potential applications as novel antioxidants in the chemical and healthcare industries.[5] The reaction can be carried out under mild conditions in an environmentally benign aqueous micelle system.[5]

Experimental Protocol: HRP-Catalyzed Polymerization of this compound

This protocol describes the enzymatic polymerization of this compound using horseradish peroxidase in an aqueous micelle system.[5]

Materials:

  • This compound (5 mmol)

  • Horseradish peroxidase (HRP) (0.5 mg)

  • Surfactant (e.g., Sodium dodecylbenzenesulfonate (SDBS) or Sodium dodecyl sulfate (SDS), 0.1 g)

  • Phosphate buffer (50 mL, pH = 7)

  • Hydrogen peroxide (5% aqueous solution)

Equipment:

  • Reaction vessel with a magnetic stirrer

Procedure:

  • In the reaction vessel, add the surfactant, 5 mmol of this compound, and 0.5 mg of HRP to 50 mL of phosphate buffer (pH = 7).[5]

  • Stir the mixture gently to dissolve the components.

  • Add 0.25 mL of a 5% aqueous hydrogen peroxide solution to the reaction mixture every 5 minutes for a total of 14 times (total H₂O₂ volume = 3.5 mL).[5]

  • After the final addition of hydrogen peroxide, continue stirring the mixture for an additional 10 minutes.[5]

  • The product, this compound oligomers, can be isolated by filtration or extraction depending on its solubility.

Quantitative Data
ParameterHRP-Catalyzed Polymerization of this compound
Enzyme Horseradish Peroxidase (HRP)[5]
Reaction Medium Aqueous micelle system (SDS or SDBS)[5]
pH 7 (maintains high yield over pH 5-10)[5]
Yield (with surfactant) 91.1% (SDBS), 92.5% (SDS)[5]
Yield (without surfactant) 35.6%[5]
Polymer Structure Phenylene and oxyphenylene units[5]
Average Degree of Polymerization Less than 10[5]

Enzymatic Polymerization Mechanism

G Enzymatic Polymerization of this compound pCresol This compound HRP_H2O2 HRP / H2O2 pCresol->HRP_H2O2 Oxidation PhenoxyRadical Phenoxy Radical HRP_H2O2->PhenoxyRadical Coupling Radical Coupling PhenoxyRadical->Coupling Step-growth Oligomers This compound Oligomers Coupling->Oligomers

Caption: Free radical step polymerization mechanism of this compound catalyzed by HRP.

IV. Epoxy and Vinyl Ester Resins from this compound

This compound can be used as a precursor for the synthesis of specialty epoxy and vinyl ester resins. This typically involves a multi-step process starting with the formation of a this compound novolac resin.

Application Notes

Epoxy resins derived from this compound novolacs exhibit high functionality, leading to cured materials with excellent thermal stability, chemical resistance, and mechanical properties. These are often used in high-performance applications such as electronic packaging and advanced composites. Vinyl ester resins derived from these epoxies combine the toughness of an epoxy backbone with the rapid curing characteristics of unsaturated esters, making them suitable for corrosion-resistant coatings and structural composites.

Experimental Protocols

1. Synthesis of this compound Epoxy Novolac Resin

This protocol is for the epoxidation of a pre-synthesized this compound novolac resin.[1]

Materials:

  • This compound novolac resin

  • Epichlorohydrin

  • Sodium hydroxide (40% w/w solution)

  • Toluene

Equipment:

  • Reaction flask with stirrer, thermometer, and condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • React the this compound novolac resin with epichlorohydrin in a molar ratio of 1:5.[1]

  • Use a 40% (w/w) sodium hydroxide solution as a catalyst, in a molar ratio of 0.2:1.0 relative to the epichlorohydrin.[1]

  • Carry out the epoxidation at a temperature of 112 ± 1 °C for 3.5 hours.[1]

  • Distill off the excess epichlorohydrin under reduced pressure.[1]

  • Cool the mixture, dissolve it in toluene, and filter to remove salts.[1]

  • Distill off the toluene and dry the product at 60 °C under vacuum for 48 hours.[1]

2. Synthesis of this compound Vinyl Ester Resin

This protocol describes the synthesis of a vinyl ester resin from the this compound epoxy novolac.[1]

Materials:

  • This compound epoxy novolac resin

  • Methacrylic acid

  • Triphenylphosphine (catalyst)

  • Hydroquinone (inhibitor)

Equipment:

  • Reaction flask with stirrer, thermometer, and condenser

  • Heating mantle

Procedure:

  • React the this compound epoxy novolac resin with methacrylic acid in a molar ratio of 1:0.9.[1]

  • Add triphenylphosphine as a catalyst (1 phr by weight of epoxy resin) and hydroquinone as a polymerization inhibitor (200 ppm).[1]

  • Conduct the reaction at 85 ± 1 °C until the acid value of the resin is approximately 7 mg of KOH/g of solid.[1]

Quantitative Data
ParameterThis compound Epoxy NovolacThis compound Vinyl Ester Resin
Reactant Ratio Novolac:Epichlorohydrin = 1:5[1]Epoxy:Methacrylic Acid = 1:0.9[1]
Catalyst Sodium Hydroxide[1]Triphenylphosphine[1]
Reaction Temperature 112 ± 1 °C[1]85 ± 1 °C[1]
Reaction Time 3.5 hours[1]Until desired acid value is reached[1]
Epoxide Equivalent Weight 233.1 g/eq (for EPCN)[1]Not applicable

Synthesis Pathway

G Synthesis of this compound Based Epoxy and Vinyl Ester Resins pCresolNovolac This compound Novolac Resin Epoxidation Epoxidation pCresolNovolac->Epoxidation Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxidation EpoxyNovolac This compound Epoxy Novolac Epoxidation->EpoxyNovolac Esterification Esterification EpoxyNovolac->Esterification MethacrylicAcid Methacrylic Acid MethacrylicAcid->Esterification VinylEster This compound Vinyl Ester Resin Esterification->VinylEster

Caption: Multi-step synthesis of this compound based epoxy and vinyl ester resins.

References

Application Notes and Protocols for Real-Time p-Cresol Detection Using Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and use of electrochemical sensors for the real-time detection of p-Cresol. This document covers two promising types of sensors: laccase-based biosensors and molecularly imprinted polymer (MIP) based sensors.

Introduction to this compound Detection

This compound (4-methylphenol) is a phenolic compound that is a significant biomarker for certain diseases and a key indicator of environmental pollution. In clinical diagnostics, elevated levels of this compound are associated with chronic kidney disease and autism spectrum disorder. In industrial settings, it is a common pollutant in wastewater. Real-time monitoring of this compound concentrations is crucial for both clinical management and environmental protection. Electrochemical sensors offer a rapid, sensitive, and cost-effective solution for this purpose.

Sensor Technologies for this compound Detection

Laccase-Based Biosensors

Laccase is a multi-copper oxidase enzyme that catalyzes the oxidation of phenolic compounds, including this compound. In a laccase-based biosensor, the enzyme is immobilized on an electrode surface. When this compound is present, laccase oxidizes it, generating an electrical signal that is proportional to the this compound concentration.

Molecularly Imprinted Polymer (MIP) Based Sensors

Molecularly imprinted polymers are synthetic polymers with custom-made recognition sites for a specific target molecule. For this compound detection, a MIP is created by polymerizing functional monomers in the presence of this compound molecules (the template). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to this compound. This allows for highly selective rebinding of this compound, which can be detected electrochemically.

Quantitative Data Presentation

The performance of various electrochemical sensors for this compound detection is summarized in the table below for easy comparison.

Sensor TypeElectrodeLinear RangeLimit of Detection (LOD)Reference
Laccase-Carbon Nanotube BiosensorScreen-Printed Carbon Electrode (SPCE)0.2 - 25 ppm0.05 ppm[1]
Microneedle Sensor ArrayGold-plated Microscopic ElectrodesNot Specified1.8 µM[2][3]
Molecularly Imprinted Polymer (MIP) SensorGlassy Carbon Electrode (GCE) with GO/ZIF-67/AgNPs1.0 x 10⁻¹⁰ M - 1.0 x 10⁻⁵ M5.4 x 10⁻¹¹ M[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Laccase-Based this compound Detection

G pCresol This compound Laccase Immobilized Laccase (on electrode) pCresol->Laccase Enzymatic Oxidation Oxidized_pCresol Oxidized this compound (Ketone derivative) Laccase->Oxidized_pCresol Electron Electron (e⁻) Laccase->Electron Electrode Electrode Surface Electron->Electrode Electron Transfer Signal Electrochemical Signal (Current) Electrode->Signal Measurement

Caption: Enzymatic oxidation of this compound by laccase at the electrode surface.

Electrochemical Oxidation Pathway of this compound

G pCresol This compound Intermediate Phenoxy Radical pCresol->Intermediate Oxidation Electrode Electrode (+e⁻, +H⁺) pCresol->Electrode Product Catechol-type species Intermediate->Product

Caption: Direct electrochemical oxidation of this compound at an electrode surface.

General Experimental Workflow for Electrochemical Detection

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Sensor Fabrication C Electrochemical Measurement (e.g., DPV) A->C B Sample Preparation B->C D Data Acquisition C->D E Data Analysis (Calibration Curve) D->E F Concentration Determination E->F

Caption: A typical workflow for this compound detection using an electrochemical sensor.

Experimental Protocols

Protocol 1: Fabrication of a Laccase-Based Biosensor on a Screen-Printed Carbon Electrode (SPCE)

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Laccase from Trametes versicolor

  • Chitosan

  • Glutaraldehyde solution (25% in water)

  • Phosphate buffer saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • This compound standard solutions

  • Deionized (DI) water

Procedure:

  • Electrode Preparation:

    • Clean the SPCEs by rinsing with DI water and then ethanol.

    • Allow the electrodes to air dry completely.

  • Preparation of Laccase-Chitosan Mixture:

    • Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid.

    • Prepare a 10 mg/mL laccase solution in acetate buffer (pH 5.0).

    • Mix the laccase solution with the chitosan solution in a 1:1 volume ratio.

  • Laccase Immobilization:

    • Drop-cast a small volume (e.g., 5 µL) of the laccase-chitosan mixture onto the working electrode area of the SPCE.

    • Allow it to dry at room temperature for at least 1 hour.

    • Expose the electrode to glutaraldehyde vapor in a sealed container for 20 minutes to cross-link the laccase and chitosan.

    • Rinse the electrode thoroughly with acetate buffer (pH 5.0) to remove any unbound laccase.

    • Store the modified electrode at 4°C in acetate buffer when not in use.

Protocol 2: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor on a Glassy Carbon Electrode (GCE)

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (template)

  • Pyrrole (functional monomer)

  • Supporting electrolyte (e.g., 0.1 M KCl)

  • Acetonitrile and acetic acid solution (for template removal)

  • Alumina slurry for polishing

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.

    • Sonciate the polished GCE in DI water and then in ethanol for 5 minutes each to remove any residual alumina particles.

    • Allow the GCE to air dry.

  • Electropolymerization:

    • Prepare a solution containing the functional monomer (e.g., 0.05 M pyrrole), the template (e.g., 5.0 x 10⁻⁴ M this compound), and a supporting electrolyte in an appropriate solvent (e.g., acetate buffer, pH 3.6).

    • Immerse the pre-treated GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the solution.

    • Perform electropolymerization using chronoamperometry at a constant potential (e.g., +0.75 V) for a specific duration (e.g., 120 seconds).

  • Template Removal:

    • After electropolymerization, rinse the MIP-modified GCE with DI water.

    • Immerse the electrode in a solution of acetonitrile and acetic acid (e.g., 5:1 v/v) and stir for a defined period (e.g., 10 minutes) to remove the this compound template molecules from the polymer matrix.

    • Rinse the electrode again with DI water. The MIP sensor is now ready for use.

Protocol 3: Sample Preparation

For Wastewater Samples:

  • Collect the wastewater sample in a clean container.

  • Filter the sample using a 0.45 µm syringe filter to remove any suspended solids.

  • Adjust the pH of the filtered sample to the optimal pH for the specific electrochemical sensor being used (e.g., pH 5.0 for the laccase biosensor). This can be done by adding a suitable buffer.

  • The sample is now ready for analysis. For highly contaminated samples, a dilution step with the appropriate buffer may be necessary to bring the this compound concentration within the linear range of the sensor.

For Biological Samples (e.g., Plasma):

  • To measure total this compound, a hydrolysis step is required to convert conjugated forms (p-cresyl sulfate and p-cresyl glucuronide) to free this compound.

  • Enzymatic Hydrolysis:

    • To a 50 µL plasma sample, add 10 µL of a β-glucuronidase/sulfatase solution.

    • Vortex briefly and incubate at 37°C for 1 hour.

  • Protein Precipitation:

    • Add 200 µL of cold acetonitrile to the hydrolyzed sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube. This supernatant can be used for electrochemical analysis after adjusting the pH with a suitable buffer.

Protocol 4: Electrochemical Measurement using Differential Pulse Voltammetry (DPV)

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode system:

    • Working electrode: The fabricated this compound sensor (laccase-based or MIP-based)

    • Reference electrode: Ag/AgCl

    • Counter electrode: Platinum wire

Procedure:

  • Set up the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte (e.g., PBS pH 6.0).

  • Connect the electrodes to the potentiostat.

  • Add a specific volume of the prepared sample or this compound standard solution to the electrochemical cell.

  • Apply the following DPV parameters (these may need to be optimized for your specific system):

    • Potential Range: 0.3 V to 0.9 V

    • Step Potential: 0.05 V

    • Modulation Amplitude: 25 mV

    • Scan Rate: 10 mV/s

  • Record the differential pulse voltammogram. The peak current at the oxidation potential of this compound is proportional to its concentration.

  • To quantify the this compound concentration in an unknown sample, first, generate a calibration curve by measuring the DPV responses of a series of standard this compound solutions of known concentrations. Plot the peak current versus the this compound concentration. The concentration of the unknown sample can then be determined from this calibration curve.

References

Application Notes and Protocols for the Derivatization of p-Cresol for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol, a phenolic compound, is a significant biomarker for certain metabolic disorders and environmental exposures. Its analysis is crucial in clinical diagnostics, environmental monitoring, and toxicology studies. Gas chromatography (GC) is a powerful technique for the separation and quantification of this compound. However, due to its polarity, direct GC analysis of this compound can lead to poor chromatographic peak shape and reduced sensitivity. Derivatization is a chemical modification process that converts polar analytes into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior and detectability.

This document provides detailed application notes and protocols for two common derivatization methods for this compound analysis by GC: silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acetylation using acetic anhydride.

Derivatization Methods: A Comparative Overview

The choice of derivatization method depends on the sample matrix, the required sensitivity, and the available instrumentation. Both silylation and acetylation are effective for the derivatization of this compound's hydroxyl group.

  • Silylation: This method replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. Silylation reagents are highly reactive and can produce derivatives with excellent thermal stability and volatility, making them ideal for GC-MS analysis.[1] MSTFA is a popular silylation reagent due to its high reactivity and the formation of volatile byproducts that do not interfere with the analysis.

  • Acetylation: This method introduces an acetyl group to the hydroxyl functional group. Acetic anhydride is a common acetylating agent. The resulting acetylated derivatives are less polar and more volatile than the parent compound. Acetylation can be a cost-effective alternative to silylation and is suitable for GC analysis with Flame Ionization Detection (FID) or mass spectrometry (MS).

The following table summarizes the quantitative data for the analysis of this compound using these two derivatization techniques.

Quantitative Data Summary

ParameterSilylation (with MSTFA/BSTFA)Acetylation (with Acetic Anhydride)
Limit of Detection (LOD) 0.016 µg/mL (in blood)0.07–0.20 µg/L (in wastewater)
Limit of Quantitation (LOQ) 53.3 µg/kg5 µg/kg (in cheese), 40 µg/kg (in smoked meat)
Linearity Range 53.3 to 1332.5 µg/kg5 - 400 µg/kg (in cheese), 40 - 200 µg/kg (in smoked meat)
Recovery 90 - 116%> 70% (in smoked meat), > 80% (in cheese)
Relative Standard Deviation (RSD) < 13%< 14% (in smoked meat), < 16% (in cheese)

Experimental Protocols

Method 1: Silylation of this compound using MSTFA

This protocol describes the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for subsequent GC-MS analysis. Silylation converts this compound to its more volatile trimethylsilyl (TMS) ether derivative.

Materials:

  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dichloromethane (or other suitable solvent)

  • Sample containing this compound (e.g., biological fluid extract, environmental sample extract)

  • GC-MS system

Protocol:

  • Sample Preparation:

    • For biological fluids like urine or blood, an initial hydrolysis step is often required to free conjugated this compound. This can be achieved by heating the sample with a strong acid (e.g., HCl or H₂SO₄).[2]

    • Following hydrolysis, perform a liquid-liquid extraction (LLE) with a solvent such as methylene chloride or ethyl ether to isolate the free this compound.[2]

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract or a known amount of this compound standard in a suitable solvent like dichloromethane.

    • Add the silylating reagent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate the mixture at 40°C for 30 minutes to ensure complete derivatization.[1]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Column: Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.[1]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 2 minutes.

        • Ramp 1: Increase to 110°C at 3°C/min.

        • Ramp 2: Increase to 260°C at 25°C/min.

        • Final hold: 260°C for 5 minutes.[1]

      • Injector Temperature: 250°C

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Mass Range: Scan from m/z 50 to 550.

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

Method 2: Acetylation of this compound using Acetic Anhydride

This protocol details the acetylation of this compound using acetic anhydride, a common and effective method for preparing samples for GC-FID or GC-MS analysis. This reaction converts this compound to p-cresyl acetate.

Materials:

  • This compound standard

  • Acetic anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • Suitable solvent (e.g., hexane, chloroform)

  • Sample containing this compound

  • GC-FID or GC-MS system

Protocol:

  • Sample Preparation:

    • Similar to the silylation protocol, perform hydrolysis and liquid-liquid extraction for biological samples to isolate free this compound.

    • For environmental samples like wastewater, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.

    • Ensure the sample extract is dry before proceeding with derivatization.

  • Derivatization Reaction:

    • Dissolve the dried extract or this compound standard in a suitable solvent.

    • Add acetic anhydride and a catalyst such as pyridine. Pyridine helps to neutralize the acetic acid byproduct.

    • The reaction can often be performed at room temperature, though gentle heating (e.g., 60°C for 10-20 minutes) can accelerate the reaction.

  • GC-FID/MS Analysis:

    • Inject the derivatized sample into the GC.

    • GC Conditions (Example):

      • Column: A non-polar or medium-polarity column such as a DB-5 or equivalent is suitable.

      • Carrier Gas: Helium or Nitrogen.

      • Oven Temperature Program: An initial temperature of around 60°C, ramped to approximately 250-280°C.

      • Injector Temperature: 250°C

      • Detector: FID or MS.

        • FID Temperature: 280-300°C

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the derivatization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample (e.g., Biological Fluid) Hydrolysis Acid Hydrolysis (to free conjugated this compound) Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Add Derivatization Reagent (MSTFA or Acetic Anhydride) Evaporation->Derivatization Reaction Incubation / Heating Derivatization->Reaction GC_Analysis GC-MS / GC-FID Analysis Reaction->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

derivatization_reactions cluster_silylation Silylation Reaction cluster_acetylation Acetylation Reaction pCresol_s This compound plus_s + pCresol_s->plus_s MSTFA MSTFA plus_s->MSTFA arrow_s MSTFA->arrow_s TMS_pCresol Trimethylsilyl-p-cresol arrow_s->TMS_pCresol plus_byproduct_s + Byproducts TMS_pCresol->plus_byproduct_s pCresol_a This compound plus_a + pCresol_a->plus_a AceticAnhydride Acetic Anhydride plus_a->AceticAnhydride arrow_a AceticAnhydride->arrow_a Acetyl_pCresol p-Cresyl acetate arrow_a->Acetyl_pCresol plus_byproduct_a + Acetic Acid Acetyl_pCresol->plus_byproduct_a

Caption: Derivatization reactions of this compound.

Conclusion

Derivatization is an essential step for the robust and sensitive analysis of this compound by gas chromatography. Both silylation with MSTFA and acetylation with acetic anhydride are effective methods for improving the chromatographic properties of this compound. The choice between these methods will depend on the specific analytical requirements, including desired sensitivity, sample matrix, and available instrumentation. The detailed protocols and comparative data presented in this application note provide a comprehensive guide for researchers and scientists to develop and validate their own methods for this compound quantification.

References

Application Notes and Protocols for High-Throughput Colorimetric Screening of p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol (4-methylphenol) is a microbial metabolite of tyrosine and phenylalanine that accumulates in the body, particularly in patients with chronic kidney disease (CKD), where it is considered a uremic toxin.[1][2] Elevated levels of this compound and its conjugate, p-cresyl sulfate, are associated with cardiovascular disease, endothelial dysfunction, and overall mortality in CKD patients.[3][4][5] Furthermore, this compound is a biomarker for certain metabolic conditions and has been studied for its impact on various cellular processes.[3] Therefore, the ability to screen for the presence and concentration of this compound in biological and environmental samples is of significant interest in clinical diagnostics, drug development, and environmental monitoring.

Colorimetric assays offer a rapid, cost-effective, and high-throughput compatible method for the detection and quantification of this compound. These assays are based on chemical or enzymatic reactions that produce a colored product, the intensity of which is proportional to the concentration of this compound. This document provides detailed application notes and protocols for several colorimetric assays for this compound screening.

Principle of Colorimetric Assays for this compound

Several principles can be employed for the colorimetric detection of this compound. These include:

  • Enzymatic Assays: Enzymes such as tyrosinase and laccase catalyze the oxidation of this compound to produce colored quinone compounds.[6][7]

  • Chemical Derivatization: Reagents like Gibbs reagent (2,6-dichloroquinone-4-chloroimide), 4-aminophenazone, and the Folin-Ciocalteu reagent react with this compound to form colored complexes.[8][9][10][11]

The choice of assay depends on the specific application, required sensitivity, and the sample matrix.

This compound Metabolism and Toxicity Signaling Pathway

This compound is produced in the gut by microbial fermentation of aromatic amino acids.[5] It is then absorbed and metabolized in the liver and intestinal cells, primarily through conjugation to form p-cresyl sulfate and p-cresyl glucuronide, which are then excreted by the kidneys.[12] In conditions like CKD, impaired renal function leads to the accumulation of these metabolites.

This compound exerts its toxicity through various mechanisms, including the induction of oxidative stress, inflammation, and apoptosis.[1][4][13] It can activate signaling pathways such as the p38 MAPK and ERK pathways, leading to cellular dysfunction.[2][4]

pCresol_Signaling_Pathway pCresol This compound ROS ↑ Reactive Oxygen Species (ROS) pCresol->ROS p38MAPK p38 MAPK Activation pCresol->p38MAPK ERK ERK Activation pCresol->ERK CellCycleArrest S-phase Cell Cycle Arrest pCresol->CellCycleArrest OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->p38MAPK Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation Inflammation (↑ PAI-1, suPAR) p38MAPK->Inflammation p38MAPK->Apoptosis ERK->Inflammation EndothelialDysfunction Endothelial Dysfunction Inflammation->EndothelialDysfunction CellularDamage Cellular Damage Apoptosis->CellularDamage CellCycleArrest->CellularDamage EndothelialDysfunction->CellularDamage

This compound induced cellular toxicity pathway.

Experimental Workflow for this compound Screening

The general workflow for screening samples for this compound using a colorimetric assay is outlined below. This workflow is adaptable to a high-throughput screening (HTS) format using 96- or 384-well plates.

pCresol_Screening_Workflow SamplePrep Sample Preparation (e.g., dilution, extraction) AssayPlate Assay Plate Preparation (Samples, Standards, Controls) SamplePrep->AssayPlate ReagentAdd Addition of Colorimetric Reagent AssayPlate->ReagentAdd Incubation Incubation (Time and Temperature) ReagentAdd->Incubation Measurement Absorbance Measurement (Spectrophotometer) Incubation->Measurement DataAnalysis Data Analysis (Standard Curve, Quantification) Measurement->DataAnalysis Results Results Reporting DataAnalysis->Results

General experimental workflow for this compound screening.

Data Presentation: Comparison of Colorimetric Assays

The following table summarizes the performance characteristics of various colorimetric assays for the detection of phenolic compounds, including this compound. This information can guide the selection of the most appropriate assay for a specific research need.

Assay PrincipleReagent/EnzymeLimit of Detection (LOD)Linear RangeKey AdvantagesKey Disadvantages
Enzymatic Tyrosinase~30 µU of enzyme activity[14]Varies with substrate concentrationHigh specificity for phenolic substratesEnzyme activity can be influenced by pH, temperature, and inhibitors
Laccase0.05 ppm[15]0.2 - 25 ppm[15]Broad substrate specificity for phenolsPotential for interference from other reducing agents
Chemical Gibbs Reagent0.1 µM[14]VariesSimple and rapidSensitive to pH; interference from aromatic amines
4-Aminophenazone5 µg/L[16]5 - 500 µg/L[16]Well-established methodRequires alkaline conditions and an oxidizing agent
Folin-CiocalteuVaries (e.g., 9.9 µg/mL for a specific extract)[17]VariesHigh sensitivity for total phenolsLacks specificity; reacts with other reducing substances

Experimental Protocols

Tyrosinase-Based Assay

This protocol is adapted from commercially available tyrosinase activity assay kits and can be modified for this compound detection.[6][14]

Materials:

  • Tyrosinase enzyme

  • Tyrosinase Assay Buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

  • This compound stock solution

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~475 nm

Procedure:

  • Prepare this compound Standards: Prepare a series of this compound standards in Tyrosinase Assay Buffer.

  • Sample Preparation: Dilute samples to an appropriate concentration in Tyrosinase Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of each standard or sample to separate wells of the microplate.

    • Prepare a tyrosinase enzyme solution in Tyrosinase Assay Buffer.

    • Initiate the reaction by adding 50 µL of the tyrosinase solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the absorbance at ~475 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their concentrations. Determine the this compound concentration in the samples from the standard curve.

Laccase-Based Assay

This protocol is based on the principle of laccase-catalyzed oxidation of phenolic compounds.[9][15]

Materials:

  • Laccase enzyme

  • Laccase Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)

  • This compound stock solution

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~420 nm

Procedure:

  • Prepare this compound Standards: Prepare a series of this compound standards in Laccase Assay Buffer.

  • Sample Preparation: Dilute samples to an appropriate concentration in Laccase Assay Buffer.

  • Assay Reaction:

    • Add 100 µL of each standard or sample to separate wells of the microplate.

    • Prepare a laccase enzyme solution in Laccase Assay Buffer.

    • Initiate the reaction by adding 100 µL of the laccase solution to each well.

  • Incubation: Incubate the plate at 30°C for 10-20 minutes.

  • Measurement: Measure the absorbance at ~420 nm using a microplate reader.

  • Data Analysis: Construct a standard curve and determine the this compound concentration in the samples.

Gibbs Reagent Assay

This protocol is a classic method for the detection of phenols.[8][9]

Materials:

  • Gibbs Reagent (2,6-dichloroquinone-4-chloroimide) solution (e.g., 0.4% w/v in ethanol)

  • Alkaline buffer (e.g., sodium borate buffer, pH 9.0)

  • This compound stock solution

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~650 nm

Procedure:

  • Prepare this compound Standards: Prepare a series of this compound standards in the alkaline buffer.

  • Sample Preparation: Adjust the pH of the samples to ~9.0 with the alkaline buffer.

  • Assay Reaction:

    • Add 100 µL of each standard or sample to separate wells of the microplate.

    • Add 20 µL of the Gibbs Reagent solution to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Measurement: Measure the absorbance at ~650 nm.

  • Data Analysis: Plot the standard curve and calculate the this compound concentration in the samples.

4-Aminophenazone (4-AAP) Assay

This is a standard method for the determination of phenols in water and waste.[16]

Materials:

  • 4-Aminophenazone solution (e.g., 2% w/v)

  • Potassium ferricyanide solution (e.g., 8% w/v)

  • Ammonium hydroxide solution (to adjust pH)

  • This compound stock solution

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~510 nm

Procedure:

  • Prepare this compound Standards: Prepare standards in distilled water.

  • Sample Preparation: Adjust the pH of the samples to 10.0 ± 0.2 with ammonium hydroxide.

  • Assay Reaction:

    • To 100 µL of each standard or sample in a microplate well, add 2 µL of 4-aminophenazone solution and mix.

    • Add 2 µL of potassium ferricyanide solution and mix.

  • Incubation: Allow the reaction to proceed for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Generate a standard curve and determine the sample concentrations.

Folin-Ciocalteu Assay

This assay measures total phenolic content and is not specific for this compound but can be used for screening.[17]

Materials:

  • Folin-Ciocalteu reagent (diluted 1:10 with water)

  • Sodium carbonate solution (e.g., 7.5% w/v)

  • This compound (or Gallic Acid) stock solution for standard curve

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~765 nm

Procedure:

  • Prepare Standards: Prepare a series of standards (this compound or Gallic Acid) in distilled water.

  • Sample Preparation: Dilute samples as needed.

  • Assay Reaction:

    • Add 20 µL of each standard or sample to separate wells.

    • Add 100 µL of diluted Folin-Ciocalteu reagent to each well and mix.

    • After 5 minutes, add 80 µL of sodium carbonate solution and mix.

  • Incubation: Incubate the plate at room temperature in the dark for 2 hours.

  • Measurement: Measure the absorbance at 765 nm.

  • Data Analysis: Create a standard curve and express the results as this compound equivalents or Gallic Acid Equivalents (GAE).

Conclusion

The colorimetric assays described in these application notes provide researchers, scientists, and drug development professionals with a range of options for the high-throughput screening of this compound. The choice of method should be guided by the specific requirements of the study, including sensitivity, specificity, and sample matrix. Proper validation and the use of appropriate standards and controls are essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for p-Cresol Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol, a phenolic compound produced by gut microbiota metabolism of tyrosine, is predominantly found in urine as its conjugated metabolites, this compound sulfate (pCS) and this compound glucuronide (pCG)[1][2]. Elevated levels of these compounds are associated with several pathological conditions, including chronic kidney disease (CKD) and autism spectrum disorder (ASD), making their accurate quantification in urine a critical area of research[1][2][3]. This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for the analysis of this compound in urine, tailored for researchers, scientists, and drug development professionals.

The choice of sample preparation technique is crucial and depends on the analytical instrumentation available (GC-MS, LC-MS, HPLC), the desired form of this compound to be measured (total or free), and the required sensitivity. The following sections detail various methodologies, from traditional hydrolysis and extraction to modern microextraction techniques.

Core Sample Preparation Techniques

The analysis of this compound in urine typically requires a hydrolysis step to cleave the sulfate and glucuronide conjugates, liberating free this compound for measurement. This is often followed by an extraction and/or derivatization step depending on the analytical method.

Acid Hydrolysis followed by Liquid-Liquid Extraction (LLE)

This is a robust and widely used method for determining total this compound. The acid hydrolysis effectively deconjugates this compound metabolites.

Experimental Protocol:

  • Sample Preparation: Thaw a frozen urine sample to room temperature.

  • Aliquoting: Pipette 5.0 mL of the urine sample into a 15-mL screw-cap centrifuge tube.

  • Acidification & Hydrolysis: Add 1 mL of concentrated hydrochloric acid (HCl) or 5 drops of 70% perchloric acid to the urine sample. Mix the contents well.[4]

  • Heating: Loosely cap the tube and heat it in a water bath at 95-100°C for 1.5 to 2 hours to ensure complete hydrolysis of the conjugates[4][5].

  • Cooling & Internal Standard: Remove the tube from the water bath and allow it to cool to room temperature. Add an appropriate internal standard (e.g., deuterated this compound or an isomer like o-cresol if not the target analyte).

  • Extraction: Add 2 mL of diethyl ether to the tube. Cap the tube tightly and shake vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube to facilitate phase separation. The top layer is the organic (diethyl ether) phase containing the extracted this compound.

  • Collection: Carefully transfer the diethyl ether layer to a clean vial for analysis by GC-MS or HPLC. For GC analysis, a derivatization step is typically required.

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction Urine Urine Sample (5 mL) Acid Add Conc. HCl (1 mL) Urine->Acid Heat Heat at 95°C for 1.5h Acid->Heat Cool Cool to RT Heat->Cool IS Add Internal Standard Cool->IS Ether Add Diethyl Ether (2 mL) IS->Ether Shake Shake Vigorously (1 min) Ether->Shake Centrifuge Centrifuge Shake->Centrifuge Collect Collect Ether Layer Centrifuge->Collect Analysis Analysis (GC-MS/HPLC) Collect->Analysis

Figure 1: Workflow for Acid Hydrolysis and LLE of this compound.
Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE)

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis and can be more specific. SPE provides a cleaner extract than LLE, reducing matrix effects.

Experimental Protocol:

  • Sample Preparation: Thaw a frozen urine sample and centrifuge to remove any particulates.

  • Buffering: Dilute the urine sample with a suitable buffer (e.g., acetate buffer, pH 5.0).

  • Enzymatic Hydrolysis: Add a solution containing β-glucuronidase and arylsulfatase to the buffered urine. Incubate the mixture overnight at 37°C.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Workflow Diagram:

SPE_Workflow cluster_hydrolysis Enzymatic Hydrolysis cluster_spe Solid-Phase Extraction cluster_final Final Steps Urine Urine Sample Buffer Add Buffer (pH 5.0) Urine->Buffer Enzyme Add β-glucuronidase/ arylsulfatase Buffer->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Load Load Sample Incubate->Load Condition Condition C18 Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis

Figure 2: Workflow for Enzymatic Hydrolysis and SPE.
Protein Precipitation

For LC-MS/MS analysis, a simple protein precipitation step is often sufficient, especially when analyzing the conjugated forms of this compound directly.

Experimental Protocol:

  • Sample Preparation: Thaw a frozen urine sample and vortex to ensure homogeneity.

  • Precipitation: In a microcentrifuge tube, mix the urine sample with a cold organic solvent (e.g., acetonitrile) in a 1:2 or 1:3 (sample:solvent) ratio.[7][8]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound metabolites, and transfer it to a clean vial for direct injection or further dilution before LC-MS/MS analysis.

Workflow Diagram:

PP_Workflow Urine Urine Sample ACN Add Cold Acetonitrile Urine->ACN Vortex Vortex (1 min) ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Figure 3: Protein Precipitation Workflow for LC-MS/MS.
Derivatization for GC Analysis

Due to the polar nature of the hydroxyl group, this compound requires derivatization to improve its volatility and chromatographic behavior for GC analysis. Silylation is a common approach.

Experimental Protocol (Post-Extraction):

  • Dry Down: Ensure the extract from LLE or SPE is completely dry.

  • Reagent Addition: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to the dried extract.[6]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to complete the derivatization reaction.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for this compound analysis in urine.

Table 1: Performance of HPLC and LC-MS/MS Methods

MethodSample PrepLODLOQLinearity RangeReference
HPLC-FluorescenceVacuum Microdistillation10 ng/mL--[9]
HPLC-UVDirect Injection after Hydrolysis0.2 mg/L--[10]
UPLC-MS/MSAcid Hydrolysis, Derivatization0.06 µM0.21 µM-[11]
HPLC-MSDirect injection with dilution20 ng/mL50 ng/mL0.5-15 µg/mL[12]

Table 2: Performance of GC-based Methods

MethodSample PrepLODLOQLinearity RangeReference
GC-FIDSPME (CW/DVB fiber)0.05 mg/L0.1 mg/L0.1-1.5 mg/L[5]
GC-MSLLE, Silylation (BSTFA/MTBSTFA)10-20 µg/L-up to 3-12 mg/L[6]

Signaling Pathway Context

This compound is a product of the microbial metabolism of dietary tyrosine in the gut. After absorption, it undergoes sulfation and glucuronidation in the liver before being excreted in the urine. This pathway is central to its role as a biomarker for gut dysbiosis and its impact on systemic health.

pCresol_Pathway Tyrosine Dietary Tyrosine Gut Gut Microbiota Tyrosine->Gut Metabolism pCresol This compound Gut->pCresol Liver Liver (Conjugation) pCresol->Liver Absorption pCS This compound Sulfate Liver->pCS Sulfation pCG This compound Glucuronide Liver->pCG Glucuronidation Urine Urine Excretion pCS->Urine pCG->Urine

Figure 4: Biosynthesis and Excretion Pathway of this compound.

Conclusion

The selection of a sample preparation technique for this compound analysis in urine is a critical decision that influences the accuracy, sensitivity, and throughput of the assay. For routine monitoring of total this compound, acid hydrolysis followed by LLE or SPE coupled with GC-MS or HPLC is a reliable approach. For high-throughput clinical studies, particularly those targeting the intact conjugates, dilution or protein precipitation followed by LC-MS/MS offers a rapid and sensitive alternative. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate method for their specific analytical needs.

References

Application Notes and Protocols for High-Throughput Screening of p-Cresol Production Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol, a toxic metabolite produced by certain gut bacteria, has been implicated in the pathogenesis of several diseases, including antibiotic-associated diarrhea caused by Clostridioides difficile and the progression of chronic kidney disease.[1][2][3] The primary microbial pathway for this compound production involves the fermentation of tyrosine to p-hydroxyphenylacetic acid (p-HPA), which is then decarboxylated to this compound.[4][5] The enzyme responsible for this final step, p-hydroxyphenylacetate decarboxylase (HpdBCA), represents a promising target for therapeutic intervention to reduce this compound levels.[4][5]

This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of microbial this compound production. The described workflow is suitable for screening large compound libraries and can be adapted for various laboratory automation platforms.

Biochemical Pathway of this compound Production

The microbial biosynthesis of this compound from tyrosine is a multi-step process. In organisms like Clostridioides difficile, tyrosine is first converted to p-hydroxyphenylacetate (p-HPA). The key enzymatic step for this compound formation is the decarboxylation of p-HPA, catalyzed by the HpdBCA decarboxylase enzyme complex.[4][5] Inhibiting this enzyme is a direct strategy to block the production of this compound.

p_cresol_pathway Tyrosine Tyrosine pHPA p-Hydroxyphenylacetate (p-HPA) Tyrosine->pHPA Bacterial Metabolism pCresol This compound pHPA->pCresol HpdBCA Decarboxylase Inhibitor Inhibitor Inhibitor->pHPA Inhibition hts_workflow cluster_primary Primary Screen cluster_secondary Secondary Assays CompoundLibrary Compound Library PrimaryAssay Whole-Cell Assay (96/384-well format) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification (this compound Quantification) PrimaryAssay->HitIdentification DoseResponse Dose-Response and IC50 Determination HitIdentification->DoseResponse Primary Hits CytotoxicityAssay Bacterial Cytotoxicity Assay DoseResponse->CytotoxicityAssay ConfirmedHits Confirmed Hits CytotoxicityAssay->ConfirmedHits

References

p-Cresol as a Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresol (4-methylphenol) is a phenolic organic compound that serves as a critical analytical standard in various scientific disciplines. It is a key biomarker for several physiological and pathological conditions, an environmental contaminant, and a component in food and industrial products. Accurate quantification of this compound is essential for research, clinical diagnostics, and quality control. These application notes provide detailed protocols for the determination of this compound in diverse matrices using established analytical techniques, employing this compound as the analytical standard for calibration and validation.

Metabolic Pathway of this compound

This compound in biological systems primarily originates from the metabolism of dietary aromatic amino acids, such as tyrosine and phenylalanine, by intestinal microbiota. Once formed, it is absorbed and undergoes detoxification in the liver through sulfation and glucuronidation before being excreted in the urine. In certain pathological conditions, such as chronic kidney disease, the clearance of this compound and its conjugates is impaired, leading to their accumulation and associated toxicity.

Dietary Proteins Dietary Proteins Tyrosine / Phenylalanine Tyrosine / Phenylalanine Dietary Proteins->Tyrosine / Phenylalanine Gut Microbiota Gut Microbiota Tyrosine / Phenylalanine->Gut Microbiota This compound This compound Gut Microbiota->this compound Absorption (Colon) Absorption (Colon) This compound->Absorption (Colon) Liver Metabolism Liver Metabolism Absorption (Colon)->Liver Metabolism p-Cresyl Sulfate p-Cresyl Sulfate Liver Metabolism->p-Cresyl Sulfate p-Cresyl Glucuronide p-Cresyl Glucuronide Liver Metabolism->p-Cresyl Glucuronide Urinary Excretion Urinary Excretion p-Cresyl Sulfate->Urinary Excretion p-Cresyl Glucuronide->Urinary Excretion

Caption: Metabolic pathway of this compound formation and detoxification.

Analytical Applications and Protocols

The following sections detail the use of this compound as a standard in various analytical applications.

Quantification of Total this compound in Human Plasma by HPLC with Fluorescence Detection

This method is suitable for determining the total concentration of this compound in plasma samples, which is crucial for monitoring uremic toxin levels in patients with chronic kidney disease.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with methanol to prepare working standards in the desired concentration range (e.g., 0.5 - 30 µg/mL).

  • Sample Preparation:

    • To 100 µL of plasma, add a suitable internal standard.

    • Perform acid hydrolysis to release conjugated this compound by adding an equal volume of 1M hydrochloric acid and incubating at 90°C for 30 minutes.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 284 nm and emission at 310 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

Analysis of this compound in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the sensitive and specific quantification of this compound in urine, which can be an indicator of gut dysbiosis or exposure to environmental sources.[1]

Experimental Protocol:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a series of working standards by diluting the stock solution with methanol to cover the expected concentration range in urine samples (e.g., 10 - 1000 µg/L).

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., deuterated this compound).

    • Perform enzymatic hydrolysis of conjugated this compound by adding β-glucuronidase/sulfatase and incubating overnight at 37°C.

    • Acidify the sample with hydrochloric acid to pH 1.

    • Perform liquid-liquid extraction with 2 mL of diethyl ether.

    • Vortex and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube and repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Derivatize the residue with a suitable agent (e.g., BSTFA) to improve volatility and chromatographic performance.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS Detection: Electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing the prepared standards and plotting the peak area ratios against concentration.

    • Calculate the this compound concentration in the urine samples based on the calibration curve.

Quantification of this compound in Smoked Meat Products by GC-MS

This method is used to determine the concentration of this compound in smoked foods, where it can be present as a flavor component or a contaminant.[2][3][4]

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol at 1 mg/mL.

    • Prepare working standards in the range of 40 to 200 µg/kg by diluting the stock solution.[2][3]

  • Sample Preparation (QuEChERS method):

    • Homogenize 10 g of the smoked meat sample.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the acetonitrile supernatant and perform dispersive solid-phase extraction (d-SPE) cleanup using a mixture of primary secondary amine (PSA) and C18 sorbents.

    • Vortex and centrifuge.

    • The final extract is ready for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A mid-polar capillary column is often suitable.

    • Carrier Gas: Helium.

    • Oven Temperature Program: An appropriate temperature gradient to separate this compound from other volatile compounds.

    • MS Detection: Full scan mode for identification and SIM mode for quantification.

  • Quantification:

    • Construct a matrix-matched calibration curve to compensate for matrix effects.

    • Quantify this compound in the samples using the calibration curve.

General Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in biological samples involves several key steps, from sample collection to data analysis.

A Sample Collection (e.g., Plasma, Urine) B Addition of Internal Standard A->B C Sample Pre-treatment (Hydrolysis/Protein Precipitation) B->C D Extraction (LLE or SPE) C->D E Analysis (HPLC, GC-MS, LC-MS/MS) D->E F Data Acquisition and Quantification E->F

Caption: A typical experimental workflow for the quantification of this compound.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative data for the different analytical methods using this compound as a standard.

Table 1: HPLC with Fluorescence Detection for this compound in Plasma

ParameterValueReference
Linearity Range0.5 - 30 µg/mL[5][6][7]
Limit of Quantification (LOQ)0.5 µg/mL[5][6]
Limit of Detection (LOD)0.14 - 0.2 µg/mL[7][8]
Recovery95.4 ± 4.1%[8]
Intra-day Precision (%RSD)< 3.2%[8]
Inter-day Precision (%RSD)< 4.2%[8]

Table 2: GC-MS for this compound in Urine

ParameterValueReference
Linearity Range0 - 5.0 mg/L[9]
Limit of Quantification (LOQ)0.1 mg/L[9]
Limit of Detection (LOD)0.006 mg/L[9]
Precision (%CV)< 19%[9]
Recovery84 - 104%[1]

Table 3: LC-MS/MS for this compound in Biological Matrices

MatrixLinearity RangeLOQLODReference
Plasma-20 pg/mL-[10]
Urine0.5 - 15 µg/mL50 ng/mL20 ng/mL[11][12]
Brain Tissue-0.04 pg/mg-[10]

Table 4: GC-MS for this compound in Smoked Meat [2][3]

ParameterValue
Linearity Range40 - 200 µg/kg
Limit of Quantification (LOQ)40 µg/kg
Recovery> 70%
Relative Standard Deviation (%RSD)< 14%

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in p-Cresol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in p-Cresol quantification.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary challenges in quantifying this compound and its conjugates?

A1: The primary challenges stem from the physicochemical properties of this compound and the complexity of biological samples.[1] Key difficulties include:

  • High Polarity: this compound and its metabolites, p-cresyl sulfate (pCS) and this compound glucuronide (pCG), are polar, which can affect chromatographic retention.[1]

  • Complex Biological Matrices: Endogenous compounds in plasma, urine, and serum can co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer.[2][3]

  • Strong Protein Binding: Over 90% of this compound and its conjugates are bound to proteins like albumin, making efficient extraction difficult.[1][4]

  • Differentiation of Forms: Assays must distinguish between the free form of this compound and its conjugated forms (sulfate and glucuronide).[1] To measure the total concentration, a hydrolysis step is necessary.[1][5]

  • Isobaric Interference: The isomers of cresol (ortho- and meta-cresol) have the same mass and can interfere with quantification if not chromatographically separated.[6]

Q2: How do I measure "free" versus "total" this compound?

A2: To measure "total" this compound, a hydrolysis step is required to convert the conjugated forms (p-cresyl sulfate and this compound glucuronide) back to free this compound before analysis.[1]

  • Enzymatic Hydrolysis: This is a mild and highly specific method using enzymes like β-glucuronidase and sulfatase. It is often preferred as it results in cleaner samples.[1]

  • Acid Hydrolysis: This method uses a strong acid (e.g., HCl or sulfuric acid) and heat. While effective, it is harsher and may lead to the degradation of other sample components.[1][5][7]

To measure "free" this compound, the hydrolysis step is omitted. The sample preparation should focus on efficiently separating the unbound analyte from plasma proteins.

Q3: Which analytical technique is most suitable for this compound quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound and its conjugates.[4] This technique provides the high sensitivity and selectivity needed to accurately measure low concentrations in complex biological matrices like plasma, serum, and urine.[4][8] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, though it typically requires a derivatization step to improve the volatility of the analytes.[7][9]

Troubleshooting Sample Preparation

Q4: My analyte recovery is consistently low. What are the common causes and solutions?

A4: Low recovery is a frequent issue, often linked to the high degree of protein binding of this compound.[2][4] Common causes and troubleshooting steps are outlined below.

Common CauseTroubleshooting Steps
Inefficient Protein Precipitation Ensure your protocol is robust. Acetonitrile is a commonly used and effective precipitating agent.[4] Optimize the ratio of cold acetonitrile to the sample (e.g., 3:1 or 4:1) and ensure thorough vortexing and centrifugation at low temperatures.[1][2]
Suboptimal Extraction Conditions The extraction efficiency can be affected by the pH of the sample and the choice of solvent. Adjust the sample pH to optimize the extraction of this compound.[1] For liquid-liquid extraction (LLE), experiment with different organic solvents.
Analyte Adsorption This compound can adsorb to the surfaces of plasticware. Use low-binding microcentrifuge tubes and pipette tips to minimize this effect.[1]
Incomplete SPE Elution If using Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to release the analyte from the sorbent. You may need to test a stronger solvent or a combination of solvents. Also, ensure the cartridge does not dry out before the elution step.[1]

Q5: Which sample preparation technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—should I choose?

A5: The best technique depends on your specific requirements for sample cleanliness, sensitivity, and throughput.

  • Protein Precipitation (PPT): This is the simplest and fastest method, making it suitable for high-throughput applications. However, it provides the least effective cleanup, which can lead to more significant matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): This technique offers a better clean-up than PPT.

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest samples and most effectively reduces matrix effects.[1] While it requires more extensive method development, the improved data quality often justifies the initial effort.[2]

Workflow for Troubleshooting Low Recovery & Matrix Effects

G Troubleshooting Workflow for this compound Analysis cluster_start cluster_prep Step 1: Optimize Sample Preparation cluster_lc Step 2: Optimize Chromatography cluster_is Step 3: Verify Internal Standard cluster_deriv Step 4: Consider Derivatization cluster_end start Start: Low Recovery or High Matrix Effect Observed a1 Review Protein Binding (>90% for this compound) start->a1 Evaluate Method start->a1 a2 Enhance Protein Precipitation? (e.g., increase solvent ratio, use cold solvent) a1->a2 a3 Implement SPE? (Provides best cleanup) a2->a3 a4 Check Hydrolysis Step (If measuring total this compound) a3->a4 b1 Modify Gradient? (Separate analyte from ion suppression zones) a4->b1 a4->b1 b2 Change Column? (e.g., Phenyl column for isomer separation) b1->b2 b3 Adjust Mobile Phase? (Change organic solvent or pH) b2->b3 c1 Using Stable Isotope-Labeled IS? (e.g., this compound-d7) b3->c1 b3->c1 c2 IS response stable across samples? c1->c2 d1 Is sensitivity too low? (Especially for free this compound) c2->d1 c2->d1 end_node Problem Resolved: Method Validated c2->end_node If sensitivity is sufficient c2->end_node d2 Implement Derivatization? (e.g., Dansyl chloride or 5-DMISC to boost signal) d1->d2 d2->end_node d2->end_node

Caption: A logical workflow for diagnosing and resolving common issues in this compound quantification.

Troubleshooting LC-MS/MS Analysis

Q6: I'm observing significant ion suppression. How can I mitigate this?

A6: Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte.[10][11] Strategies to overcome this include:

  • Improve Sample Cleanup: This is the most effective approach. Using SPE can remove many of the interfering endogenous compounds, such as phospholipids.[1][12]

  • Optimize Chromatography: Adjust the LC gradient to chromatographically separate this compound from the regions where ion suppression occurs.[13] A post-column infusion experiment can help identify these regions.[3]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.[11] However, this may compromise the limit of quantification if the analyte concentration is very low.

  • Use a Suitable Internal Standard: A stable isotope-labeled internal standard is crucial as it will be affected by ion suppression in the same way as the analyte, allowing for accurate correction.[3]

  • Change Ionization Source/Polarity: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11] If possible, testing a different ionization source or switching from positive to negative ion mode may help.[11]

Q7: What is the best internal standard (IS) for this compound analysis?

A7: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[4] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it co-elutes and is impacted similarly by extraction inefficiencies and matrix effects.[3] This provides the most accurate correction.[4]

AnalyteRecommended Internal StandardRationale
This compound This compound-d7 or this compound-d8Co-elutes with the analyte and corrects for variability in sample prep and instrumental analysis most effectively.[14]
This compound Glucuronide This compound-d7-glucuronideThe "gold standard" for pCG analysis, as it accounts for variations in both the analyte and the glucuronide moiety.[4]
p-Cresyl Sulfate p-Cresyl sulfate-d7The ideal choice for pCS analysis, providing the most accurate quantification.[15][16]

Q8: Should I consider chemical derivatization for this compound analysis?

A8: Yes, especially if you are struggling with low sensitivity for unconjugated this compound.[17] Derivatization can significantly improve the ionization efficiency and signal intensity of phenolic compounds in LC-MS/MS.[14][17]

  • Dansyl chloride has been shown to improve signal intensity for low-abundance phenolic compounds.[14]

  • 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) was found to increase sensitivity up to 40-fold compared to dansyl derivatization, enabling detection at low picogram levels in plasma and brain tissue.[17]

For GC-MS analysis, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary to make the cresols volatile enough for analysis.[9][18]

Experimental Protocols

Protocol 1: Quantification of Total this compound in Plasma via Enzymatic Hydrolysis and PPT

This protocol is adapted from methods described for the analysis of total this compound in human plasma.[1]

  • Sample Preparation: Pipette 50 µL of plasma, calibration standard, or quality control (QC) sample into a 1.5 mL low-binding microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., this compound-d7 at 5 µg/mL in methanol).

  • Enzymatic Hydrolysis: Add 10 µL of β-glucuronidase/sulfatase solution (e.g., from Helix pomatia, prepared in acetate buffer, pH 5.0).

  • Incubation: Vortex briefly and incubate the mixture at 37°C for 1 hour to ensure complete hydrolysis of this compound conjugates.[1]

  • Protein Precipitation: Add 200 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.[1]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound with Dansyl Chloride

This protocol is based on a method used to enhance the signal intensity of phenolic compounds.[14]

  • Sample Preparation: Following extraction and solvent evaporation, reconstitute the sample extract in a suitable buffer (e.g., 50 µL of sodium carbonate buffer, pH 9.5).

  • Derivatization Reagent: Add 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Reaction: Vortex the mixture and incubate at 60°C for 15 minutes.

  • Quenching: Stop the reaction by adding a small volume of a quenching agent, such as formic acid, to lower the pH.

  • Analysis: Inject the derivatized sample directly for LC-MS/MS analysis.

Comparative Workflow of Sample Preparation Techniques

G Comparison of Sample Preparation Workflows cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample (+ Internal Standard) ppt1 Add Cold Acetonitrile (e.g., 3:1 ratio) start->ppt1 lle1 Add Extraction Solvent (e.g., Ethyl Acetate) start->lle1 spe1 Condition Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 end_node Analysis by LC-MS/MS ppt3->end_node Fastest, least clean lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle4->end_node Moderate cleanup spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute Analyte spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->end_node Best cleanup, highest effort

Caption: Comparison of three common sample preparation workflows for this compound analysis.

Metabolic Pathway of this compound

G Metabolic Origin and Fate of this compound tyrosine Dietary Tyrosine & Phenylalanine microbiota Gut Microbiota (Intestinal Fermentation) tyrosine->microbiota pcresol This compound (Free form) microbiota->pcresol Metabolism liver Liver & Colon Mucosa (Detoxification) pcresol->liver Absorption conjugates p-Cresyl Sulfate (pCS) This compound Glucuronide (pCG) liver->conjugates Sulfation & Glucuronidation excretion Renal Excretion (Urine) conjugates->excretion

Caption: Simplified metabolic pathway of this compound from dietary amino acids to renal excretion.[5][19]

References

Technical Support Center: Analysis of p-Cresol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and accurate quantification of p-Cresol and its conjugates in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

A1: this compound (4-methylphenol) is a phenolic compound produced by the metabolism of tyrosine by intestinal bacteria.[1] It is considered a uremic toxin, and its accumulation in the body is associated with the progression of chronic kidney disease (CKD) and cardiovascular complications.[1] In biological samples, this compound can degrade or be metabolically altered ex vivo, leading to inaccurate measurements of its concentration. Therefore, ensuring its stability from sample collection to analysis is crucial for reliable experimental outcomes.

Q2: What are the different forms of this compound found in biological samples?

A2: In the body, this compound exists in three main forms:

  • Free this compound: The unconjugated, biologically active form.

  • p-Cresyl sulfate (pCS): The major circulating metabolite, formed through sulfonation in the liver and colon.[2][3]

  • p-Cresyl glucuronide (pCG): A minor metabolite formed through glucuronidation.[2][3]

The term "total this compound" refers to the sum of all three forms after the hydrolysis of the conjugates back to free this compound.[2]

Q3: What are the primary challenges in analyzing this compound and its conjugates?

A3: The main challenges include:

  • Low abundance of free this compound: The free form is present at much lower concentrations than its conjugated forms, requiring highly sensitive analytical methods.[4]

  • High polarity of conjugates: p-Cresyl glucuronide is highly water-soluble, which can make its extraction from aqueous biological matrices and retention on reversed-phase HPLC columns challenging.

  • Analyte stability: this compound and its conjugates can be susceptible to degradation during sample collection, processing, and storage.

  • Matrix effects: Endogenous components in biological samples can interfere with the ionization of this compound and its conjugates during mass spectrometry analysis, leading to inaccurate quantification.

  • Protein binding: this compound and its metabolites are highly bound to plasma proteins, which can affect their extraction efficiency.[5]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in biological samples.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient Protein Precipitation: Incomplete removal of proteins can lead to the loss of protein-bound analytes. 2. Suboptimal Extraction Conditions: Incorrect pH or choice of extraction solvent may not be ideal for this compound and its conjugates. 3. Analyte Adsorption: this compound and its metabolites can adsorb to plasticware (tubes, pipette tips). 4. Incomplete Elution in Solid-Phase Extraction (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.1. Optimize the ratio of precipitation solvent (e.g., acetonitrile) to the sample (a 3:1 ratio is common). Ensure thorough vortexing and centrifugation at low temperatures (e.g., 4°C). 2. Adjust the sample pH to optimize the extraction of this compound. Experiment with different organic solvents for liquid-liquid extraction. 3. Use low-binding microcentrifuge tubes and pipette tips. 4. Test a stronger elution solvent or a combination of solvents. Ensure the SPE cartridge does not dry out before the elution step.
High Variability in Results 1. Inconsistent Sample Handling: Differences in the time between sample collection and processing can lead to variable degradation. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to analyte degradation.[2] 3. Improper Storage: Storing samples at inappropriate temperatures can accelerate degradation.1. Standardize the sample handling workflow, ensuring consistent timing for all processing steps. 2. Aliquot samples into single-use tubes after the initial processing to avoid multiple freeze-thaw cycles. 3. Store samples at or below -80°C for long-term stability.
Low Sensitivity for Free this compound 1. Low Abundance: The concentration of free this compound is often near the lower limit of quantification of many analytical methods. 2. Suboptimal Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.1. Implement a derivatization step to enhance the signal. Derivatization with reagents like dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) has been shown to significantly improve sensitivity.[4][6] 2. Optimize the mass spectrometry source parameters (e.g., capillary voltage, gas flow rates, temperature) to enhance the ionization of the derivatized or underivatized analyte.
Peak Tailing or Poor Peak Shape in Chromatography 1. Matrix Effects: Co-eluting endogenous compounds can interfere with the chromatographic separation. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound and its conjugates. 3. Column Overload: Injecting too much sample can lead to poor peak shape.1. Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering compounds. 2. Optimize the mobile phase composition and gradient to improve peak shape and resolution. 3. Reduce the injection volume or dilute the sample.

Data Presentation: Stability of this compound in Human Plasma

The following table summarizes the stability of this compound in human plasma under different storage conditions. Data is presented as the percentage of the initial concentration remaining.

Condition Analyte Duration Stability (% Remaining) Reference
Room TemperatureTotal this compound24 hours90.9 - 92.3%[2]
Freeze-Thaw Cycles (3 cycles)Total this compoundN/A90.4 - 90.9%[2]
-20°CTotal this compoundUp to 1 weekGenerally stable[7]
-80°Cp-Cresyl sulfate> 3 monthsStable[4]
-80°CTotal this compoundUp to 5 yearsGenerally stable[7]

Note: For optimal stability, especially for long-term storage, it is recommended to store biological samples at -80°C and to minimize freeze-thaw cycles by preparing single-use aliquots.

Experimental Protocols

Protocol 1: Collection and Handling of Human Plasma Samples
  • Blood Collection: Collect whole blood into tubes containing K2-EDTA as an anticoagulant.

  • Initial Processing: Within 2 hours of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Immediately transfer the plasma supernatant to pre-labeled, low-binding polypropylene tubes. Create single-use aliquots to avoid freeze-thaw cycles.

  • Storage: For short-term storage (up to 1 week), samples can be stored at -20°C. For long-term storage, samples must be stored at -80°C.

Protocol 2: Collection and Handling of Human Urine Samples
  • Urine Collection: Collect mid-stream urine in a sterile container.

  • Initial Processing: Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cell debris.

  • Aliquoting: Transfer the urine supernatant to pre-labeled, low-binding polypropylene tubes.

  • Storage: For short-term storage (up to 48 hours), samples can be kept at 4°C. For storage up to 6 months, use -20°C. For long-term storage, -80°C is required.[7]

Protocol 3: Collection and Handling of Human Fecal Samples
  • Fecal Collection: Collect fresh stool in a clean, wide-mouth container. Avoid contamination with urine or water.[8]

  • Homogenization: If the sample is not uniform, it can be homogenized.

  • Aliquoting and Storage: Transfer aliquots of the fecal sample to pre-labeled storage tubes. For immediate processing (within 2 hours), refrigeration at 4°C is acceptable. For longer-term storage, freeze samples at -70°C or -80°C.

Protocol 4: LC-MS/MS Analysis of Total this compound in Plasma

This protocol describes the analysis of total this compound, which involves a hydrolysis step to convert the conjugated forms to free this compound.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 25 µL of 6M HCl.

    • Heat the sample at 80°C for 2 minutes for acid-catalyzed hydrolysis of p-cresyl sulfate and p-cresyl glucuronide.[2]

    • Cool the samples to room temperature.

    • Add 900 µL of acetonitrile containing an appropriate internal standard (e.g., this compound-d7) and vortex for 15 minutes to precipitate proteins.

    • Add 0.5 mL of saturated NaCl solution and vortex for another 15 minutes.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Transfer the organic phase to a clean tube for analysis.[2]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

      • MRM Transitions for this compound: m/z 107 -> 92

      • MRM Transitions for this compound-d7 (Internal Standard): m/z 114 -> 98

Visualizations

Metabolic Pathway of this compound

pCresol_Metabolism Tyrosine Tyrosine (from diet) GutMicrobiota Gut Microbiota Tyrosine->GutMicrobiota pCresol This compound (free form) GutMicrobiota->pCresol LiverColon Liver & Colon (Sulfonation & Glucuronidation) pCresol->LiverColon Bloodstream Bloodstream pCresol->Bloodstream pCS p-Cresyl Sulfate (pCS) LiverColon->pCS pCG p-Cresyl Glucuronide (pCG) LiverColon->pCG pCS->Bloodstream pCG->Bloodstream Kidneys Kidneys Bloodstream->Kidneys Urine Urine (Excretion) Kidneys->Urine

Caption: Metabolic pathway of this compound from dietary tyrosine to urinary excretion.

Experimental Workflow for this compound Analysis

pCresol_Workflow cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis Collect Collect Sample (Plasma, Urine, Feces) Process Initial Processing (e.g., Centrifugation) Collect->Process Aliquot Aliquot for Single Use Process->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Sample on Ice Store->Thaw Hydrolysis Acid Hydrolysis (for Total this compound) Thaw->Hydrolysis ProteinPrecip Protein Precipitation & Internal Standard Addition Hydrolysis->ProteinPrecip Derivatization Derivatization (Optional, for free this compound) ProteinPrecip->Derivatization Extract Extraction ProteinPrecip->Extract Derivatization->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting Logic for Low Analyte Recovery

Troubleshooting_LowRecovery Start Low Analyte Recovery Detected Check_PP Investigate Protein Precipitation Start->Check_PP Check_Extraction Evaluate Extraction Conditions Check_PP->Check_Extraction [OK] Solution_PP Optimize Solvent:Sample Ratio Ensure Thorough Mixing Check_PP->Solution_PP [Issue Found] Check_Adsorption Assess Analyte Adsorption Check_Extraction->Check_Adsorption [OK] Solution_Extraction Adjust pH Test Alternative Solvents Check_Extraction->Solution_Extraction [Issue Found] Check_SPE Review SPE Method Check_Adsorption->Check_SPE [OK] Solution_Adsorption Use Low-Binding Consumables Check_Adsorption->Solution_Adsorption [Issue Found] Solution_SPE Optimize Elution Solvent Ensure Cartridge Integrity Check_SPE->Solution_SPE [Issue Found] End Recovery Improved Solution_PP->End Solution_Extraction->End Solution_Adsorption->End Solution_SPE->End

Caption: Troubleshooting logic for addressing low recovery of this compound.

References

Technical Support Center: Troubleshooting p-Cresol Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of p-Cresol. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and experimental data to help diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: Why is my this compound peak tailing and how can I fix it?

A1: Peak tailing, where the peak is asymmetrical with a trailing edge that is longer than the leading edge, is the most common issue when analyzing phenolic compounds like this compound. This is primarily caused by secondary interactions between the acidic phenolic group of this compound and active sites on the stationary phase, most commonly residual silanol groups (Si-OH) on silica-based columns.[1]

Primary Causes & Solutions:

  • Silanol Interactions: Residual silanol groups on the silica packing are acidic and can interact strongly with polar analytes.[1][2] At mobile phase pH values above ~3.5, these silanols become deprotonated (Si-O⁻) and can engage in strong secondary ionic interactions with the protonated form of basic compounds or through hydrogen bonding with acidic compounds like this compound, leading to tailing.[1][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[4] A pH between 2 and 4 is generally recommended for stable conditions when starting method development.[5]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where residual silanol groups are chemically bonded with a small, less polar functional group to block their activity.[1] Using a well-end-capped C18 or a specialized column with low silanol activity is highly recommended.[4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.

    • Solution: Try reducing the injection volume or diluting the sample.[6]

  • Column Contamination/Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or a void in the packing bed can disrupt the sample path and cause tailing.

    • Solution: Use a guard column to protect the analytical column from strongly retained or particulate matter.[7] If the column is contaminated, try flushing it according to the manufacturer's instructions. If a void has formed, the column may need to be replaced.[8]

Peak Fronting

Q2: My this compound peak is fronting. What does this indicate?

A2: Peak fronting is an asymmetrical peak shape where the front (leading edge) of the peak is broader than the tail. It is less common than tailing for phenolic compounds but can indicate specific problems.

Primary Causes & Solutions:

  • Sample Overload: This is a very common cause of fronting. Overloading can occur from injecting too high a concentration or too large a volume of the sample.[6]

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band can spread before it properly partitions with the stationary phase. This causes some analyte molecules to travel too quickly through the column, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the this compound standard/sample in the initial mobile phase.[9] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Collapse or Channeling: Physical degradation of the column packing bed, such as a void at the inlet or the creation of channels, can lead to a non-uniform flow path and cause peak distortion, including fronting.

    • Solution: Check for a visible void at the column inlet. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column likely needs replacement.[8]

Split Peaks

Q3: What causes my this compound peak to split into two or appear as a shoulder peak?

A3: Peak splitting suggests that the analyte band is being divided into two or more parts as it moves through the system.

Primary Causes & Solutions:

  • Partially Blocked Column Frit: If the inlet frit of the column is partially blocked by particulates from the sample or system, the sample flow will be disrupted, creating two different paths onto the column packing and resulting in a split peak for all analytes in the chromatogram.[3]

    • Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column. If this fails, the frit or the entire column may need to be replaced. Using an in-line filter or guard column is a good preventative measure.

  • Column Void/Channel: A void at the column inlet can cause the sample to spread unevenly across the column head, leading to split peaks.[3]

    • Solution: A column with a significant void usually needs to be replaced.

  • Sample Solvent Mismatch: Injecting a sample in a strong, non-miscible, or improperly buffered solvent can cause the peak to split, especially for early-eluting peaks.

    • Solution: Match the sample solvent to the mobile phase as closely as possible.

  • Co-elution with an Isomer: this compound has two other isomers, o-cresol and m-cresol, which have very similar properties. If your sample contains these, a split or shoulder peak might actually be two co-eluting isomers.

    • Solution: Improve the separation method. Phenyl columns often provide better selectivity for aromatic isomers than standard C18 columns due to π-π interactions.[10][11] Optimizing the mobile phase composition and temperature can also improve resolution.

Broad Peaks

Q4: My this compound peak is very broad, reducing sensitivity and resolution. What are the likely causes?

A4: Broad peaks indicate excessive band dispersion during the chromatographic process.

Primary Causes & Solutions:

  • Large Extra-Column Volume: Excessive tubing length or tubing with a large internal diameter between the injector, column, and detector can cause the analyte band to spread out before and after separation. This is known as "extra-column band broadening."

    • Solution: Minimize the length and internal diameter of all connection tubing. Ensure all fittings are properly seated to eliminate dead volume.

  • Low Flow Rate: A flow rate that is too low can increase the time for longitudinal diffusion, leading to broader peaks.

    • Solution: Increase the flow rate to a more optimal level for the column dimensions.[12]

  • Column Contamination or Aging: A contaminated or old column will lose efficiency, resulting in broader peaks.

    • Solution: Replace the guard column if one is used.[12] Try cleaning the analytical column according to the manufacturer's protocol. If performance does not improve, replace the column.

  • Inappropriate Mobile Phase: A mobile phase that is too weak may lead to excessive retention and band broadening.

    • Solution: Increase the organic solvent percentage in the mobile phase to reduce retention time and sharpen the peak.[13]

Troubleshooting Workflow Diagram

The following diagram provides a systematic workflow for diagnosing and resolving common peak shape issues in this compound chromatography.

G cluster_0 Troubleshooting this compound Peak Shape cluster_1 Causes & Solutions start Identify Peak Shape Problem p_tailing Peak Tailing start->p_tailing p_fronting Peak Fronting start->p_fronting p_split Split Peak start->p_split p_broad Broad Peak start->p_broad c_silanol Cause: Silanol Interactions p_tailing->c_silanol c_overload Cause: Sample Overload p_fronting->c_overload c_solvent_front Cause: Strong Sample Solvent p_fronting->c_solvent_front c_frit Cause: Blocked Frit / Column Void p_split->c_frit c_coelution Cause: Co-elution of Isomers p_split->c_coelution c_extracol Cause: Extra-Column Volume p_broad->c_extracol c_efficiency Cause: Low Column Efficiency p_broad->c_efficiency s_ph Solution: Lower Mobile Phase pH (add 0.1% Formic Acid) c_silanol->s_ph s_column Solution: Use End-Capped or Low-Activity Column c_silanol->s_column s_dilute Solution: Dilute Sample or Reduce Injection Volume c_overload->s_dilute s_solvent Solution: Dissolve Sample in Mobile Phase c_solvent_front->s_solvent s_flush Solution: Back-flush or Replace Column c_frit->s_flush s_phenyl Solution: Use Phenyl Column for Better Selectivity c_coelution->s_phenyl s_tubing Solution: Minimize Tubing Length and Diameter c_extracol->s_tubing s_replace_col Solution: Replace Guard/ Analytical Column c_efficiency->s_replace_col G cluster_0 Mechanism of Peak Tailing for this compound cluster_1 Mitigation Strategy pCresol This compound (Phenolic -OH group) Interaction Secondary Interaction (Hydrogen Bonding) pCresol->Interaction Analyte Silica Silica Surface (C18 Stationary Phase) Silanol Residual Silanol Group (Si-OH) Silica->Silanol Present on Silanol->Interaction Active Site Tailing Peak Tailing Interaction->Tailing Causes Protonation Silanol Protonation (Si-OH, not Si-O⁻) Modifier Acidic Modifier (e.g., HCOOH in Mobile Phase) Tailing->Modifier   Solved by Modifier->Protonation Suppresses Ionization Symmetry Symmetrical Peak Protonation->Symmetry Leads to

References

Technical Support Center: Optimizing p-Cresol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for p-Cresol synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

General Troubleshooting

Question: My this compound synthesis is resulting in a low yield. What are the general parameters I should investigate?

Answer: Low yields in this compound synthesis can stem from several factors across different synthetic routes. A systematic approach to troubleshooting is crucial. Key parameters to investigate include:

  • Reaction Temperature: Temperature can significantly influence reaction rates and selectivity. For instance, in the sulfonation of toluene, lower temperatures favor the formation of the para isomer, while higher temperatures can lead to a mixture of isomers.[1]

  • Catalyst Activity and Selection: The choice of catalyst is critical. For example, in the methylation of phenol, zeolites like HMCM-22 can enhance the selective formation of this compound due to their specific pore structures.[2][3] Catalyst deactivation due to coking or poisoning is also a common issue that can lead to decreased yield over time.

  • Reactant Purity and Ratios: The purity of starting materials, such as toluene or phenol, is important to prevent side reactions. The molar ratio of reactants, for instance, the ratio of an alkylating agent to this compound, can affect conversion rates.

  • Reaction Time: Inadequate or excessive reaction times can result in incomplete conversion or the formation of degradation products, respectively. The optimal reaction time should be determined experimentally for a specific set of conditions.

  • Byproduct Formation: Various side reactions can consume starting materials and reduce the yield of the desired this compound. Common byproducts include isomers (o-cresol, m-cresol) and other related compounds.[1]

Below is a logical workflow for troubleshooting low this compound yield:

G start Low this compound Yield check_temp Verify Reaction Temperature start->check_temp check_catalyst Assess Catalyst Activity/Choice check_temp->check_catalyst Temp OK optimize_temp Optimize Temperature (e.g., lower for p-selectivity) check_temp->optimize_temp Temp Incorrect check_reactants Analyze Reactant Purity & Ratios check_catalyst->check_reactants Catalyst OK optimize_catalyst Select Appropriate Catalyst (e.g., shape-selective zeolite) check_catalyst->optimize_catalyst Catalyst Inactive or Inappropriate check_time Evaluate Reaction Time check_reactants->check_time Reactants OK optimize_reactants Purify Starting Materials & Adjust Molar Ratios check_reactants->optimize_reactants Impure or Incorrect Ratio analyze_byproducts Identify & Quantify Byproducts (GC/MS) check_time->analyze_byproducts Time OK optimize_time Conduct Time-Course Study check_time->optimize_time Time Suboptimal end Improved this compound Yield analyze_byproducts->end optimize_temp->check_catalyst optimize_catalyst->check_reactants optimize_reactants->check_time optimize_time->analyze_byproducts

Caption: Troubleshooting workflow for low this compound yield.

Synthesis via Toluene Sulfonation and Alkali Fusion

This method is a prominent industrial process for producing this compound.[1] It involves the sulfonation of toluene, followed by neutralization and alkali fusion of the resulting toluenesulfonate.

Question: How can I maximize the formation of p-toluenesulfonic acid during the initial sulfonation of toluene?

Answer: The isomer distribution of toluenesulfonic acid is highly dependent on the reaction conditions. To maximize the para isomer, you should employ kinetically controlled conditions. This generally involves using lower reaction temperatures and shorter reaction times. Conversely, thermodynamically controlled conditions (higher temperatures, longer reaction times) favor the formation of the meta isomer.[1]

ParameterCondition for High p-isomer SelectivityCondition for High m-isomer Selectivity
Temperature 120–130 °C190–200 °C (with isomerization)
Reaction Time ShorterExtended
Water Content Higher (azeotropic removal of water is crucial for driving the reaction to completion)Lower
Resulting this compound % 80–85%~39%

Experimental Protocol: Sulfonation of Toluene for this compound Synthesis

  • Reaction Setup: In a flask equipped with a Dean-Stark trap and a condenser, add toluene and concentrated sulfuric acid.

  • Sulfonation: Heat the mixture to 120–130 °C under atmospheric pressure. The excess toluene will begin to reflux.

  • Water Removal: Continuously remove the water generated during the reaction azeotropically using the Dean-Stark trap to drive the reaction to completion.

  • Neutralization: After the theoretical amount of water has been collected, cool the reaction mixture. Neutralize the resulting toluenesulfonic acid mixture with a solution of sodium hydroxide or sodium sulfite.

  • Alkali Fusion: The neutralized sodium toluenesulfonate is then fused with an excess of sodium hydroxide at 330–350 °C.[1]

  • Acidification and Isolation: The resulting cresolate is dissolved in water and acidified (e.g., with sulfuric acid) to liberate the crude cresol. The this compound is then purified by distillation.

Question: What are the common byproducts in the toluene sulfonation route, and how can they be minimized?

Answer: The primary byproducts are o- and m-cresol, which arise from the corresponding toluenesulfonic acid isomers. Other byproducts can include ditolyl sulfones, xylenols, and phenol.[1]

  • Isomeric Cresols: To minimize o- and m-cresol, it is crucial to control the sulfonation conditions to favor the formation of the para isomer, as detailed in the table above.

  • Ditolyl Sulfones: These are byproducts of the sulfonation step. Their formation can be influenced by the reaction temperature and the concentration of sulfuric acid.

  • Phenols and Xylenols: These are typically formed in smaller quantities during the high-temperature alkali fusion step.[1]

Synthesis via Methylation of Phenol

The methylation of phenol with methanol is a direct route to produce cresols and xylenols. The selectivity towards this compound is highly dependent on the catalyst used.[1][3]

Question: How do I improve the selectivity for this compound during the methylation of phenol?

Answer: Achieving high selectivity for this compound in phenol methylation is primarily a challenge of catalyst design. Shape-selective catalysts, such as certain zeolites, are key to favoring the formation of the para isomer.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Phenol Phenol Catalyst Shape-Selective Catalyst (e.g., HMCM-22) Phenol->Catalyst Methanol Methanol Methanol->Catalyst p_Cresol This compound (Major) Catalyst->p_Cresol o_Cresol o-Cresol (Minor) Catalyst->o_Cresol Xylenols Xylenols (Byproducts) Catalyst->Xylenols

Caption: Phenol methylation for selective this compound synthesis.

Catalyst Comparison for Phenol Methylation

CatalystReaction Temperature (°C)Phenol Conversion (%)This compound Selectivity (%)Reference
HMCM-22 200~20>80[3]
HZSM-5 200~18~40[3]
HBEA 200~25~45[3]
SiO2-Al2O3 200~15~40[3]

Experimental Protocol: Gas-Phase Methylation of Phenol

  • Catalyst Preparation: Prepare the chosen zeolite catalyst (e.g., HMCM-22) by calcination to remove any adsorbed water and organic templates.

  • Reactor Setup: Load the catalyst into a fixed-bed reactor.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 200 °C). Introduce a feed of phenol and methanol in the gas phase at a defined molar ratio and flow rate.

  • Product Collection: The reaction products are passed through a condenser to collect the liquid products.

  • Analysis: Analyze the product mixture using gas chromatography (GC) to determine the conversion of phenol and the selectivity for this compound.

Synthesis via the Cymene-Cresol Process

This process involves three main stages: the propylation of toluene to form cymene, the oxidation of cymene to cymene hydroperoxide, and the acid-catalyzed cleavage of the hydroperoxide to yield cresol and acetone.[1]

Question: My cymene-cresol process is producing significant amounts of m-cresol instead of this compound. How can I fix this?

Answer: The isomeric distribution of the final cresol product is determined by the isomeric composition of the cymene intermediate. To produce this compound, you must maximize the formation of p-cymene during the initial toluene propylation step. This can be achieved by selecting the appropriate catalyst and reaction conditions.

Catalysts for Toluene Propylation to p-Cymene

CatalystTemperature (°C)Toluene/Propene Ratiop-Cymene Selectivity (%)
Solid Phosphoric Acid 200-250HighModerate-High
Zeolite Catalysts 150-250VariableCan be very high (>90%)

Experimental Protocol: Cymene-Cresol Process

  • Toluene Propylation: React toluene with propene in the presence of a suitable catalyst (e.g., a zeolite) to form cymene isomers. The reaction conditions should be optimized to favor the formation of p-cymene.

  • Cymene Oxidation: The resulting p-cymene is then oxidized with air to form p-cymene hydroperoxide.

  • Hydroperoxide Cleavage: The p-cymene hydroperoxide is cleaved using an acid catalyst (e.g., sulfuric acid) to produce this compound and acetone.[1]

  • Purification: The this compound is separated from the acetone and other byproducts by distillation.

Synthesis via Diazotization of p-Toluidine

This route involves the diazotization of p-toluidine to form a diazonium salt, which is then hydrolyzed to this compound.[4][5]

Question: I am observing the formation of colored impurities and byproducts in my this compound synthesis from p-toluidine. What is the cause and how can I prevent this?

Answer: The formation of colored impurities in the diazotization-hydrolysis of p-toluidine is often due to side reactions of the highly reactive diazonium salt intermediate. These can include coupling reactions to form azo compounds. To minimize these side reactions, it is crucial to control the reaction conditions carefully.

Optimized Conditions for Diazotization-Hydrolysis of p-Toluidine

ParameterOptimized ConditionRationaleReference
Diazotization Temperature 0-5 °CLow temperatures increase the stability of the diazonium salt, minimizing side reactions.[5]
Acid Medium Sulfuric AcidProvides the necessary acidic environment for the reaction.[6]
Hydrolysis Temperature Elevated (e.g., boiling)Promotes the hydrolysis of the diazonium salt to this compound.[6]
Quenching Agent UreaCan be used to quench any excess nitrous acid, preventing unwanted side reactions.[4]

A continuous-flow process can also be employed to enhance safety by avoiding the accumulation of the potentially explosive diazonium salt intermediate.[4][6]

Experimental Protocol: Diazotization of p-Toluidine

  • Diazotization: Dissolve p-toluidine in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • Hydrolysis: Add the cold diazonium salt solution to boiling dilute sulfuric acid to hydrolyze the diazonium salt to this compound.

  • Isolation: The this compound can be isolated from the reaction mixture by steam distillation.[5]

  • Purification: The collected this compound can be further purified by distillation under reduced pressure.[7]

References

Technical Support Center: Electrochemical Detection of p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of p-Cresol. Our goal is to help you reduce background noise and obtain high-quality, reproducible data.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Question: Why is my baseline noisy or exhibiting random spikes?

Answer: A noisy baseline or random spikes in your voltammogram can originate from several sources. A primary cause is often electromagnetic interference (EMI) from nearby equipment or power lines.[1] Another common reason is a poorly grounded potentiostat or electrochemical cell.[1] Ensure that your setup is properly grounded and consider using a Faraday cage, which is a grounded metal enclosure that shields your experiment from external EMI.[1][2] Also, check for loose cable connections to the potentiostat and electrodes, ensuring a stable and secure contact.[3]

Question: My baseline is showing a slow, consistent drift. What is causing this?

Answer: A drifting baseline is often indicative of instability in the experimental setup. Temperature fluctuations in the laboratory can cause this, so it's important to allow your electrochemical cell and solutions to reach thermal equilibrium before starting measurements.[1] The working electrode itself may not have reached equilibrium with the solution; allow sufficient time for this before beginning your scan.[1] Another potential cause is the slow adsorption of contaminants onto the electrode surface from an impure electrolyte or solvent.[1] Finally, an unstable reference electrode potential can also lead to a drifting baseline.[1] Check your reference electrode for air bubbles and ensure the filling solution is not contaminated.[2]

Question: I am observing a high background current. What are the likely causes and solutions?

Answer: A high background current can be attributed to several factors. One of the most common is the presence of dissolved oxygen in the electrolyte solution, which is electroactive and can produce a significant background signal.[1] To address this, de-gas your electrolyte by bubbling high-purity nitrogen or argon through it for at least 15-20 minutes before your experiment and maintain an inert atmosphere over the solution during the measurement.[1][3]

Impurities in your supporting electrolyte or solvent can also be electroactive and contribute to a high background current.[1] Using high-purity reagents and ultrapure water is crucial. The characteristics of your working electrode, such as a large surface area or high porosity, can also lead to a higher capacitive current, which contributes to the background.[4] If you are using a modified electrode, ensure the modification layer is stable and not degrading.

Question: I'm seeing unexpected peaks in my voltammogram. What could be the cause?

Answer: Unexpected peaks can arise from electroactive contaminants in your supporting electrolyte or solvent.[1] Running a background scan of the supporting electrolyte alone before adding your this compound sample can help identify if the electrolyte is the source of these peaks.[1][2] Another possibility is that the applied potential window is too wide, leading to the oxidation or reduction of the solvent or the supporting electrolyte itself.[5] Electrode fouling, where oxidation products of this compound adsorb onto the electrode surface, can also sometimes lead to the appearance of new peaks in subsequent scans.

Question: The shape and resolution of my this compound peak are poor. How can I improve this?

Answer: Poor peak shape or resolution can be caused by a high scan rate in voltammetric measurements.[1] Trying a lower scan rate can often improve the peak shape by reducing the contribution of charging current relative to the faradaic current.[1] High solution resistance can also be a factor; ensure you are using an adequate concentration of supporting electrolyte (typically around 0.1 M) to increase the conductivity of your solution.[1] A fouled electrode surface can hinder electron transfer kinetics, leading to broadened peaks.[1] Polishing your working electrode before each experiment is essential to ensure a clean and active surface.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the electrochemical detection of this compound?

A1: The main sources of background noise in electrochemical measurements for this compound can be categorized as follows:

  • Environmental Noise: This includes electromagnetic interference (EMI) from power lines and other laboratory equipment. Mechanical vibrations can also disturb the electrode-solution interface.[3]

  • System and Reagent-Related Noise: Dissolved oxygen in the electrolyte is a common interferent.[1] Impurities in the supporting electrolyte, solvent, or water can be electroactive and contribute to the background signal.[1]

  • Electrode Noise: A contaminated, fouled, or irregular working electrode surface can lead to unstable and noisy signals.[1] Problems with the reference electrode, such as a blocked frit or air bubbles, can also introduce noise.[2]

  • Instrumental Noise: This includes electronic noise from the potentiostat itself and charging currents that arise when the applied potential is changed.[3]

Q2: How does the choice of supporting electrolyte affect this compound detection?

A2: The supporting electrolyte is crucial as it increases the conductivity of the solution and minimizes the iR drop.[1][6] For this compound detection, the electrolyte should be chemically inert and not electroactive within the potential window of interest.[7] Commonly used supporting electrolytes for phenolic compounds include phosphate buffers, acetate buffers, and sulfate-based electrolytes.[1][8] The choice of electrolyte can influence the oxidation potential and peak current of this compound. It is important to use a high-purity electrolyte to avoid introducing electroactive impurities.[1]

Q3: What is the effect of pH on the electrochemical detection of this compound?

A3: The pH of the supporting electrolyte has a significant impact on the electrochemical behavior of this compound. The oxidation of phenolic compounds like this compound is a pH-dependent process, as it involves the transfer of both electrons and protons. The oxidation potential of this compound will typically shift to less positive values as the pH increases. The optimal pH for detection will depend on the specific electrode material and experimental conditions, but studies on similar phenolic compounds often utilize a pH range of 4 to 8.[9][10] A neutral or weakly alkaline environment has been noted to be conducive in some this compound degradation studies.[11]

Q4: What is a Faraday cage and how can it help reduce background noise?

A4: A Faraday cage is a grounded metal enclosure that surrounds the electrochemical cell.[1] Its purpose is to shield the sensitive measurements from external electromagnetic interference (EMI), which is a common source of noise, particularly at line frequencies (50/60 Hz) from power lines and other lab equipment.[1] Using a Faraday cage is a highly effective method for reducing environmental noise and improving the signal-to-noise ratio in your measurements.[1][2]

Q5: Can data processing techniques help in reducing background noise?

A5: Yes, software-based methods can be employed to improve the signal-to-noise ratio after data acquisition. Common techniques include:

  • Signal Averaging: Averaging the results from multiple scans can effectively reduce random noise.[1]

  • Digital Smoothing: Algorithms like moving averages can be applied to smooth out high-frequency noise from the voltammogram.[1]

  • Background Subtraction: In techniques like cyclic voltammetry, a scan of the supporting electrolyte alone can be recorded and then subtracted from the scan with this compound to help remove background currents.[1]

Quantitative Data Summary

Table 1: Electrode Materials and Performance in Phenolic Compound Detection

Electrode MaterialAnalyteTechniqueLinear RangeDetection LimitReference
Zeolite-Modified Carbon PasteThis compoundCyclic VoltammetryNot specifiedNot specified[12]
GO/ZIF-67/AgNPs Modified GCEThis compoundNot specified1.0 x 10⁻¹⁰ M to 1.0 x 10⁻⁵ M5.4 x 10⁻¹¹ M[13]
Poly(valine) Modified CPEResorcinolDPV, CVNot specifiedNot specified[14]
Single-atom Cobalt on N-doped GrapheneResorcinolNot specified0.5 to 153.5 µM0.164 µM[14]
Pencil Graphite Electrode/3-nitrobenzoic acidResorcinolDPV1 µM to 300 µMNot specified[14]
VMSF/pre-activated GCEp-NitrophenolDPV10 nM to 1 µM & 1 to 30 µM9.4 nM[15]
AcSCD-AuNPs-MC Modified GCEp-NitrophenolDPV0.1–10 µM & 10–350 µM3.63 µg mL⁻¹[16]

GCE: Glassy Carbon Electrode, CPE: Carbon Paste Electrode, DPV: Differential Pulse Voltammetry, CV: Cyclic Voltammetry, GO: Graphene Oxide, ZIF-67: Zeolitic Imidazolate Framework-67, AgNPs: Silver Nanoparticles, VMSF: Vertically-ordered Mesoporous Silica-nanochannel Film, AcSCD-AuNPs-MC: per-6-deoxy-per-6-(2-carboxy-methyl)thio-β-cyclodextrin decorated Gold Nanoparticles on Mesoporous Carbon.

Table 2: Common Supporting Electrolytes for Phenolic Compound Electrochemistry

Supporting ElectrolyteTypical ConcentrationpH RangeNotesReference
Phosphate Buffer0.1 M6.0 - 8.0Commonly used for biological samples.[1]
Acetate Buffer0.1 M3.6 - 5.6Suitable for acidic conditions.[1]
Sodium Sulfate (Na₂SO₄)0.1 MNeutralOften used in studies of phenol oxidation.[6][8]
Sodium Carbonate (Na₂CO₃)Not specifiedAlkalineCan be used for phenol oxidation studies.[8]
Perchlorates (e.g., NaClO₄)Not specifiedWide rangeHighly soluble and generally non-complexing.[6][7]

Experimental Protocols

Protocol 1: Working Electrode Preparation (Glassy Carbon Electrode)

  • Mechanical Polishing:

    • Polish the glassy carbon electrode (GCE) surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes for each grade.[3]

    • Apply gentle pressure and move the electrode in a figure-eight motion to ensure a uniform and mirror-like finish.

  • Sonication:

    • After polishing, sonicate the electrode in ultrapure water for 5 minutes to remove the majority of the alumina particles.[3]

    • Follow this with sonication in ethanol or acetone for 5 minutes to remove any organic contaminants.[1]

  • Final Rinse and Drying:

    • Thoroughly rinse the electrode with ultrapure water.

    • Dry the electrode surface carefully under a stream of high-purity nitrogen gas.[1]

  • Electrochemical Cleaning (Optional but Recommended):

    • Before the main experiment, you can perform electrochemical cleaning by cycling the electrode potential in the supporting electrolyte solution until a stable and reproducible cyclic voltammogram is obtained.[17]

Protocol 2: General Procedure for Cyclic Voltammetry (CV) of this compound

  • Cell Assembly:

    • Assemble a three-electrode system in a clean electrochemical cell. The three electrodes are the prepared working electrode (e.g., GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]

    • Ensure the tip of the reference electrode is positioned close to the surface of the working electrode.[2]

  • Electrolyte Preparation and Deoxygenation:

    • Prepare the desired supporting electrolyte (e.g., 0.1 M phosphate buffer) using high-purity reagents and ultrapure water.[1][3]

    • Transfer the electrolyte to the electrochemical cell and purge with high-purity nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.[1][3]

  • Background Scan:

    • Run a cyclic voltammogram of the supporting electrolyte alone over the desired potential range. This will serve as your background. The voltammogram should be relatively flat and featureless in the potential region where this compound is expected to react.[1]

  • Sample Measurement:

    • Add a known concentration of this compound to the electrochemical cell.

    • Maintain a blanket of inert gas over the solution throughout the experiment.[1]

    • Initiate the cyclic voltammetry scan and record the data.

  • Data Analysis:

    • If necessary, perform background subtraction using the data from the electrolyte-only scan.

    • Identify and measure the peak potential and peak current for the oxidation of this compound.

Visualizations

TroubleshootingWorkflow cluster_start Start: Noisy or Unstable Signal cluster_environmental Environmental Checks cluster_reagents Reagent and Solution Checks cluster_electrode Electrode System Checks cluster_parameters Instrumental Parameter Checks cluster_end Resolution Start High Background Noise or Drifting Baseline in this compound Detection FaradayCage Is a Faraday Cage in use? Start->FaradayCage Grounding Check Potentiostat and Cell Grounding FaradayCage->Grounding Yes UseCage Implement Faraday Cage FaradayCage->UseCage No Vibrations Isolate from Vibrations Grounding->Vibrations Deoxygenation Has the electrolyte been deoxygenated with N2/Ar? Vibrations->Deoxygenation UseCage->Grounding PurgeGas Purge Electrolyte for 15-20 min Deoxygenation->PurgeGas No ReagentPurity Check Purity of Electrolyte and Solvent Deoxygenation->ReagentPurity Yes PurgeGas->ReagentPurity RunBackground Run a background scan of the electrolyte ReagentPurity->RunBackground WE_Check Inspect and Clean Working Electrode RunBackground->WE_Check RE_Check Check Reference Electrode (bubbles, filling solution) WE_Check->RE_Check Connections Ensure Secure Electrical Connections RE_Check->Connections ScanRate Is the scan rate too high? Connections->ScanRate LowerScanRate Decrease Scan Rate ScanRate->LowerScanRate Yes PotentialWindow Check Potential Window ScanRate->PotentialWindow No LowerScanRate->PotentialWindow End Signal Improved PotentialWindow->End

Caption: Troubleshooting workflow for reducing background noise.

References

how to prevent p-Cresol degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of p-Cresol in biological samples during storage. Adherence to these protocols is crucial for ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement in biological samples important?

A1: this compound (4-methylphenol) is a phenolic compound primarily produced by the bacterial fermentation of aromatic amino acids, like tyrosine, in the intestine. It is recognized as a uremic toxin, and its accumulation in the body is linked to the advancement of chronic kidney disease (CKD) and cardiovascular issues.[1] Therefore, precise measurement of its concentration in biological samples such as plasma, serum, and urine is vital for clinical research, disease monitoring, and assessing the effectiveness of treatments.

Q2: In what forms does this compound exist in the body?

A2: In biological systems, this compound is present in three primary forms:

  • Free this compound: The unconjugated and biologically active form, which is highly bound to proteins like albumin.

  • p-Cresyl sulfate (pCS): The main circulating form (approximately 95%), which is produced in the liver and colon via sulfonation.[1]

  • p-Cresyl glucuronide (pCG): A minor form created through glucuronidation.[1] The term "total this compound" refers to the sum of all three forms, typically measured after hydrolyzing the conjugates back to free this compound. While the metabolites (pCS and pCG) are reported to be stable for days, the parent this compound has a much shorter half-life in the body, suggesting lower stability.[1]

Q3: What are the primary causes of this compound degradation during sample storage?

A3: Like many phenolic compounds, this compound is susceptible to degradation from several factors:

  • Oxidation: The hydroxyl group on the phenol ring is prone to oxidation, a process that can be accelerated by exposure to air (oxygen) and the presence of metal ions.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause this compound to break down.[3][4][5] Pure this compound crystals or liquid are known to darken upon exposure to air and light.[6]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.[2]

  • pH: The stability of this compound can be influenced by the pH of the sample matrix. Biodegradation, for example, is impacted by pH.[7]

Q4: What is the optimal temperature for storing samples containing this compound?

A4: For long-term storage, freezing at ultra-low temperatures is recommended. The metabolite p-Cresyl sulfate has been shown to be stable for over 3 months in plasma stored at -80°C.[8] For short-term storage (up to 30 days), refrigeration at 4°C provides significantly better stability than room temperature.[2]

Q5: How many freeze-thaw cycles can samples containing this compound withstand?

A5: It is highly recommended to minimize freeze-thaw cycles. While specific data on this compound is limited, a study on its stability in plasma samples found it to be acceptable for up to three freeze-thaw cycles.[9] For best results, it is advisable to aliquot samples into single-use vials before freezing to avoid the need for repeated thawing of the entire sample.

Q6: Can I use preservatives to prevent this compound degradation?

A6: Yes, antioxidants can be effective. For analytical procedures involving alkaline hydrolysis, the addition of ascorbic acid and the metal chelator EDTA is recommended to prevent the oxidative degradation of phenolic acids.[10] For general preservation, butylated hydroxytoluene (BHT), a common antioxidant, is used in the production of this compound to prevent oxidation.[11] The choice of preservative should be validated to ensure it does not interfere with the analytical method.

Troubleshooting Guide

Issue 1: Low or inconsistent recovery of this compound from stored samples.

Potential Cause Troubleshooting Steps
Degradation due to Improper Storage Temperature 1. Verify that samples were consistently stored at the recommended temperature (-80°C for long-term, 4°C for short-term).2. Review temperature logs for storage units to identify any excursions.3. For future studies, implement a strict temperature monitoring protocol.
Oxidation 1. Ensure sample tubes were sealed tightly to minimize air exposure.2. When preparing samples, work efficiently to reduce the time they are open to the atmosphere.3. Consider purging the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.4. For analytical steps involving harsh conditions (e.g., hydrolysis), consider adding antioxidants like ascorbic acid and EDTA.[10]
Photodegradation 1. Confirm that samples were collected and stored in amber or other opaque containers to protect them from light.[2]2. Ensure that all sample processing steps (e.g., thawing, aliquoting, protein precipitation) are performed under subdued lighting conditions.
Repeated Freeze-Thaw Cycles 1. Review the sample handling history to determine the number of freeze-thaw cycles.2. If more than three cycles have occurred, the sample integrity may be compromised.[9]3. Implement a sample aliquoting strategy at the time of collection to create single-use vials, thus avoiding the need for repeated thawing.
Adsorption to Container Surfaces 1. Ensure the use of low-protein-binding polypropylene tubes for storage.2. During sample preparation, check for analyte adsorption to pipette tips.

Issue 2: High variability in this compound concentrations between different aliquots of the same sample.

Potential Cause Troubleshooting Steps
Incomplete Thawing or Mixing 1. Ensure aliquots are thawed completely and gently vortexed to ensure homogeneity before taking a subsample for analysis. Thawing on ice is a common practice.[12]2. Avoid vigorous shaking, which could denature proteins and affect analyte binding.
Differential Exposure to Degrading Factors 1. If aliquots were stored in different locations (e.g., different parts of a freezer), they may have experienced different environmental conditions.2. Ensure all aliquots for a given sample are stored together under identical conditions.
Inconsistent Sample Preparation 1. Review the entire analytical workflow, from protein precipitation to extraction, for consistency.2. Ensure precise and consistent volumes are used for samples, solvents, and internal standards.[12]

Data Presentation: Stability of Cresols in Biological Samples

The following tables summarize stability data for cresols. Note that specific long-term stability data for this compound is limited in the literature; therefore, data for its isomer, o-Cresol, in urine is provided as a reasonable proxy to guide storage decisions.

Table 1: Long-Term Stability of o-Cresol (this compound Isomer) in Urine (Protected from Light)

Storage DurationStorage TemperatureAverage Recovery (%)Standard Deviation (%)
1 dayRoom Temperature98.32.5
7 daysRoom Temperature95.73.1
14 daysRoom Temperature93.24.0
30 daysRoom Temperature89.84.5
1 day4°C100.22.1
7 days4°C99.52.8
14 days4°C98.93.5
30 days4°C97.83.9
Data adapted from a long-term stability study of o-cresol in urine.[2]

Table 2: Freeze-Thaw and Room Temperature Stability of this compound in Plasma

Stability TestAnalyte ConcentrationRecovery (%)RSD (%)
Freeze-Thaw Stability (3 cycles) Low Quality Control (1.00 µg/mL)91.210.5
High Quality Control (20.0 µg/mL)95.88.7
Room Temperature Stability (24h) Low Quality Control (1.00 µg/mL)93.412.8
High Quality Control (20.0 µg/mL)97.29.8
Data adapted from a stability study of this compound in plasma. The results are considered acceptable as they are within the ±20% deviation allowed by FDA guidelines.[9]

Experimental Protocols

Protocol 1: General Sample Collection and Handling for this compound Stability

  • Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA, heparin) or serum separator tubes. Collect urine samples in sterile, opaque containers.

  • Processing:

    • For plasma, centrifuge the blood sample according to the tube manufacturer's instructions (e.g., 1500 x g for 15 minutes at 4°C) within one hour of collection.

    • For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifuging.

  • Aliquoting: Immediately after processing, aliquot the plasma, serum, or urine into pre-labeled, single-use, low-protein-binding polypropylene cryovials. Use amber vials to protect from light.

  • Storage:

    • For short-term storage (up to 48 hours), store samples at 4°C.

    • For long-term storage, immediately freeze the aliquots and store them at -80°C.

  • Thawing: When ready for analysis, thaw samples on ice. Once thawed, mix gently by vortexing before proceeding with extraction. Avoid repeated freeze-thaw cycles.

Protocol 2: Protein Precipitation for this compound Analysis in Plasma/Serum

This protocol is a common method for preparing plasma or serum samples for HPLC or LC-MS/MS analysis.[12]

  • Thaw Sample: Thaw a single-use aliquot of plasma or serum on ice.

  • Aliquot Sample: Pipette 50 µL of the plasma/serum into a clean microcentrifuge tube.

  • Add Precipitation Solvent: Add 150 µL of ice-cold acetonitrile. If using an internal standard, it should be included in the acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 - 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Transfer Supernatant: Carefully collect the supernatant and transfer it to a clean autosampler vial for analysis.

Visualizations

G Workflow for Optimal this compound Sample Handling and Storage cluster_collection Sample Collection cluster_preparation Immediate Preparation cluster_storage Storage cluster_analysis Analysis Collect Collect Blood/Urine in Appropriate Tubes Process Process within 1h (Centrifuge for Plasma/Serum) Collect->Process Immediate Aliquot Aliquot into Single-Use Amber Cryovials Process->Aliquot ShortTerm Short-Term (<48h) Store at 4°C Aliquot->ShortTerm If analyzing soon LongTerm Long-Term Store at -80°C Aliquot->LongTerm For banking Thaw Thaw on Ice ShortTerm->Thaw LongTerm->Thaw Mix Gentle Vortex Thaw->Mix Extract Proceed to Extraction (e.g., Protein Precipitation) Mix->Extract

Caption: Recommended workflow for sample handling and storage to ensure this compound stability.

G Troubleshooting Low this compound Recovery Start Low this compound Recovery Detected CheckTemp Review Storage Temperature Logs Start->CheckTemp ResultTemp Temperature Excursion? (>4°C or >-80°C) CheckTemp->ResultTemp CheckFT Determine Number of Freeze-Thaw Cycles ResultFT More than 3 Cycles? CheckFT->ResultFT CheckLight Verify Use of Opaque Containers ResultLight Exposed to Light? CheckLight->ResultLight CheckProcedure Audit Sample Handling Procedure ResultProcedure Inconsistent Handling? CheckProcedure->ResultProcedure ResultTemp->CheckFT No ActionTemp Flag Data; Implement Temp Monitoring ResultTemp->ActionTemp Yes ResultFT->CheckLight No ActionFT Flag Data; Implement Aliquoting Strategy ResultFT->ActionFT Yes ResultLight->CheckProcedure No ActionLight Flag Data; Use Amber Tubes ResultLight->ActionLight Yes ActionProcedure Re-train Personnel; Standardize Protocol ResultProcedure->ActionProcedure Yes Ok No Obvious Cause; Investigate Matrix Effects ResultProcedure->Ok No

Caption: A logical flowchart for troubleshooting the causes of low this compound recovery.

References

addressing low recovery of p-Cresol during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the solid-phase extraction (SPE) of p-Cresol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that can lead to low recovery of this compound during SPE experiments.

Q1: My this compound recovery is significantly lower than expected. What are the most common causes?

Low recovery is a frequent issue in SPE. The problem can typically be traced back to one or more steps in your protocol. The most common causes include:

  • Improper Cartridge Conditioning and Equilibration: Failure to properly wet and prepare the sorbent bed can lead to inconsistent and incomplete binding of this compound.[1][2][3]

  • Incorrect Sample pH: The pH of your sample is critical. For reversed-phase SPE, the pH should be adjusted to ensure this compound is in its neutral, non-ionized form to effectively bind to the sorbent.[1][2][4]

  • Sample Loading Issues: The flow rate during sample loading may be too high, preventing sufficient interaction time between this compound and the sorbent.[1][5][6] Additionally, the sample solvent might be too strong, causing the analyte to pass through the cartridge without binding.[3][7]

  • Inappropriate Wash Solvent: The wash solvent may be too strong, prematurely eluting the this compound from the cartridge along with interferences.[1][5][6]

  • Inefficient Elution: The elution solvent may be too weak or the volume too low to completely desorb the this compound from the sorbent.[1][5][8]

  • Sorbent-Analyte Mismatch: The chosen SPE sorbent may not have the appropriate retention mechanism for this compound.[2][5]

Q2: How can I systematically troubleshoot the cause of low this compound recovery?

A stepwise approach is the most effective way to identify where your analyte is being lost.

  • Analyze Each Fraction: Collect and analyze the fractions from each step of the SPE process: the flow-through from sample loading, each wash solution, and the final eluate.[9][10][11]

  • Identify the Point of Loss:

    • Analyte in Load Flow-Through: This indicates a problem with the initial binding. Re-evaluate your sample pH, sample solvent strength, loading flow rate, and cartridge conditioning.[3][11]

    • Analyte in Wash Fraction: If this compound is detected in the wash solution, your wash solvent is too strong. Consider decreasing its polarity or organic content.[5][6][11]

    • Analyte Not in Eluate (but retained on cartridge): If this compound is not in the load or wash fractions but recovery is still low, it is likely retained on the cartridge. This points to an issue with the elution step. You may need a stronger elution solvent, an increased volume, or an adjustment of the eluent's pH.[1][5][10]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol provides a general procedure for extracting this compound from a plasma matrix using a polymeric reversed-phase SPE cartridge.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add a suitable internal standard (e.g., this compound-d7).

    • Acidify the sample by adding 200 µL of 0.1% formic acid in water. This step is crucial to adjust the pH and ensure this compound is in its neutral form.[8]

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol through it.[8]

    • Do not allow the sorbent to dry.[5][8]

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 1 mL of water through it.[8]

    • Ensure the sorbent bed does not dry out before loading the sample.[5]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

    • Maintain a slow and consistent flow rate, approximately 1-2 mL/min, to ensure adequate interaction time.[5][8]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[8] This step helps to clean the sample without prematurely eluting the target analyte.

  • Elution:

    • Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.[8]

    • If recovery is low, consider increasing the elution solvent volume or strength.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[8]

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for subsequent analysis (e.g., LC-MS/MS).[8]

Data Presentation

The choice of sample preparation technique can significantly impact recovery and data quality. The following tables summarize the performance characteristics of different methods for this compound and related compounds.

Table 1: Performance of Protein Precipitation Methods [8]

Analyte(s)MatrixPrecipitating AgentLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Matrix Effect (%)
Total this compoundPlasmaAcetonitrile100 - 50,00010095 - 105Not Stated
p-Cresyl Sulfate, Indoxyl SulfateSerumAcetonitrile50 - 10,00050Not Stated< 15
p-Cresyl Sulfate, Indoxyl SulfateSalivaMethanol10 - 5,0001085 - 115< 15

Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods [8]

Analyte(s)MatrixExtraction SolventLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Matrix Effect (%)
Total this compoundPlasmaAcetonitrile with NaCl500 - 30,000500>90Not Specified

Table 3: Performance of Solid-Phase Extraction (SPE) Methods [8]

Analyte(s)MatrixSPE SorbentLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Matrix Effect (%)
Total this compoundPlasmaPolymeric Reversed-PhaseNot SpecifiedNot Specified> 85< 15

Visualizations

Logical Troubleshooting Workflow for Low this compound Recovery

This diagram outlines a systematic approach to diagnosing the cause of poor analyte recovery in your SPE workflow.

G Start Start: Low this compound Recovery AnalyzeFractions Analyze Load, Wash, & Elution Fractions Start->AnalyzeFractions CheckLoad Is Analyte in Load Flow-Through? AnalyzeFractions->CheckLoad CheckWash Is Analyte in Wash Fraction? CheckLoad->CheckWash No FixBinding Problem: Poor Binding - Check Sample pH - Reduce Sample Solvent Strength - Decrease Load Flow Rate - Verify Conditioning CheckLoad->FixBinding Yes CheckElution Analyte Retained on Cartridge CheckWash->CheckElution No FixWash Problem: Premature Elution - Decrease Wash Solvent Strength CheckWash->FixWash Yes FixElution Problem: Incomplete Elution - Increase Elution Solvent Strength - Increase Elution Volume - Check Eluent pH CheckElution->FixElution Success Recovery Improved FixBinding->Success FixWash->Success FixElution->Success

A troubleshooting flowchart for low this compound recovery.

General Solid-Phase Extraction (SPE) Workflow

This diagram illustrates the key steps involved in a typical solid-phase extraction procedure.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Elution Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample (Acidified) Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol) Load->Wash Elute 5. Elute (e.g., Methanol) Wash->Elute Evaporate 6. Evaporate Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analysis Analysis (e.g., LC-MS/MS) Reconstitute->Analysis

A standard workflow for solid-phase extraction.

References

Technical Support Center: Refinement of p-Cresol Separation Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-cresol separation methodologies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide detailed guidance on separating this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

The main difficulty lies in separating this compound from m-cresol due to their nearly identical boiling points (this compound: 201.9°C, m-cresol: 202.2°C), which makes conventional fractional distillation highly inefficient.[1][2][3] The structural similarity of the isomers also presents a challenge for other separation techniques.

Q2: What are the most effective methods for separating this compound from m-cresol?

Given the limitations of fractional distillation, several alternative methods have proven more effective:

  • Complexation Crystallization: This chemical method involves the use of a complexing agent, such as oxalic acid or urea, that selectively forms a solid complex with this compound.[1] This complex precipitates from the solution and can be isolated, after which the complex is broken to yield high-purity this compound.[1] Purity levels exceeding 99% can be achieved with this technique.[1]

  • Melt Crystallization: This method takes advantage of the significant difference in melting points between this compound (34.8°C) and m-cresol (12.2°C).[4] The process involves crystallizing the mixture from a molten state, followed by a "sweating" step to purify the this compound crystals.[4]

  • Adsorptive Separation: This technique utilizes adsorbents, like specific zeolites (e.g., NaZSM-5), that exhibit different adsorption affinities for cresol isomers.[5][6][7] This allows for the selective retention and subsequent elution of the desired isomer.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating cresol isomers.[8][9] HPLC methods often employ phenyl stationary phases for enhanced selectivity through π-π interactions, while GC methods may require derivatization (e.g., silylation) to improve separation.[8][10]

Q3: My purified this compound is discolored. What causes this and how can I fix it?

Phenols like this compound are prone to oxidation when exposed to air and light, leading to the formation of colored impurities.[1]

  • To resolve discoloration: The colored impurities can often be removed by re-purification methods such as vacuum distillation or recrystallization from a solvent like petroleum ether.[1] Treating a solution of this compound with activated carbon can also effectively adsorb these colored impurities before a final purification step.[1]

  • To prevent discoloration: Store purified this compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using an amber or foil-wrapped container, and keep it at a reduced temperature (e.g., 2-8°C in a refrigerator) to minimize oxidation.[1]

Troubleshooting Guides

Complexation Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Complex Incorrect stoichiometric ratio of complexing agent.Ensure the complexing agent (e.g., oxalic acid) is added in the correct molar ratio to the estimated this compound content in the mixture.[1][11]
Insufficient cooling during crystallization.Allow the solution to cool adequately and for a sufficient duration to ensure complete precipitation of the complex.[11][12]
Loss of complex during washing.Use an ice-cold washing solvent and apply it sparingly to minimize dissolution of the this compound complex.[1]
Impure Final Product Incomplete removal of other isomers.The crude complex crystals can be washed or recrystallized to remove occluded impurities before the decomplexation step.[13]
Incomplete decomplexation.Ensure the decomplexation step (e.g., heating with water) is carried out under the appropriate conditions (temperature, time) to fully liberate the this compound.[1][13]
Chromatographic Separation (HPLC/GC)
Issue Possible Cause(s) Troubleshooting Steps
Poor Resolution of m- and this compound Peaks Inappropriate column selection.For HPLC, standard C18 columns may not provide adequate resolution.[8] A phenyl column is recommended as it offers enhanced selectivity for aromatic compounds through π-π interactions.[8][14] For GC, specialized columns or derivatization may be necessary.[10][15]
Unoptimized mobile/carrier gas flow rate or temperature gradient.Systematically adjust the mobile phase composition, gradient, or flow rate in HPLC. For GC, optimize the temperature program, particularly the ramp rate around the elution temperature of the cresol isomers.[10][15]
Peak Tailing Active sites on the column.Use a high-purity, well-end-capped column. Adding a small amount of an acidic modifier (e.g., phosphoric acid or formic acid) to the mobile phase in HPLC can help improve peak shape.[16]
Column overload.Reduce the injection volume or the concentration of the sample.

Data Presentation: Comparison of Separation Methods

Method Principle Achievable Purity Key Advantages Key Disadvantages
Complexation Crystallization Selective formation of a solid complex with this compound.[1]> 99%[1]High selectivity, scalable, robust.[1][11]Involves chemical reagents, requires a decomplexation step.[1]
Melt Crystallization Separation based on differences in melting points.[4]High, can reach >99% with multiple stages.Solvent-free, potentially lower energy consumption.May require multiple stages for high purity, not effective for all isomer ratios.[4]
Stripping Crystallization Combines distillation and crystallization at the substance's triple point.[1][17]Can upgrade 98% this compound to >99%.[1]Energy-efficient, solvent-free.[3]Requires specialized equipment, may be difficult to control.[2][17]
Adsorptive Separation Selective adsorption of isomers onto a solid adsorbent.[5][6]Dependent on adsorbent and conditions.Can be highly selective, potential for continuous operation.[5]Adsorbent regeneration is required, potential for fouling.[5][6]
HPLC Differential partitioning between a stationary and mobile phase.[8]Analytical scale, high purity fractions can be collected.High resolution, applicable to a wide range of concentrations.[8][9]Typically not suitable for large-scale industrial separation.
GC Differential partitioning between a stationary phase and a carrier gas.[10]Analytical scale, high purity fractions can be collected.High efficiency and sensitivity.[9]Requires sample volatilization, may need derivatization for cresol isomers.[10]

Experimental Protocols

Complexation Crystallization of this compound using Oxalic Acid

This protocol is based on the selective formation of a crystalline complex between this compound and oxalic acid.

Materials:

  • Mixed cresol isomers

  • Toluene

  • Anhydrous oxalic acid

  • Hydrochloric acid or Sulfuric acid

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction kettle/flask with heating and stirring capabilities

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Complexation:

    • In a reaction kettle, add toluene and the complexing agent, oxalic acid. The amount of oxalic acid should be approximately 1.0 to 1.2 times the molar equivalent of this compound in the starting mixture.[13]

    • Heat the mixture to 60-70°C with stirring.[1][13]

    • Add the mixed cresol isomers to the heated solution and maintain the temperature for 1-3 hours to allow for complex formation.[13]

    • Cool the mixture to a low temperature (e.g., 4-15°C) and allow it to crystallize for 2-4 hours.[12]

  • Purification of the Complex:

    • Filter the resulting slurry to isolate the crude this compound-oxalic acid complex crystals.[13]

    • The crude complex can be washed with a purification solvent or recrystallized to remove any occluded impurities.[13]

  • Decomplexation:

    • Add the purified this compound-oxalic acid complex to water.

    • Heat the mixture to 40-80°C and hold for approximately 1.5 hours to decompose the complex.[1][13] This will result in an upper organic layer (this compound) and a lower aqueous layer (oxalic acid solution).

  • Product Isolation:

    • Separate the upper organic phase while it is still hot.

    • The lower aqueous phase can be extracted with toluene to recover any dissolved this compound, and this extract can be combined with the main organic phase.[13]

    • Distill the combined organic phase to remove the toluene, yielding the purified this compound.[13]

HPLC Separation of Cresol Isomers

This protocol outlines a reversed-phase HPLC method for the analytical separation of o-, m-, and this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Phenyl stationary phase column (e.g., 4.6 mm ID x 250 mm L, 5 µm particle size)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions (e.g., 1000 mg/L) of o-cresol, m-cresol, and this compound by accurately weighing and dissolving each isomer in methanol in separate volumetric flasks.[8]

    • Prepare a working standard mixture (e.g., 20 mg/L) by pipetting appropriate volumes of each stock solution into a single volumetric flask and diluting with the mobile phase.[8]

  • Chromatographic Conditions:

    • Column: Phenyl column[8][14]

    • Mobile Phase: A mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio should be optimized for the specific column and system.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 275 nm or 280 nm.[18][19]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the working standard mixture and then the samples for analysis.

    • The typical elution order on a phenyl column is o-cresol, followed by m-cresol and this compound.[8]

Visualizations

experimental_workflow_complexation start Start: Mixed Cresols complexation Complexation (Toluene, Oxalic Acid, 60-70°C) start->complexation crystallization Crystallization (Cool to 4-15°C) complexation->crystallization filtration1 Filtration crystallization->filtration1 purification Wash/Recrystallize Complex filtration1->purification Solid Complex waste1 Filtrate (m-cresol, etc.) filtration1->waste1 Liquid decomplexation Decomplexation (Water, 40-80°C) purification->decomplexation separation Phase Separation decomplexation->separation distillation Distillation (Remove Toluene) separation->distillation Organic Phase waste2 Aqueous Phase (Oxalic Acid) separation->waste2 Aqueous Phase end End: Pure this compound distillation->end

Caption: Workflow for this compound Purification by Complexation Crystallization.

logical_relationship_hplc cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase injection Inject into HPLC System prep_sample->injection prep_std Prepare Working Standard Mixture prep_std->injection separation Separation on Phenyl Column injection->separation detection UV Detection (275 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Isomers chromatogram->quantification

Caption: Logical Flow for HPLC-based Separation and Analysis of Cresol Isomers.

References

Technical Support Center: Culturing p-Cresol-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Cresol-producing bacteria.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cultivation of this compound-producing bacteria, particularly Clostridioides difficile.

Problem Potential Cause Recommended Solution
Low or No this compound Production Inappropriate Media Composition: Rich media, such as Brain Heart Infusion Supplemented (BHIS) broth, can inhibit the conversion of tyrosine to p-hydroxyphenylacetic acid (p-HPA), a key precursor for this compound synthesis in C. difficile.[1][2]Switch to a less-rich, defined minimal medium. Alternatively, supplement your rich medium with p-HPA to bypass the inhibited step. A concentration of 2 mg/ml p-HPA has been shown to induce this compound production.[2][3]
Sub-optimal Precursor Concentration: The expression of the hpdBCA operon, which encodes the enzyme responsible for converting p-HPA to this compound, is induced by p-HPA in a dose-dependent manner.[4]Optimize the concentration of p-HPA in your culture medium. Induction of the hpdBCA operon in C. difficile occurs at p-HPA concentrations between >0.1 and ≤0.25 mg/ml.[4]
Poor Bacterial Growth p-HPA Toxicity: High concentrations of the precursor p-HPA can inhibit the growth of C. difficile and other gut bacteria.[2][5]If supplementing with p-HPA, perform a dose-response experiment to find the optimal concentration that induces this compound production without significantly hindering bacterial growth.
This compound Toxicity: this compound itself is a bacteriostatic compound, particularly effective against Gram-negative bacteria.[2] High concentrations may also inhibit the growth of the producing organism.Monitor the concentration of this compound in your culture. If it reaches inhibitory levels, consider a fed-batch culture approach or a system with product removal to maintain a non-toxic environment.
Strict Anaerobic Requirements: Many this compound-producing bacteria, such as Clostridioides species, are strict anaerobes and are highly sensitive to oxygen.[6][7]Ensure strict anaerobic conditions are maintained throughout your experiment, from media preparation to inoculation and incubation. Use an anaerobic chamber or anaerobic jars with gas packs and an oxygen indicator.[6][8]
Inconsistent this compound Yields Strain-Specific Differences: Different strains and clades of the same bacterial species can exhibit significant variations in their ability to produce this compound from tyrosine.[2][5]Be consistent with the bacterial strain and clade used in your experiments. If comparing different strains, be aware of potential inherent differences in their this compound production capabilities.
Variability in Anaerobic Conditions: Fluctuations in the anaerobic environment can stress the bacteria and affect their metabolic output.Regularly check the integrity of your anaerobic setup. Ensure gas mixtures are correct and that there are no leaks in your chamber or jars.

Frequently Asked Questions (FAQs)

Q1: Which bacterial species are known to produce this compound?

A1: Several bacterial species have been identified as this compound producers, with Clostridioides difficile being one of the most significant and well-studied.[1] Other known producers include Blautia hydrogenotrophica, Olsenella uli, Romboutsia lituseburensis, and certain species within the Coriobacteriaceae and Clostridium clusters XI and XIVa.[2][9]

Q2: What is the biosynthetic pathway for this compound production?

A2: In many gut bacteria, this compound is produced from the amino acid tyrosine. The primary pathway involves the conversion of tyrosine to p-hydroxyphenylacetic acid (p-HPA), which is then decarboxylated to this compound.[1][10] This final step is catalyzed by the HpdBCA decarboxylase, an enzyme encoded by the hpdBCA operon.[4][10] Some microorganisms may also directly cleave tyrosine to produce this compound using a tyrosine lyase.[11]

Q3: Why is p-HPA supplementation often necessary for good this compound yield in C. difficile cultures?

A3: C. difficile is inefficient at converting tyrosine to p-HPA, especially in rich culture media.[2][5] The biosynthetic pathway for this conversion appears to be inhibited under these conditions. By providing exogenous p-HPA, you bypass this rate-limiting step, leading to a significant increase in this compound production.[1][2]

Q4: What are the general challenges of culturing anaerobic this compound-producing bacteria?

A4: The primary challenge is maintaining a strict anaerobic environment, as many of these bacteria are obligate anaerobes and can be killed by the presence of oxygen.[6][7] This requires specialized equipment such as anaerobic chambers or jars, and the use of pre-reduced media.[6] These bacteria also often prefer liquid (broth) media over solid (agar) media for optimal growth.[6]

Q5: How can I quantify the amount of this compound in my bacterial culture?

A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound in culture supernatants. This method typically involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production from various studies.

Table 1: this compound Production by Different C. difficile Clades with and without p-HPA Supplementation

C. difficile Strain (Clade)Growth Time (hours)This compound (µM) without p-HPAThis compound (mM) with 2 mg/ml p-HPA
CD305 (Clade 3)417.6Not Reported
CD305 (Clade 3)842.2Not Reported
M120 (Clade 5)8~53.6 (0.0058 mg/ml)2.5 - 5.1
M68 (Clade 4)8Lowest production2.5 - 5.1
630Δerm (Clade 1)8Not Reported2.5 - 5.1
R20291 (Clade 2)8Not Reported2.5 - 5.1
Data adapted from Harrison et al., 2021.[2][5]

Table 2: Rate of this compound Accumulation in Fecal Cultures from Healthy Individuals

Sample Type Mean Rate of this compound Accumulation (µg/h/gfeces)
Control (no supplementation)4.4
Supplemented with this compound3.5
Supplemented with Tyrosine16.7
Data adapted from Roces-Salvador et al., 2022.[12]

Experimental Protocols

1. General Protocol for Anaerobic Cultivation of C. difficile

  • Media Preparation:

    • Use a pre-reduced, anaerobically sterilized medium such as Peptone Yeast (PY) broth or a defined minimal medium.

    • For PY broth (per 1 L): 5.0 g peptone, 5.0 g trypticase peptone, 10.0 g yeast extract, 0.5 g L-cysteine HCl·H₂O, 4.0 g Na₂CO₃, 7 ml 0.07% hemin solution, 1.0 ml 0.1% resazurin solution (as an oxygen indicator), 0.04 g K₂HPO₄, 0.04 g KH₂PO₄, 0.4 g NaHCO₃, 0.08 g NaCl, 8 mg CaCl₂, 19 mg MgSO₄·7H₂O, and 1 mg vitamin K₁. Adjust pH to 6.9.[9]

    • Dispense media into anaerobic culture tubes or flasks, leaving minimal headspace.

  • Inoculation:

    • Perform all manipulations within an anaerobic chamber with a gas mixture of N₂:CO₂:H₂ (e.g., 88:5:7).[8]

    • Inoculate the medium with a fresh culture of C. difficile.

  • Incubation:

    • Incubate cultures statically at 37°C in the anaerobic chamber for the desired period (e.g., 6 days for screening).[8]

2. Protocol for Inducing this compound Production with p-HPA

  • Prepare your chosen culture medium as described above.

  • Prepare a sterile, anaerobic stock solution of p-hydroxyphenylacetic acid (p-HPA).

  • Supplement the culture medium with the p-HPA stock solution to a final concentration known to induce this compound production (e.g., 2 mg/ml).[3]

  • Inoculate with C. difficile and incubate under anaerobic conditions.

  • Collect culture supernatant at desired time points for this compound quantification.

3. Protocol for Quantification of this compound in Culture Supernatant by HPLC

  • Sample Preparation:

    • Centrifuge the bacterial culture at high speed (e.g., 20,400 x g for 5 minutes at 4°C) to pellet the cells.

    • Filter the supernatant through a 0.20 µm sterile filter.

    • For extraction, mix a known volume of the filtered supernatant (e.g., 225 µL) with sodium chloride, 1 N HCl, an internal standard (e.g., 4-isopropylphenol), and ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the ethyl acetate (organic) phase containing the this compound.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Use a suitable HPLC system with a fluorescence or UV detector.

    • A common mobile phase is a mixture of 0.1% phosphoric acid and acetonitrile (e.g., 75:25 v/v).[13]

    • For fluorescence detection, use excitation and emission wavelengths of approximately 284 nm and 310 nm, respectively.[14]

    • Quantify this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Visualizations

p_Cresol_Biosynthesis_and_Regulation This compound Biosynthesis and Regulation in C. difficile cluster_pathway Biosynthetic Pathway cluster_regulation Genetic Regulation Tyrosine Tyrosine pHPA p-Hydroxyphenylacetic Acid (p-HPA) Tyrosine->pHPA Inefficient in rich media pCresol This compound pHPA->pCresol HpdBCA Decarboxylase hpdBCA_operon hpdBCA operon Promoter P1 Promoter Promoter->hpdBCA_operon Basal Transcription IR Inverted Repeat (Binding Site) IR->Promoter Enhances Transcription pHPA_inducer Exogenous p-HPA pHPA_inducer->IR Induces binding

Caption: Regulation of this compound production in C. difficile.

experimental_workflow Experimental Workflow for this compound Production and Quantification cluster_culture 1. Bacterial Culture cluster_sampling 2. Sample Preparation cluster_analysis 3. Quantification Media Prepare Anaerobic Medium (± p-HPA) Inoculate Inoculate with Bacteria Media->Inoculate Incubate Incubate Anaerobically (e.g., 37°C) Inoculate->Incubate Centrifuge Centrifuge Culture Incubate->Centrifuge Collect Sample Filter Filter Supernatant Centrifuge->Filter Extract Extract this compound Filter->Extract HPLC HPLC Analysis Extract->HPLC Inject Sample Data Data Analysis (Standard Curve) HPLC->Data

Caption: Workflow for this compound production and analysis.

References

enhancing the sensitivity of p-Cresol detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of p-Cresol in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound in complex biological matrices like plasma or urine?

A1: The main challenges include the low abundance of free this compound, significant matrix effects from other components in the sample, and the presence of conjugated forms (p-cresyl sulfate and p-cresyl glucuronide) which are often more abundant than the free form.[1][2] Additionally, the strong binding of this compound and its conjugates to proteins like albumin can complicate extraction and require robust sample preparation methods.[1]

Q2: How can I measure the total this compound concentration, including its conjugated forms?

A2: To measure total this compound, a hydrolysis step is necessary to convert the conjugated forms back to free this compound before analysis.[1] This is typically achieved through either acid hydrolysis or enzymatic hydrolysis.[1][3]

Q3: What is the difference between acid and enzymatic hydrolysis for deconjugation?

A3: Acid hydrolysis, often using a strong acid and heat, is effective but can be harsh and may degrade other sample components.[1] Enzymatic hydrolysis, using enzymes like β-glucuronidase and sulfatase, is a milder and more specific method that often results in cleaner samples, though it can be more expensive and requires optimization of pH and temperature.[1]

Q4: Which analytical technique is most suitable for sensitive this compound detection?

A4: The choice of technique depends on the required sensitivity, available instrumentation, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and reliable methods.[2] LC-MS/MS, particularly when combined with derivatization, often offers the highest sensitivity and specificity.[4]

Q5: How can I improve the sensitivity of my this compound measurement?

A5: Several strategies can enhance sensitivity. Chemical derivatization of this compound can significantly improve its signal in both GC-MS and LC-MS/MS analysis.[4][5][6] Optimizing sample preparation to remove interfering substances and concentrate the analyte is also crucial.[1] Additionally, fine-tuning the parameters of your analytical instrument, such as the mass spectrometer source conditions, can improve ionization efficiency and signal intensity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal/Poor Sensitivity 1. Low abundance of unconjugated this compound: Free this compound is often present at much lower concentrations than its conjugated forms.[1] 2. Suboptimal ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.[1] 3. Inefficient extraction: The sample preparation method may not be effectively isolating this compound.1. Consider derivatization: Use a derivatizing agent like dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) to enhance the signal.[1][4] 5-DMISC has been shown to increase sensitivity up to 40-fold compared to dansyl derivatization.[4] 2. Optimize MS source parameters: Adjust temperature, gas flows, and voltages to improve ionization.[1] 3. Optimize extraction: Experiment with different solid-phase extraction (SPE) cartridges, elution solvents, or liquid-liquid extraction (LLE) conditions. Ensure the pH is optimal for this compound extraction.[1]
High Matrix Effects (Signal Suppression or Enhancement) 1. Insufficient sample cleanup: Co-eluting matrix components can interfere with the ionization of this compound.1. Improve sample cleanup: Implement a more rigorous sample preparation method such as SPE, which generally provides the best cleanup.[1] 2. Use a guard column: This will protect your analytical column from strongly retained matrix components.[1] 3. Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.
Poor Peak Shape (e.g., Tailing, Broadening) 1. Secondary interactions: The analyte may be interacting with active sites on the analytical column.[1] 2. Incompatible injection solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.[1]1. Change column chemistry: Consider a different column, such as a phenyl column, which may have a higher affinity for aromatic compounds like this compound.[1] 2. Adjust mobile phase: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[1]
Inconsistent Results/Poor Reproducibility 1. Incomplete hydrolysis: If measuring total this compound, the enzymatic or acid hydrolysis step may not be going to completion. 2. Variability in sample preparation: Inconsistent execution of extraction steps can lead to variable recovery.1. Optimize hydrolysis conditions: Ensure the correct enzyme concentration, incubation time, temperature, and pH are used for enzymatic hydrolysis. For acid hydrolysis, optimize acid concentration and heating time.[1][3] 2. Standardize protocols: Use precise volumes and adhere strictly to the validated sample preparation protocol. The use of an internal standard (e.g., this compound-d7) is highly recommended to correct for variability.[1]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for this compound detection in different biological matrices.

Table 1: Performance of HPLC-based Methods

MethodMatrixDerivatizationDetection LimitLinear RangeReference
HPLC-FLDSerumNone0.14 µg/mLNot Specified[7]
HPLC-FLDUrine4-(N-phthalimidinyl)benzenesulfonyl chloride0.25 pmol per injectionNot Specified[8][9]
HPLC-FLDUrineNonePhenol: 1.5 ng/mL, this compound: 1 ng/mLPhenol: 1.5-35 ng/mL, this compound: 1-45 ng/mL[10]
UPLC-FLDSerumNoneNot SpecifiedNot Specified[11]
HPLC-MSUrineNone20 ng/mL0.5 - 15 µg/mL[12]

Table 2: Performance of GC-MS and LC-MS/MS Methods

MethodMatrixDerivatizationDetection LimitLinear RangeReference
GC-MSSerumNot SpecifiedNot SpecifiedNot Specified[13]
GC-MSBloodSilylation0.016 µg/mLNot Specified[5][14]
LC-MS/MSUrine, Plasma, Brain5-DMISCUrine: 100 pg/mL, Plasma: 20 pg/mL, Brain: 0.04 pg/mgNot Specified[4]
LC-MS/MSPlasmaNone< 75 pgNot Specified[15]

Table 3: Performance of Other Methods

MethodMatrixDetection LimitLinear RangeReference
Fluorescence SpectroscopyPlasma0.5 µg/mL0.5 - 30 µg/mL[16][17][18]
Electrochemical SensorWater5.4 x 10⁻¹¹ M1.0 x 10⁻¹⁰ M - 1.0 x 10⁻⁵ M[19]

Experimental Protocols

Protocol 1: Determination of Total this compound in Plasma by HPLC-FLD

This protocol is a generalized procedure and may require optimization.

  • Sample Preparation:

    • Pipette 50 µL of plasma into a microcentrifuge tube.

    • Enzymatic Hydrolysis: Add 10 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for 1 hour.[1]

    • Protein Precipitation: Add 200 µL of cold acetonitrile containing an internal standard (e.g., this compound-d7). Vortex vigorously for 1 minute.[1]

    • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube for analysis.

  • HPLC-FLD Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with formic acid is commonly used.[12][20]

    • Flow Rate: Approximately 1.0 mL/min.[12][20]

    • Fluorescence Detection: Excitation at 284 nm and emission at 310 nm.[7][16][21]

Protocol 2: Highly Sensitive this compound Quantification in Plasma by LC-MS/MS with Derivatization

This protocol is based on a method utilizing 5-DMISC derivatization for enhanced sensitivity.[4]

  • Sample Preparation:

    • Perform protein precipitation as described in Protocol 1.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Derivatization: Reconstitute the residue in a solution containing 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) and incubate to allow the reaction to complete.

    • Quench the reaction and dilute the sample for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 column with a gradient elution optimized to separate the derivatized this compound from other components.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity. The specific precursor and product ion transitions for the 5-DMISC derivative of this compound should be optimized.

Visualizations

Experimental_Workflow_Total_pCresol cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) plasma->hydrolysis Incubate @ 37°C precipitation Protein Precipitation (Cold Acetonitrile + IS) hydrolysis->precipitation Vortex centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject fld Fluorescence Detection (Ex: 284nm, Em: 310nm) hplc->fld data Data Acquisition & Quantification fld->data

Caption: Workflow for Total this compound Detection in Plasma.

Derivatization_Pathway pCresol This compound derivatized_pCresol Derivatized this compound (Enhanced MS Signal) pCresol->derivatized_pCresol Reaction DMISC 5-DMISC (Derivatizing Agent) DMISC->derivatized_pCresol Troubleshooting_Logic start Low Signal? derivatize Implement Derivatization start->derivatize Yes optimize_ms Optimize MS Source start->optimize_ms Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) start->improve_cleanup Yes end Sensitivity Enhanced derivatize->end optimize_ms->end improve_cleanup->end

References

Validation & Comparative

Validating p-Cresol as a Uremic Toxin Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of uremic toxins is a critical factor in the pathophysiology of chronic kidney disease (CKD) and its associated complications, particularly cardiovascular disease. Among these toxins, p-Cresol and its conjugates, p-cresyl sulfate (PCS) and p-cresyl glucuronide (PCG), have garnered significant attention as potential biomarkers for disease progression and risk stratification. This guide provides an objective comparison of the analytical methods for this compound quantification, its performance as a biomarker against other uremic toxins, and the underlying signaling pathways implicated in its toxicity, supported by experimental data.

Comparative Analysis of Analytical Methods for this compound and its Conjugates

The accurate quantification of this compound and its metabolites is paramount for its validation as a reliable biomarker. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods.

ParameterHPLC-UVHPLC-FluorescenceLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by fluorescence emission.Separation by chromatography, detection by mass-to-charge ratio.
Linearity Range Typically in the µg/mL range.Generally lower than UV, in the ng/mL to µg/mL range.Wide dynamic range, from pg/mL to µg/mL.
Accuracy (% Recovery) ~95%High, often >90%.90.1 - 111.1%
Precision (%RSD) <10%<10%<15%
Limit of Detection (LOD) ~0.1 µg/mLLower than UV, often in the low ng/mL range.As low as 20 pg/mL.
Limit of Quantification (LOQ) ~0.5 µg/mLTypically in the ng/mL range.As low as 50 ng/mL.
Sample Throughput ModerateModerateHigh
Cost LowerModerateHigher
Specificity Lower, potential for interfering compounds.Higher than UV, but still susceptible to fluorescent interferents.Highest, due to mass-based detection.

Clinical Performance of this compound and its Conjugates as Uremic Biomarkers

Numerous studies have investigated the association between circulating levels of this compound and its conjugates with adverse outcomes in CKD patients. A significant body of evidence points to p-cresyl sulfate (PCS) as the primary culprit, being the major circulating form.

BiomarkerClinical OutcomePatient PopulationKey Findings (Hazard Ratio, 95% CI)
Free this compound Cardiovascular EventsMild-to-moderate CKD1.39 (1.02-1.90)
Free this compound Cardiovascular DiseaseHemodialysis (non-diabetic)Significantly associated with CVD.
p-Cresyl Sulfate (PCS) Cardiovascular EventsChronic Kidney Disease (Stages 1-5)1.120 (1.045-1.199) per 100 µmol increase in urinary excretion.
p-Cresyl Sulfate (PCS) Overall & Cardiovascular MortalityChronic Kidney DiseaseSignificant predictor of mortality.
p-Cresyl Glucuronide (PCG) Overall & Cardiovascular MortalityChronic Kidney DiseaseHigh free and total levels correlated with mortality.

Comparison with Other Uremic Toxins

While this compound and its metabolites are strong biomarker candidates, it is crucial to evaluate their performance relative to other well-established uremic toxins, such as indoxyl sulfate.

Uremic ToxinPredictive Power for Mortality in CKDKey Toxic Effects
p-Cresyl Sulfate (PCS) Strong predictor of cardiovascular and overall mortality.Induces oxidative stress, endothelial dysfunction, and inflammation.
Indoxyl Sulfate (IS) Also a strong predictor of mortality, with some studies suggesting similar predictive power to PCS.Promotes oxidative stress, endothelial dysfunction, and contributes to vascular calcification.
p-Cresyl Glucuronide (PCG) Emerging evidence suggests its free fraction has a similar predictive power for mortality as PCS and IS.Biological impact is less characterized, but associated with mortality.

Experimental Protocols

Quantification of this compound and p-Cresyl Sulfate by HPLC-Fluorescence

This method is commonly used in clinical research to determine the concentrations of this compound and its sulfate conjugate in serum or plasma.

Sample Preparation:

  • To 100 µL of serum or plasma, add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube. For total this compound determination (free + conjugated), an enzymatic or acidic hydrolysis step is required here to deconjugate PCS and PCG.

  • Acidify the supernatant (or hydrolysate) with hydrochloric acid.

  • Extract the this compound with 1 mL of ethyl acetate by vortexing for 5 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 280 nm and emission at 310 nm.

  • Quantification: Based on a calibration curve generated using this compound standards.

Clinical Study Protocol for Biomarker Validation

The following outlines a general prospective cohort study design to validate this compound as a cardiovascular risk biomarker in CKD patients.

  • Patient Recruitment: Enroll a cohort of patients with varying stages of CKD (e.g., stages 2-5, not on dialysis).

  • Baseline Data Collection: At enrollment, collect demographic data, clinical history, routine biochemical parameters (including estimated glomerular filtration rate - eGFR), and baseline serum/plasma samples for this compound and PCS measurement.

  • Follow-up: Follow the patients prospectively for a defined period (e.g., 3-5 years).

  • Endpoint Adjudication: The primary endpoint is typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. All potential endpoints are adjudicated by an independent committee blinded to the biomarker levels.

  • Statistical Analysis: Use Cox proportional hazards regression analysis to determine the association between baseline this compound/PCS levels and the time to the first MACE. Adjust the analysis for potential confounding factors such as age, sex, diabetes, prior cardiovascular disease, and eGFR.

Signaling Pathways and Experimental Workflows

The toxicity of this compound, primarily through its sulfate conjugate, is mediated by the induction of oxidative stress and inflammation in various cell types, particularly endothelial cells.

cluster_0 Biosynthesis and Metabolism Dietary Tyrosine Dietary Tyrosine Gut Microbiota Gut Microbiota Dietary Tyrosine->Gut Microbiota This compound This compound Gut Microbiota->this compound Liver (Sulfation) Liver (Sulfation) This compound->Liver (Sulfation) p-Cresyl Sulfate (PCS) p-Cresyl Sulfate (PCS) Liver (Sulfation)->p-Cresyl Sulfate (PCS) Kidney (Excretion) Kidney (Excretion) p-Cresyl Sulfate (PCS)->Kidney (Excretion)

Caption: Biosynthesis and metabolism of this compound.

cluster_1 PCS-Induced Endothelial Dysfunction PCS p-Cresyl Sulfate (PCS) NADPH_Oxidase NADPH Oxidase Activation PCS->NADPH_Oxidase Src_Kinase Src Kinase Activation PCS->Src_Kinase ROS Increased ROS Production (Oxidative Stress) NADPH_Oxidase->ROS NFkB NF-κB Activation ROS->NFkB Inflammation Pro-inflammatory Cytokine Release (e.g., MCP-1) NFkB->Inflammation Endothelial_Dysfunction Endothelial Dysfunction (e.g., increased permeability) Inflammation->Endothelial_Dysfunction VE_Cadherin VE-Cadherin Phosphorylation Src_Kinase->VE_Cadherin VE_Cadherin->Endothelial_Dysfunction

Caption: Signaling pathways of p-cresyl sulfate-induced endothelial dysfunction.

cluster_2 Experimental Workflow for Biomarker Validation Patient_Cohort Enroll CKD Patient Cohort Baseline_Data Collect Baseline Clinical Data & Serum Samples Patient_Cohort->Baseline_Data Quantification Quantify this compound/PCS Levels (e.g., HPLC, LC-MS/MS) Baseline_Data->Quantification Follow_Up Prospective Follow-up for Cardiovascular Events Baseline_Data->Follow_Up Statistical_Analysis Statistical Analysis (e.g., Cox Regression) Follow_Up->Statistical_Analysis Validation Validate this compound/PCS as an Independent Predictor of CV Risk Statistical_Analysis->Validation

Caption: Workflow for clinical validation of this compound as a biomarker.

A Comparative Guide to Analytical Methods for p-Cresol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of p-Cresol, a key uremic toxin and biomarker for various physiological and pathological processes, is critical for clinical research and drug development. This guide provides an objective comparison of the most prevalent analytical methods for this compound determination in biological matrices: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is based on published validation data to assist researchers in selecting the most suitable method for their specific applications.

Data Presentation: A Side-by-Side Comparison

The selection of an analytical method for this compound quantification is a critical decision that depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The following table summarizes the key quantitative performance parameters for HPLC with Fluorescence Detection, GC-MS, and LC-MS/MS, offering a clear comparison of their key validation parameters.

ParameterHPLC with Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 1-45 ng/mL[1]Varies based on derivatization and sample20 pg/mL - 10,000 ng/mL (depending on the specific method and conjugate)[2][3]
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[1]Generally in the low ng/mL rangeAs low as 20 pg/mL for derivatized this compound[3]
Precision (%RSD) Intra-day: 3.2-6.9%, Inter-day: 4.2-7.3%[4]Typically <15%Intra- and Inter-day <15%[2][3]
Accuracy/Recovery (%) 95.4 ± 4.1%[4]Not explicitly stated in all reviewed literature, but generally high91-100%[3]
Sample Throughput ModerateLower due to derivatization stepsHigh, especially with UPLC systems
Selectivity Good with fluorescence detectionHigh, especially with mass spectrometry detectionVery high due to MRM scans[5]
Cost Relatively lowModerateHigh

Mandatory Visualization

analytical_workflow Generalized Analytical Workflow for this compound Quantification sample Biological Sample (Serum, Plasma, Urine) prep Sample Preparation (e.g., Protein Precipitation, Hydrolysis) sample->prep extraction Extraction (e.g., LLE, SPE) prep->extraction derivatization Derivatization (Optional, e.g., for GC-MS) extraction->derivatization analysis Instrumental Analysis extraction->analysis Direct Injection (for LC-based methods) derivatization->analysis hplc HPLC-Fluorescence analysis->hplc gcms GC-MS analysis->gcms lcmsms LC-MS/MS analysis->lcmsms data Data Acquisition and Processing hplc->data gcms->data lcmsms->data quantification Quantification (Standard Curve) data->quantification results Results (this compound Concentration) quantification->results

Caption: Generalized analytical workflows for this compound quantification.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods and should be adapted and validated for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is a robust and cost-effective technique for quantifying this compound.

a. Sample Preparation (Human Plasma/Serum)

  • To measure total this compound, acid hydrolysis is required to convert its conjugated forms (p-cresyl sulfate and p-cresyl glucuronide) to free this compound.[6]

  • Precipitate proteins by adding a solvent like acetonitrile.[6]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or subjected to further extraction.

b. Chromatographic Conditions

  • Column: A reversed-phase C18 column is commonly used.[1]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with an acid modifier like formic or phosphoric acid.[1][7]

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Detection: Fluorescence detection is highly selective for phenolic compounds. For this compound, excitation and emission wavelengths are typically set around 284 nm and 310 nm, respectively.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices.

a. Sample Preparation and Derivatization

  • Similar to HPLC, hydrolysis is performed for total this compound measurement.

  • Extraction of this compound from the aqueous matrix is typically done using an organic solvent.

  • Derivatization is often necessary to improve the volatility and chromatographic behavior of this compound. Silylation is a common derivatization technique.[9]

b. Chromatographic and Mass Spectrometric Conditions

  • GC Column: A capillary column with a non-polar or mid-polar stationary phase is generally used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is employed to ensure good separation of analytes.

  • Ionization: Electron ionization (EI) is typically used.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is used for detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of this compound and its metabolites due to its high sensitivity and specificity.[5]

a. Sample Preparation

  • For total this compound, enzymatic or acid hydrolysis can be used.

  • Protein precipitation with a solvent like acetonitrile or methanol is a common and straightforward sample preparation step.[2][5]

  • Derivatization with reagents like dansyl chloride can be employed to enhance sensitivity for unconjugated this compound.[10][11]

b. Chromatographic Conditions

  • UPLC/HPLC System: Ultra-Performance Liquid Chromatography (UPLC) is often preferred for faster analysis times and better resolution.

  • Column: Reversed-phase columns (e.g., C18) are widely used.[5]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), usually containing an additive like formic acid or ammonium acetate, is common.[5]

c. Mass Spectrometric Conditions

  • Ionization: Electrospray ionization (ESI) in negative mode is frequently used for this compound and its conjugates.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[5]

References

p-Cresol vs. Indole: A Comparative Guide to Gut Dysbiosis Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The composition and metabolic activity of the gut microbiota are increasingly recognized as pivotal in human health and disease. Gut dysbiosis, an imbalance in this microbial community, can lead to the production of potentially harmful metabolites. Among the most studied of these are p-Cresol and indole, both products of amino acid fermentation. This guide provides an objective comparison of this compound and indole as markers of gut dysbiosis, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

At a Glance: this compound vs. Indole

FeatureThis compoundIndole
Precursor Amino Acid Tyrosine, PhenylalanineTryptophan
Primary Producing Bacteria Clostridium difficile, Bacteroides fragilis, Coriobacteriaceae familyEscherichia coli, Clostridium spp., Bacteroides spp.
Primary Host Metabolites p-Cresyl sulfate (pCS), p-Cresyl glucuronide (pCG)Indoxyl sulfate (IS)
Primary Association Uremic toxin, cardiovascular disease, neurological disordersDual role: Gut barrier protection, immune modulation; IS is a uremic toxin
Receptor Signaling Primarily associated with toxic effectsAryl hydrocarbon receptor (AhR), Pregnane X receptor (PXR)

Quantitative Data Summary

The following tables summarize quantitative data on the fecal concentrations of this compound and indole in healthy individuals and their levels in plasma in the context of kidney disease.

Table 1: Fecal Concentrations in Healthy Adults

MetaboliteConcentration Range (µg/g of feces)Mean Concentration (µg/g of feces)Reference
This compound1.2 - 173.452.3[1]
Indole1.0 - 19.511.1[1]

Note: Concentrations can vary significantly between individuals due to diet and gut microbiota composition.

Table 2: Plasma Concentrations of Metabolites in Chronic Kidney Disease (CKD)

MetaboliteNormal ConcentrationUremic ConcentrationReference
p-Cresyl sulfate (total)2.9 mg/L43.0 mg/L[2]
Indoxyl sulfate (total)0.5 mg/L44.5 mg/L[2]

Metabolic Pathways and Biological Impact

Both this compound and indole are generated in the colon by bacterial enzymatic activity on dietary amino acids. Following absorption, they undergo metabolism in the liver, primarily through sulfation and glucuronidation, before being excreted by the kidneys.

This compound: A Marker of Proteolytic Fermentation and Toxicity

This compound is produced from the fermentation of tyrosine and phenylalanine by specific gut bacteria.[3] Its production is often elevated with a high-protein diet or in conditions of gut dysbiosis where proteolytic bacteria proliferate.[4] Once absorbed, this compound is metabolized into p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[3] Both this compound and its metabolites are considered uremic toxins, accumulating in patients with chronic kidney disease (CKD) and contributing to cardiovascular and neurological complications.[4][5][6] Elevated this compound levels have been associated with autism spectrum disorders, where it may alter brain dopamine metabolism.[7][8]

pCresol_Metabolism Dietary_Protein Dietary Protein (Tyrosine, Phenylalanine) Gut_Microbiota Gut Microbiota (e.g., C. difficile) Dietary_Protein->Gut_Microbiota Fermentation pCresol This compound Gut_Microbiota->pCresol Portal_Vein Portal Vein pCresol->Portal_Vein Absorption Colon Colon Liver Liver Portal_Vein->Liver pCS_pCG p-Cresyl Sulfate (pCS) p-Cresyl Glucuronide (pCG) Liver->pCS_pCG Sulfation & Glucuronidation Systemic_Circulation Systemic Circulation pCS_pCG->Systemic_Circulation Kidney Kidney Systemic_Circulation->Kidney Toxicity Systemic Toxicity (Cardiovascular, Neurological) Systemic_Circulation->Toxicity Urine Urine (Excretion) Kidney->Urine

Caption: Metabolic pathway of this compound from dietary protein to systemic circulation and excretion.
Indole: A Dual-Role Signaling Molecule

Indole is synthesized from tryptophan by a variety of gut bacteria possessing the enzyme tryptophanase.[9][10] It plays a significant role in bacterial physiology, including biofilm formation and virulence.[10] In the host, indole and its derivatives can have beneficial effects. They can activate the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), which are important for maintaining intestinal barrier integrity and modulating immune responses.[10][11] For instance, indole can strengthen the intestinal epithelial barrier and has shown anti-inflammatory properties.[12][13] However, after absorption, indole is metabolized in the liver to indoxyl sulfate (IS), a well-known uremic toxin that, similar to pCS, is associated with the progression of chronic kidney disease and cardiovascular disease.[9][14]

Indole_Metabolism Dietary_Tryptophan Dietary Tryptophan Gut_Microbiota Gut Microbiota (e.g., E. coli) Dietary_Tryptophan->Gut_Microbiota Tryptophanase Indole Indole Gut_Microbiota->Indole Portal_Vein Portal Vein Indole->Portal_Vein Absorption Gut_Health Gut Health (Barrier function, Immune modulation) Indole->Gut_Health Colon Colon Liver Liver Portal_Vein->Liver Indoxyl_Sulfate Indoxyl Sulfate (IS) Liver->Indoxyl_Sulfate Sulfation Systemic_Circulation Systemic Circulation Indoxyl_Sulfate->Systemic_Circulation Kidney Kidney Systemic_Circulation->Kidney Toxicity Systemic Toxicity (Uremic Toxin) Systemic_Circulation->Toxicity Urine Urine (Excretion) Kidney->Urine

Caption: Metabolic pathway of indole, highlighting its dual role in gut health and systemic toxicity.

Signaling Pathways

The biological effects of this compound and indole are mediated through various signaling pathways. Indole and its derivatives are known ligands for AhR and PXR, which play crucial roles in gut homeostasis.

Signaling_Pathways cluster_indole Indole Signaling cluster_pcresol This compound/pCS Toxicity Indole Indole & Derivatives AhR Aryl hydrocarbon Receptor (AhR) Indole->AhR PXR Pregnane X Receptor (PXR) Indole->PXR Immune_Modulation Immune Modulation (e.g., IL-10, IL-22 production) AhR->Immune_Modulation Barrier_Function Intestinal Barrier Strengthening PXR->Barrier_Function pCS p-Cresyl Sulfate (pCS) Oxidative_Stress Oxidative Stress pCS->Oxidative_Stress Inflammation Inflammation (e.g., NF-κB activation) pCS->Inflammation Cell_Death Apoptosis & Necrosis pCS->Cell_Death

Caption: Simplified overview of signaling pathways affected by indole and this compound/pCS.

Experimental Protocols

Accurate quantification of this compound and indole is crucial for their validation as biomarkers. Below are generalized experimental protocols for their measurement in fecal and plasma samples.

Quantification in Fecal Samples

1. Sample Preparation:

  • Homogenize a known weight of fecal sample (e.g., 0.1 g) in a suitable buffer (e.g., phosphate-buffered saline).[15]

  • Include an internal standard (e.g., 4-isopropylphenol) for accurate quantification.[15]

  • Perform extraction using an organic solvent such as acetonitrile.[15]

  • Centrifuge to pellet solid debris and collect the supernatant.[15]

  • The supernatant can be further purified and concentrated using solid-phase extraction (SPE) if necessary.[15]

2. Analytical Method:

  • High-Performance Liquid Chromatography (HPLC): Samples are analyzed using a C18 reverse-phase column with a diode array detector.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides high sensitivity and specificity. Derivatization may be required for non-volatile metabolites.[15]

Quantification in Plasma/Serum Samples

1. Sample Preparation:

  • Deproteinize plasma or serum samples by adding a solvent like acetonitrile or methanol, often acidified with formic or acetic acid.[17]

  • Centrifuge to remove precipitated proteins.

  • The supernatant is collected for analysis.

2. Analytical Method:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and robust method for quantifying p-cresyl sulfate and indoxyl sulfate in plasma.[17][18] It offers high sensitivity and specificity, typically using a C18 column and negative electrospray ionization.[17]

Experimental_Workflow Sample Biological Sample (Feces or Plasma) Homogenization Homogenization/Deproteinization (with Internal Standard) Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) Supernatant->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: A general experimental workflow for the quantification of this compound and indole.

Conclusion

Both this compound and indole are valuable markers of gut microbial metabolism, specifically the breakdown of amino acids.

  • This compound and its metabolite p-cresyl sulfate are predominantly associated with negative health outcomes and are considered reliable markers of uremic toxicity and potentially other conditions linked to gut dysbiosis, such as certain neurological disorders.

  • Indole presents a more complex picture. While its hepatic metabolite indoxyl sulfate is also a uremic toxin, indole itself and some of its other derivatives exhibit beneficial effects on gut health by modulating immune responses and enhancing barrier function.

The choice between this compound and indole as a marker for gut dysbiosis will depend on the specific research question and the pathological context. In studies of chronic kidney disease, both are highly relevant. For research focused on gut barrier integrity and mucosal immunity, indole and its derivatives may offer more nuanced insights. A comprehensive assessment of gut dysbiosis would likely benefit from the measurement of both compounds and their respective metabolites.

References

A Researcher's Guide to Antibody Specificity in p-Cresol Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of p-Cresol, a key uremic toxin and biomarker, is paramount. Immunoassays offer a high-throughput and cost-effective method for this purpose, but their reliability hinges on the specificity of the antibodies used. This guide provides an objective comparison of antibody performance for this compound immunoassays, supported by illustrative experimental data and detailed protocols to aid in the critical evaluation of these essential reagents.

The selection of a highly specific antibody is the cornerstone of a reliable this compound immunoassay. Due to the small size of the this compound molecule, the production of antibodies requires its conjugation to a larger carrier protein, a process that can influence the resulting antibody's binding characteristics. An ideal antibody will exhibit high affinity for this compound while demonstrating minimal cross-reactivity with structurally similar molecules, such as phenol, o-cresol, and m-cresol, which may be present in biological samples and could lead to inaccurate measurements.

This guide explores the critical aspects of antibody specificity and provides a framework for evaluating and comparing anti-p-Cresol antibodies to ensure the development of robust and reliable immunoassays.

Comparative Analysis of Anti-p-Cresol Antibody Specificity

To illustrate the performance of different types of anti-p-Cresol antibodies, this section presents a comparative summary of their binding characteristics. The data, while representative, is based on typical performance observed for monoclonal and polyclonal antibodies developed for small molecule detection.

Table 1: Cross-Reactivity Profile of a Monoclonal Anti-p-Cresol Antibody (MAb-pC-01)

CompoundChemical StructureConcentration for 50% Inhibition (IC50)Cross-Reactivity (%)*
This compoundCH₃-C₆H₄-OH10 ng/mL100%
o-CresolCH₃-C₆H₄-OH500 ng/mL2%
m-CresolCH₃-C₆H₄-OH800 ng/mL1.25%
PhenolC₆H₅-OH> 10,000 ng/mL< 0.1%
p-Cresyl sulfateCH₃-C₆H₄-OSO₃H1,000 ng/mL1%
TyrosineC₉H₁₁NO₃> 10,000 ng/mL< 0.1%

*Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Table 2: Cross-Reactivity Profile of a Polyclonal Anti-p-Cresol Antibody (PAb-pC-01)

CompoundChemical StructureConcentration for 50% Inhibition (IC50)Cross-Reactivity (%)*
This compoundCH₃-C₆H₄-OH15 ng/mL100%
o-CresolCH₃-C₆H₄-OH300 ng/mL5%
m-CresolCH₃-C₆H₄-OH450 ng/mL3.3%
PhenolC₆H₅-OH5,000 ng/mL0.3%
p-Cresyl sulfateCH₃-C₆H₄-OSO₃H750 ng/mL2%
TyrosineC₉H₁₁NO₃> 10,000 ng/mL< 0.15%

*Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the specificity of anti-p-Cresol antibodies.

Hapten-Carrier Conjugate Synthesis for Immunization

To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

Materials:

  • This compound derivative with a reactive group (e.g., 4-hydroxy-phenylacetic acid)

  • Bovine Serum Albumin (BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve the this compound derivative and NHS in DMF.

  • Add DCC to the solution and stir for 4 hours at room temperature to activate the carboxyl group of the hapten.

  • Centrifuge the reaction mixture to remove the dicyclohexylurea byproduct.

  • Slowly add the supernatant containing the activated hapten to a solution of BSA in PBS.

  • Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Dialyze the conjugate extensively against PBS for 48 hours with multiple buffer changes to remove unconjugated hapten and other small molecules.

  • Determine the conjugation ratio by spectrophotometry or MALDI-TOF mass spectrometry.

Competitive ELISA for Specificity Testing

A competitive enzyme-linked immunosorbent assay (ELISA) is the standard method for determining the specificity of antibodies against small molecules like this compound.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate (for coating)

  • Anti-p-Cresol antibody (monoclonal or polyclonal)

  • This compound standard

  • Potential cross-reacting compounds (e.g., o-cresol, m-cresol, phenol)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coat the wells of a 96-well plate with the this compound-BSA conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound.

  • In separate tubes, pre-incubate a fixed concentration of the anti-p-Cresol antibody with the various concentrations of the standards or competing compounds for 1 hour at room temperature.

  • Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance against the logarithm of the competitor concentration and determine the IC50 value for each compound.

Visualizing Immunoassay Principles

To further clarify the concepts discussed, the following diagrams illustrate the competitive ELISA workflow and the principle of antibody specificity.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA for this compound cluster_inverse Inverse Relationship step1 1. Plate Coating This compound-BSA conjugate step2 2. Blocking (e.g., BSA) step1->step2 step3 3. Competition Add sample/standard (this compound) + Anti-p-Cresol Ab step2->step3 step4 4. Binding Free Ab binds to coated antigen step3->step4 step5 5. Detection Add HRP-secondary Ab step4->step5 step6 6. Substrate Addition (TMB) step5->step6 step7 7. Signal Measurement (Absorbance at 450nm) step6->step7 high_pcresol High this compound in Sample low_signal Low Signal high_pcresol->low_signal leads to

Caption: Workflow of a competitive ELISA for this compound detection.

Antibody_Specificity cluster_antibody Anti-p-Cresol Antibody cluster_analytes Analytes antibody Binding Site p_cresol This compound antibody->p_cresol High Affinity (Specific Binding) o_cresol o-Cresol antibody->o_cresol Low Affinity (Cross-Reactivity) phenol Phenol antibody->phenol No Binding

Caption: Specificity and cross-reactivity of an anti-p-Cresol antibody.

A Guide to Inter-Laboratory Comparison of p-Cresol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and consistent measurement of p-Cresol is critical. As a significant uremic toxin derived from the gut microbiota's metabolism of tyrosine, this compound and its conjugates, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), are key biomarkers in studies related to chronic kidney disease (CKD) and other conditions.[1] This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data, to assist laboratories in assessing and improving their measurement capabilities through inter-laboratory comparisons.

The Importance of Inter-Laboratory Comparison

Inter-laboratory comparison (ILC), also known as proficiency testing (PT), is the process of testing the same samples at multiple laboratories and comparing the results.[2] This process is a crucial element for monitoring the quality of measurement results and demonstrating the technical competence of a laboratory.[3] Participation in proficiency testing is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.[3][4][5][6]

Comparative Analysis of Analytical Methods

The primary methods for the quantification of this compound and its metabolites in biological matrices include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7] LC-MS/MS is often considered the most sensitive and selective method, capable of quantifying this compound and its conjugates at nanomolar concentrations.[8]

Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters for various methods used in the quantification of this compound and its conjugates, compiled from several validation studies.

ParameterHPLC-UVFluorescence SpectroscopyLC-MS/MS
Linearity Range 0.5 - 50 µg/mL0.5 - 30 µg/mL[9][10]0.08 - 80 µg/mL[11]
Accuracy (% Recovery) ~95%[11]Not explicitly stated90.1 - 111.1%[11]
Precision (%RSD) <10%[11]Not explicitly stated<15%[11][12]
Limit of Detection (LOD) ~0.1 µg/mL[11]Not explicitly stated20 pg/mL[11][13]
Limit of Quantification (LOQ) ~0.5 µg/mL[11]0.5 µg/mL[9][10]50 ng/mL[11]

Note: The performance characteristics can vary based on the specific laboratory, instrumentation, and biological matrix being analyzed.

Experimental Protocols

Detailed methodologies are crucial for establishing reproducible and comparable results across different laboratories. Below are generalized protocols for the common analytical techniques.

Sample Preparation for Biological Matrices (Plasma/Serum)

A critical first step for accurate measurement is the proper preparation of the biological sample. This typically involves separating this compound from its protein-bound state.[7]

  • Acid Hydrolysis: To measure total this compound (free and conjugated forms), samples are often subjected to acid hydrolysis to convert p-cresyl sulfate and p-cresyl glucuronide back to this compound.[7][9] This is typically done by heating the sample with a concentrated mineral acid.[7]

  • Protein Precipitation: This is a common method for removing interfering proteins. A cold solvent like acetonitrile or methanol is added to the plasma or serum sample, which is then vortexed and centrifuged to pellet the precipitated proteins.[12]

  • Liquid-Liquid Extraction (LLE): Following protein precipitation, the supernatant containing the analyte of interest is transferred and can be further purified and concentrated using LLE.[8]

  • Derivatization: For methods like GC-MS and sometimes LC-MS/MS, a derivatization step may be employed to improve the volatility and ionization efficiency of this compound, thereby enhancing sensitivity.[12][13][14]

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Protocol Outline:

    • A prepared sample extract is injected into the HPLC system.

    • The mobile phase, typically a mixture of solvents like acetonitrile and water with additives like formic acid, carries the sample through a C18 analytical column.[8]

    • This compound and its metabolites are separated based on their retention times.

    • Detection is commonly performed using a fluorescence or UV detector.[1][11]

    • Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentrations.[15]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which separates ions based on their mass-to-charge ratio.

  • Protocol Outline:

    • The prepared and often derivatized sample extract is injected into the GC.

    • The sample is vaporized and carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity.

    • The separated compounds enter the mass spectrometer, are ionized, and the resulting fragments are detected.

    • Identification is based on the retention time and the mass spectrum, while quantification is based on the peak area relative to an internal standard.[7]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This highly sensitive and specific technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

  • Protocol Outline:

    • Sample separation is achieved using an HPLC system as described above.

    • The eluent from the HPLC column is directed into the mass spectrometer's ion source (commonly electrospray ionization - ESI).[8]

    • In the first mass analyzer, a specific precursor ion for this compound or its conjugate is selected.

    • This precursor ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process is known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[16]

    • The high selectivity of monitoring a specific precursor-to-product ion transition minimizes matrix interference and provides accurate quantification.[8][17]

Visualizing Workflows and Pathways

To better understand the processes involved in this compound analysis and its biological context, the following diagrams are provided.

cluster_gut Gut Microbiota cluster_liver Liver Metabolism Tyrosine Tyrosine pCresol This compound Tyrosine->pCresol Bacterial Metabolism pCresol_conj p-Cresyl Sulfate & p-Cresyl Glucuronide Excretion Excretion pCresol_conj->Excretion Renal Excretion pCresol->pCresol_conj Sulfation & Glucuronidation

Caption: Metabolic pathway of this compound formation and conjugation.

start Start: Receive Samples prep Sample Preparation (e.g., Hydrolysis, Protein Precipitation, Extraction) start->prep analysis Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) prep->analysis data Data Acquisition & Processing analysis->data results Report Results to Coordinator data->results comparison Inter-Laboratory Comparison (Statistical Analysis of All Lab Results) results->comparison evaluation Performance Evaluation (Z-scores, etc.) comparison->evaluation end End: Receive Performance Report evaluation->end

Caption: Generalized workflow for an inter-laboratory comparison study.

References

Confirming the Structure of p-Cresol Metabolites: An NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of metabolites is a critical step in understanding xenobiotic metabolism and identifying potential biomarkers or toxic compounds. This guide provides a comparative overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of the primary metabolites of p-cresol, a prominent gut microbiota-derived uremic toxin.

This compound, produced by the bacterial fermentation of tyrosine in the colon, undergoes phase II metabolism in the liver and intestinal wall to form its main circulating metabolites: p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG). The accurate identification of these metabolites is crucial for studying their roles in various pathologies, including chronic kidney disease and cardiovascular conditions. While methods like mass spectrometry are widely used, NMR spectroscopy offers a definitive approach to structural confirmation, particularly in distinguishing between isomers.

Unambiguous Structure Determination with NMR

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the precise determination of molecular structure. For this compound and its metabolites, ¹H and ¹³C NMR are invaluable tools. The chemical shift (δ), coupling constant (J), and signal multiplicity provide a unique fingerprint for each molecule.

One of the key advantages of NMR is its ability to differentiate between isomers, a challenge where mass spectrometry can fall short. For instance, during the synthesis of p-cresyl sulfate, an alternative product, 2-hydroxy-5-methylbenzenesulfonic acid, can be formed. These two molecules have the same mass and can produce identical fragmentation patterns in a mass spectrometer, making them indistinguishable by this method alone.[1][2] However, their NMR spectra are distinctly different, allowing for unequivocal identification.[1][2]

Comparative NMR Data of this compound and its Metabolites

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and its major metabolites. These values are crucial for the identification and structural confirmation of these compounds in biological samples or synthetic preparations.

Compound NameNucleusChemical Shift (δ) in ppm and Multiplicity
This compound ¹H NMR2.25 (s, 3H, CH₃), 6.72 (d, J=8.4 Hz, 2H, H-3, H-5), 7.00 (d, J=8.4 Hz, 2H, H-2, H-6)[3]
¹³C NMR22.2 (CH₃), 118.0 (C-3, C-5), 133.0 (C-2, C-6), 133.0 (C-4), 155.7 (C-1)[4]
p-Cresyl Sulfate (pCS) ¹H NMR2.14 (s, 3H, CH₃), 6.71 (d, J = 8.4 Hz, 2H, H-2, H-6), 7.03 (d, J = 8.4 Hz, 2H, H-3, H-5)[1]
¹³C NMR19.5 (CH₃), 115.3 (C-2, C-6), 130.3 (C-3, C-5), 130.8 (C-4), 153.0 (C-1)[1]
p-Cresyl Glucuronide (pCG) ¹H NMR2.30 (s, 3H, CH₃), 7.05 (m, 2H, Ar-H), 7.24 (m, 2H, Ar-H)[5]
¹³C NMR22.3 (CH₃), 123.2 (Ar-C), 135.6 (Ar-C)[5]
2-hydroxy-5-methylbenzenesulfonic Acid ¹H NMR2.28 (s, 3H, CH₃), 6.47 (d, J = 8.3 Hz, 1H, H-3), 6.82 (dd, J = 2.4, 8.3 Hz, 1H, H-4), 7.16 (d, J = 2.4 Hz, 1H, H-6)[1]
¹³C NMR19.3 (CH₃), 121.4 (C-3), 121.8 (C-1), 127.9 (C-6), 129.0 (C-5), 133.8 (C-4), 162.1 (C-2)[1]

Experimental Protocol for NMR Analysis

The following is a representative experimental protocol for the NMR analysis of this compound metabolites.

1. Sample Preparation:

  • Dissolve a known quantity of the analyte (e.g., 1-5 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O, CDCl₃, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH).

  • For samples in D₂O, a chemical shift reference such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) is typically used. For organic solvents, TMS (tetramethylsilane) is the standard reference.[6]

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard one-dimensional proton experiment is usually sufficient. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is typically performed to obtain singlets for all carbon signals. A wider spectral width (e.g., 200-240 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are necessary.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

3. Data Processing and Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

  • Reference the spectra to the internal standard (e.g., TMS or DSS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Visualization of this compound Metabolism and Analysis Workflow

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for NMR-based structural confirmation.

p_cresol_metabolism cluster_host Host Metabolism (Liver, Intestinal Wall) pCresol This compound pCS p-Cresyl Sulfate (pCS) pCresol->pCS Sulfation (SULTs) pCG p-Cresyl Glucuronide (pCG) pCresol->pCG Glucuronidation (UGTs)

Metabolic pathway of this compound.

nmr_workflow start Sample (Metabolite Mixture or Synthetic Product) prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep acquisition NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) prep->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) processing->analysis confirmation Structural Confirmation analysis->confirmation

Experimental workflow for NMR analysis.

Comparison with Alternative Methods: Mass Spectrometry

While NMR provides definitive structural information, it is often used in conjunction with other analytical techniques. Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Detailed structural connectivity, stereochemistry, and isomeric differentiation.Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns can suggest structural motifs.
Sample Amount Typically requires milligrams of sample.Highly sensitive, requiring only picograms to nanograms of sample.
Isomer Differentiation Excellent capability to distinguish between structural isomers.Often unable to distinguish between isomers that produce similar fragmentation patterns.
Quantitation Can provide accurate quantitative information with an internal standard.Can be quantitative, often requiring isotopically labeled standards for best accuracy.

In the context of this compound metabolites, while MS can readily confirm the presence of a compound with the correct molecular weight for p-cresyl sulfate, it cannot, in many cases, distinguish it from 2-hydroxy-5-methylbenzenesulfonic acid.[1] NMR, with its distinct spectral patterns for each isomer, provides the necessary conclusive evidence.

References

p-Cresol in the Environment: A Comparative Analysis with Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the detection, toxicity, and cellular impact of p-cresol and other phenolic compounds in environmental matrices.

This guide provides a comparative overview of this compound against other common phenolic compounds found in the environment. It is designed to offer researchers, scientists, and drug development professionals a consolidated resource of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of toxicity.

Comparative Analysis of Physicochemical and Toxicological Properties

Phenolic compounds, a diverse group of chemicals characterized by a hydroxyl group attached to an aromatic ring, are widespread environmental contaminants. Their impact varies significantly based on their structure. The following tables summarize key data for this compound and other representative phenolic compounds.

Table 1: Physicochemical Properties and Analytical Data

CompoundChemical FormulaMolar Mass ( g/mol )Water Solubility (g/L)Log KowTypical Analytical MethodCommon Detection Limit (Water)Common Detection Limit (Soil)
This compound C₇H₈O108.1421.51.94HPLC-UV, GC-MS10 µg/L[1]0.035 mg/kg[2]
Phenol C₆H₆O94.11831.46HPLC-UV, GC-MS10 µg/L[1]0.035 mg/kg[2]
o-Cresol C₇H₈O108.14251.95HPLC-UV, GC-MS10 µg/L0.035 mg/kg[2]
m-Cresol C₇H₈O108.1423.51.96HPLC-UV, GC-MS10 µg/L0.035 mg/kg[2]
2,4-Dichlorophenol C₆H₄Cl₂O163.004.53.06GC-MS, HPLC-UV10 µg/L[1]-
Pentachlorophenol C₆HCl₅O266.340.0145.12GC-MS, HPLC-UV--
2,4-Xylenol C₈H₁₀O122.164.72.43HPLC-UV, GC-MS-0.035 mg/kg[2]

Table 2: Comparative Ecotoxicity Data

CompoundOrganismEndpoint (Duration)Toxicity ValueReference
This compound Daphnia magnaIC50 (24h)More toxic than phenol[3]
This compound Labeo rohita (fish)LC50 (96h)29.57 mg/L[4]
Phenol Daphnia magnaIC50 (24h)Less toxic than cresols[3]
Phenol Labeo rohita (fish)LC50 (96h)32.12 mg/L[4]
o-Cresol Daphnia magnaIC50 (24h)More toxic than phenol[3]
m-Cresol Daphnia magnaIC50 (24h)More toxic than phenol[3]
Xylenols Daphnia magnaIC50 (24h)Not significantly more toxic than cresols[3]
Trimethylphenols Daphnia magnaIC50 (24h)Less toxic than cresols[3]
2,4-Dichlorophenol Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)2.6 mg/L
Pentachlorophenol Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)0.2 mg/L

Experimental Protocols

Accurate quantification of phenolic compounds in environmental samples is crucial for assessing their impact. Below are detailed methodologies for common analytical techniques.

Method 1: Analysis of Phenolic Compounds in Water by SPE and GC-MS (Based on EPA Method 625)

This method is suitable for the determination of a wide range of semi-volatile organic compounds, including this compound and other phenols, in wastewater.[1][5][6][7]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. If residual chlorine is present, dechlorinate with 80 mg/L sodium thiosulfate. Adjust the sample pH to >11 with NaOH. Samples should be stored at ≤6°C and extracted within 7 days.[1]
  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge. Condition the cartridge by passing through methanol followed by reagent water.
  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a controlled flow rate.
  • Elution: After loading, wash the cartridge with reagent water to remove interferences. Elute the phenolic compounds with a suitable organic solvent, such as methylene chloride.
  • Drying and Concentration: Pass the eluate through anhydrous sodium sulfate to remove any residual water. Concentrate the sample to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., 5% phenylmethylpolysiloxane).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 270°C at 10°C/min, and hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 35-500 amu.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Quantification:

  • Create a calibration curve using standard solutions of the target phenolic compounds.

  • Quantify the analytes in the sample extracts by comparing their peak areas to the calibration curve. Use of internal standards is recommended for improved accuracy.

    G Workflow for Phenol Analysis in Water (SPE-GC-MS) cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A 1 L Water Sample (pH > 11) C Sample Loading A->C B SPE Cartridge Conditioning B->C D Elution with Methylene Chloride C->D E Drying & Concentration (1 mL final volume) D->E F Injection into GC E->F Inject Extract G Separation on Capillary Column F->G H Detection by MS G->H I Data Acquisition H->I K Peak Area Integration I->K J Calibration Curve (Standards) L Concentration Calculation J->L K->L

    Figure 1: General workflow for the analysis of phenolic compounds in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Method 2: Analysis of Phenolic Compounds in Soil by HPLC-UV

This method is suitable for the determination of various phenolic compounds in soil samples.[2][8][9][10]

1. Sample Preparation (Solvent Extraction):

  • Sample Collection and Storage: Collect soil samples in glass jars and store at 4°C.
  • Extraction: Weigh 10 g of soil into a centrifuge tube. Add 20 mL of a methanol/water (80:20, v/v) mixture.
  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.
  • Gradient Program: Start with 95% A and 5% B, linearly increase to 50% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • UV Detector:
  • Wavelength: Monitor at 280 nm.

3. Quantification:

  • Prepare a series of standard solutions of the target phenolic compounds in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the phenolic compounds in the soil extracts from the calibration curve.

    G Workflow for Phenol Analysis in Soil (HPLC-UV) cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification A 10 g Soil Sample B Solvent Extraction (Methanol/Water) A->B C Sonication (30 min) B->C D Centrifugation C->D E Filtration (0.45 µm) D->E F Injection into HPLC E->F Inject Filtrate G Separation on C18 Column F->G H Detection by UV (280 nm) G->H I Chromatogram Generation H->I K Peak Area Measurement I->K J Calibration Standards L Concentration Determination J->L K->L

    Figure 2: General workflow for the analysis of phenolic compounds in soil samples using solvent extraction followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Molecular Mechanisms of Toxicity: Signaling Pathways

This compound and other phenolic compounds can exert their toxic effects by interfering with key cellular signaling pathways. Understanding these mechanisms is crucial for assessing their environmental risk and for developing potential therapeutic interventions.

Oxidative Stress and MAPK/NF-κB Activation

A common mechanism of phenolic compound toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[11][12][13][14][15][16]

G This compound Induced Oxidative Stress and Inflammatory Signaling cluster_nucleus pCresol This compound NADPH_Oxidase NADPH Oxidase pCresol->NADPH_Oxidase Activates ROS ROS Generation (Oxidative Stress) NADPH_Oxidase->ROS Produces ASK1 ASK1 ROS->ASK1 Activates IKK IKK Complex ROS->IKK Activates MAPK_p38 p38 MAPK ASK1->MAPK_p38 Phosphorylates MAPK_JNK JNK ASK1->MAPK_JNK Phosphorylates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Inflammatory_Genes Transcription of Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates

Figure 3: this compound can induce the production of Reactive Oxygen Species (ROS) through the activation of NADPH oxidase. This oxidative stress can then trigger inflammatory signaling pathways, including the MAPK (p38 and JNK) and NF-κB cascades.

Mitochondrial (Intrinsic) Pathway of Apoptosis

Phenolic compounds can induce programmed cell death, or apoptosis, by disrupting mitochondrial function. This leads to the release of pro-apoptotic factors and the activation of a caspase cascade.[17][18][19][20][21]

G Phenol-Induced Mitochondrial Apoptosis Phenol Phenolic Compounds (e.g., Phenol, this compound) Bcl2 Bcl-2 (Anti-apoptotic) Phenol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Phenol->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Bax Inhibits Bax->Mitochondrion Forms pores in outer membrane Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 4: Phenolic compounds can trigger the intrinsic pathway of apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

References

Free vs. Total p-Cresol: A Comparison Guide on Clinical Outcome Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the clinical relevance of uremic toxins is paramount in the quest for improved diagnostics and therapeutics for chronic kidney disease (CKD). p-Cresol, a protein-bound uremic toxin, has garnered significant attention for its association with adverse clinical outcomes. This guide provides an objective comparison of the prognostic value of free versus total this compound, supported by experimental data, to aid in the design of future research and development efforts.

Data Presentation: Correlation with Clinical Outcomes

The following tables summarize quantitative data from various studies, comparing the correlation of free and total this compound (and its primary conjugate, p-cresyl sulfate) with key clinical endpoints in patients with kidney disease.

Table 1: Association with Mortality

Clinical OutcomePatient PopulationThis compound FormAssociation with OutcomeKey Findings & StatisticsReference
All-Cause & Cardiovascular MortalityCKD Stages 2-5D (n=139)Free p-cresyl sulfateSignificant Predictor Higher free p-cresyl sulfate (>0.051 mg/100 mL) was independently associated with both overall and cardiovascular death.[1]
Total p-cresyl sulfateNot a significant predictorNo independent association with mortality was found.[1]
All-Cause MortalityHemodialysis (n=175)Free this compoundIndependently Associated Higher free this compound was an independent predictor of mortality (HR: 2.28, 95% CI: 1.12-4.64).[2]
Total this compoundNot specified as independentData not provided as an independent predictor in the final model.[2]
All-Cause MortalityPeritoneal DialysisTotal p-cresyl sulfateIndependent Risk Factor Higher total p-cresyl sulfate increased the risk of all-cause mortality (HR: 1.06).[3]
Free p-cresyl sulfateNot specified as independent-[3]

Table 2: Association with Cardiovascular Events

Clinical OutcomePatient PopulationThis compound FormAssociation with OutcomeKey Findings & StatisticsReference
Cardiovascular EventsMild-to-Moderate CKD (n=499)Free this compoundIndependent Predictor Higher baseline free this compound was independently associated with cardiovascular events (HR: 1.39).[4]
Cardiovascular EventsHemodialysis (non-diabetic, n=123)Free this compoundSignificantly Associated In non-diabetics, high free this compound was associated with a shorter time to the first cardiovascular event (Log rank P=0.019).[5]
Total this compoundNot specified as independent-[5]
Cardiovascular EventsPeritoneal DialysisTotal p-cresyl sulfateIndependent Risk Factor Higher total p-cresyl sulfate increased the risk of cardiovascular events (HR: 1.08).[3]
Cardiac DeathHemodialysis (with low albumin)Total p-cresyl sulfateTrend towards associationIn patients with serum albumin <3.6 g/dL, a two-fold higher p-cresyl sulfate was associated with a 12% higher risk of cardiac death.[6][7]

Table 3: Association with Infectious Complications

Clinical OutcomePatient PopulationThis compound FormAssociation with OutcomeKey Findings & StatisticsReference
Infection-Related HospitalizationsHemodialysis (CHOICE cohort, no GI disease)Free p-cresyl sulfateSignificantly Associated The highest tertile of free PCS was associated with a 50% higher risk of infection-related hospitalization (95% CI: 1.01-2.23) compared to the lowest tertile.[8][9][10]
Total p-cresyl sulfateNo significant associationTotal PCS concentrations were not associated with infection-related hospitalizations.[8][9][10]
SepticemiaHemodialysis (CHOICE & HEMO cohorts, no GI disease)Free p-cresyl sulfateSignificant Trend A significant trend was observed between greater levels of free PCS and septicemia.[8][9][10]
Total p-cresyl sulfateNo significant associationNo significant association was found.[8][9][10]

Experimental Protocols

The accurate measurement of free and total this compound is critical for the validation of its clinical utility. The most common analytical techniques employed in the cited studies are High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] A generalized workflow for these measurements is outlined below.

General Workflow for this compound Quantification

This compound Measurement Workflow cluster_sample_prep Sample Preparation cluster_fraction Fraction Separation cluster_analysis Analytical Quantification start Serum/Plasma Sample deprot Deproteinization (e.g., Acetonitrile, Heat/Acid Hydrolysis) start->deprot free_frac Supernatant for Free this compound deprot->free_frac Centrifugation total_frac Hydrolysis for Total this compound (enzymatic or acid) deprot->total_frac For Total Fraction analysis LC-MS/MS, HPLC-Fluorescence, or GC-MS Analysis free_frac->analysis total_frac->analysis quant Quantification (vs. Standard Curve) analysis->quant

A generalized workflow for the quantification of free and total this compound in biological samples.

1. Sample Collection and Storage: Blood samples are typically collected in EDTA or heparin tubes and centrifuged to obtain plasma or serum. Samples are stored at -80°C until analysis.[9]

2. Deproteinization (for Free this compound): To measure the unbound fraction, proteins are precipitated from the sample. This is commonly achieved by adding a solvent like acetonitrile or through heat and acid treatment.[12] The sample is then centrifuged, and the supernatant containing the free this compound is collected for analysis.

3. Hydrolysis (for Total this compound): To measure the total concentration (free + protein-bound conjugates like p-cresyl sulfate and p-cresyl glucuronide), the sample must undergo hydrolysis to release this compound from its conjugates. This can be done using strong acids or enzymes (e.g., sulfatase and glucuronidase).[12]

4. Analytical Detection:

  • HPLC with Fluorescence Detection: This is a sensitive method for quantifying this compound. The sample is injected into an HPLC system, and this compound is detected based on its native fluorescence.

  • GC-MS and LC-MS/MS: These mass spectrometry-based methods offer high specificity and sensitivity. They involve chromatographic separation followed by mass analysis for unambiguous identification and quantification.[8][11]

Signaling Pathways Implicated in this compound Toxicity

This compound exerts its detrimental effects through the modulation of several key signaling pathways, primarily related to inflammation, oxidative stress, and endothelial dysfunction. The diagram below illustrates the interconnected pathways activated by this compound, leading to adverse cellular and clinical outcomes.

This compound Signaling Pathways cluster_cellular_effects Cellular Stress & Signaling cluster_pathophysiology Pathophysiological Consequences cluster_outcomes Clinical Outcomes pCresol This compound ROS ↑ Reactive Oxygen Species (ROS) pCresol->ROS induces MAPK MAPK Activation (p38, ERK, JNK) pCresol->MAPK NFkB NF-κB Activation pCresol->NFkB Rho Rho/Rho Kinase Pathway Activation pCresol->Rho ROS->MAPK activates ROS->NFkB activates Inflammation Inflammation MAPK->Inflammation CellPro ↓ Cell Proliferation & Migration MAPK->CellPro VascCalc Vascular Calcification (Osteogenesis) MAPK->VascCalc NFkB->Inflammation ↑ Pro-inflammatory Cytokines (e.g., MCP-1) EndoDys Endothelial Dysfunction Rho->EndoDys Actin Cytoskeleton Disruption CV_Events Cardiovascular Events & Mortality EndoDys->CV_Events Inflammation->CV_Events Infection Increased Infection Risk Inflammation->Infection Immune Dysfunction VascCalc->CV_Events

References

Safety Operating Guide

Navigating the Safe Disposal of p-Cresol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Handling and disposing of compounds like p-Cresol, a toxic and corrosive substance, requires strict adherence to established protocols to mitigate risks to personnel and the environment.[1] This guide provides essential safety and logistical information, including a detailed operational plan for the proper disposal of this compound, in line with general laboratory chemical waste management principles.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in ensuring its safe handling and disposal. Safety Data Sheets (SDS) provide comprehensive information on its potential dangers.[1]

Hazard ClassificationGHS CodeDescriptionCitations
Acute Toxicity, OralH301, H302Toxic or harmful if swallowed.[1][2]
Acute Toxicity, DermalH311Toxic in contact with skin.[3]
Skin Corrosion/IrritationH314, H315Causes severe skin burns and eye damage or causes skin irritation.[1]
Serious Eye Damage/IrritationH314, H319Causes serious eye damage or causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation.[1]
Aquatic ToxicityH401, H412Toxic or harmful to aquatic life with long lasting effects.[4]

Procedural Guidance for this compound Disposal

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste stream and to adhere to all local, regional, and national regulations.[1][2] Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1]

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) and absorbent materials from spills, in a designated, clearly labeled, and sealed container.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.[1] Do not mix with other solvent waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container Management:

    • Use only approved, chemically resistant containers for waste collection.

    • Ensure containers are tightly closed when not in use and are stored in a cool, dry, and well-ventilated area.[2][5]

    • Store this compound waste away from incompatible materials, such as strong acids, bases, and oxidizing agents.[6]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.

  • Spill Management:

    • In the event of a spill, first remove all sources of ignition.[7]

    • Dampen the solid spill material with 60-70% ethanol and transfer the dampened material to a suitable container.[7]

    • Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[7]

    • Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[7]

    • Solvent wash all contaminated surfaces with 60-70% ethanol followed by washing with a soap and water solution.[7]

  • Final Disposal:

    • All waste containing this compound must be disposed of through your institution's hazardous waste management program.[1]

    • Contact your EHS department to schedule a waste pickup and for specific institutional procedures.[1]

    • Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company. One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Key Disposal Considerations: Do's and Don'ts

DoDon't
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2][8]Never dispose of this compound down the drain or in the regular trash.[1][2]
Always segregate this compound waste from other waste streams.[1]Do not mix this compound waste with incompatible materials.[6]
Always keep waste containers tightly sealed and properly labeled.[1][2]Do not allow this compound to enter surface water or the sanitary sewer system.[6][9]
Always consult your institution's EHS department for specific disposal procedures.[1]Do not attempt to neutralize this compound waste without proper training and authorization.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid segregate Segregate into Labeled, Sealed Containers solid_waste->segregate liquid_waste->segregate storage Store in a Cool, Dry, Well-Ventilated Area segregate->storage incompatible Away from Incompatible Materials storage->incompatible contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling p-Cresol, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to ensure a safe laboratory environment.

Health Hazards

This compound is a toxic and corrosive compound.[1] Exposure can cause severe skin burns, eye damage, and irritation to the respiratory system.[1][2] It can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing damage to the liver, kidneys, pancreas, and central nervous system.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical for protection against this compound exposure. The following equipment should be considered mandatory when handling this chemical.

PPE CategoryRecommendation
Eye and Face Protection Wear tight-fitting chemical splash goggles.[5] A face shield should also be worn where there is a splash hazard.[6] Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant, impervious gloves are required.[5] Nitrile or neoprene gloves are generally recommended.[7] Always inspect gloves for any signs of degradation or punctures before use.
Skin and Body Protection Wear a lab coat or a chemical-resistant apron.[7] For handling larger quantities or when there is a higher risk of splashing, chemical-resistant coveralls should be worn.[8] Trousers should be worn outside of boots to prevent spills from entering footwear.[9]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6] If exposure limits are likely to be exceeded, a NIOSH-approved respirator must be used.[6] See the table below for specific respirator recommendations.
Exposure Limits and Respirator Recommendations

Adherence to established exposure limits is crucial for personnel safety. Engineering controls, such as fume hoods, are the primary means of minimizing exposure.[5]

Occupational Exposure Limits

OrganizationLimit
OSHA PEL5 ppm (22 mg/m³) - 8-hour Time-Weighted Average (TWA)[10]
NIOSH REL2.3 ppm - 10-hour Time-Weighted Average (TWA)[11]
ACGIH TLV5 ppm - 8-hour Time-Weighted Average (TWA)[3]
NIOSH IDLH250 ppm (Immediately Dangerous to Life and Health)[11]

NIOSH Respirator Recommendations [4]

Exposure ConcentrationRespirator Type
Up to 23 ppm- Any air-purifying half-mask respirator with organic vapor cartridge(s) in combination with an N95, R95, or P95 filter. - Any powered, air-purifying respirator with an organic vapor cartridge in combination with a high-efficiency particulate filter.
Up to 115 ppmAny air-purifying full-facepiece respirator equipped with organic vapor cartridge(s) in combination with an N100, R100, or P100 filter.
Emergency or Unknown Conc.- Any self-contained breathing apparatus (SCBA) that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode. - Any supplied-air respirator that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained positive-pressure breathing apparatus.
EscapeAny air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister having an N100, R100, or P100 filter.

Operational Plan: Handling and Storage

Safe Handling Procedures

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]

  • Ventilation : Always handle this compound in a well-ventilated area or under a chemical fume hood.[1]

  • Personal Protection : Don the appropriate PPE as detailed above. Contact lenses should not be worn.[11]

  • Dispensing : Avoid creating dust.[8] Use non-sparking tools and equipment.[3]

  • Hygiene : Wash hands thoroughly with soap and water after handling.[12] Do not eat, drink, or smoke in the work area.[1] Contaminated work clothing should be removed and replaced before leaving the work premises.[2]

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3][6]

  • Protect from direct sunlight, moisture, and air.[6]

  • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]

Emergency and Disposal Plan

First Aid Measures

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]

  • Skin Contact : Immediately remove all contaminated clothing.[2] Flood the affected skin with water for at least 15 minutes.[3] Gently wash the area with soap and water.[2] Seek immediate medical attention.[3]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, trained personnel may administer oxygen.[3] Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting.[5] If the person is conscious, give large quantities of water to drink.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[5]

Spill Response

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Ignition Sources : Remove all sources of ignition.[2]

  • Containment : For solid spills, dampen the material with 60-70% ethanol or moisten with water to reduce dust.[2][3] For liquid spills, absorb with vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.[3]

  • Cleanup : Wearing appropriate PPE, use non-sparking tools to collect the material and place it into a suitable, labeled container for disposal.[3]

  • Decontamination : Wash the spill area with a soap and water solution.[2]

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to all local, state, and federal regulations.

  • Chemical Waste : Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous waste.[7]

  • Contaminated Materials : All PPE, absorbent materials, and other items that have come into contact with this compound should be considered hazardous waste and disposed of accordingly.[7]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[7] One method may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with a scrubber.[8]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Risk Assessment & Review SDS B Verify Fume Hood & Safety Shower/Eyewash A->B C Select & Inspect PPE B->C D Don Appropriate PPE C->D E Handle this compound in Designated Area (Fume Hood) D->E F Perform Experiment E->F G Segregate Waste F->G M Spill or Exposure Occurs F->M If Emergency H Decontaminate Work Area G->H I Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K Store Waste in Labeled, Sealed Containers J->K L Arrange for Hazardous Waste Pickup (EHS) K->L N Follow First Aid / Spill Response Plan M->N O Notify Supervisor & EHS N->O P Seek Medical Attention N->P

Caption: Logical workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.